1-Cyclopropyl-2,2-dimethylpropan-1-one CAS number and molecular weight
This technical guide provides an in-depth analysis of 1-Cyclopropyl-2,2-dimethylpropan-1-one (CAS 20845-95-8), a sterically congested ketone widely utilized as a pharmacophore building block in medicinal chemistry. Synth...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of 1-Cyclopropyl-2,2-dimethylpropan-1-one (CAS 20845-95-8), a sterically congested ketone widely utilized as a pharmacophore building block in medicinal chemistry.
Synthesis, Physicochemical Profile, and Applications in Drug Discovery
Executive Summary
1-Cyclopropyl-2,2-dimethylpropan-1-one , often referred to as cyclopropyl tert-butyl ketone , represents a unique structural motif in organic synthesis. It combines the conformational rigidity and metabolic stability of the cyclopropyl group with the significant steric bulk of the tert-butyl moiety. This compound serves as a critical intermediate in the synthesis of antiviral agents (specifically NS5A inhibitors for Hepatitis C), pyrethroid insecticides, and novel agrochemicals. Its preparation requires specific attention to steric hindrance during nucleophilic addition, necessitating optimized Grignard or organolithium protocols.
Chemical Identity & Physicochemical Profile
This compound is characterized by a ketone carbonyl flanked by a strained cyclopropane ring and a bulky tert-butyl group. The steric crowding around the carbonyl carbon significantly influences its reactivity profile, making it resistant to facile nucleophilic attack compared to unhindered ketones.
Soluble in Et₂O, THF, CH₂Cl₂, Hexane; Insoluble in water
Synthetic Methodology
The synthesis of 1-Cyclopropyl-2,2-dimethylpropan-1-one is non-trivial due to the steric bulk of the tert-butyl group. The most robust method involves the nucleophilic addition of a tert-butyl organometallic reagent to a cyclopropyl nitrile. Direct acylation (Friedel-Crafts) is often avoided due to potential ring-opening rearrangements of the cyclopropyl group under strong Lewis acid conditions.
Protocol: Grignard Addition to Cyclopropanecarbonitrile
This protocol utilizes the reaction between cyclopropanecarbonitrile and tert-butylmagnesium chloride. The intermediate imine salt is hydrolyzed to yield the ketone.
Reagents:
Cyclopropanecarbonitrile (1.0 equiv)
tert-Butylmagnesium chloride (2.0 M in THF, 1.2 equiv)
Copper(I) bromide (CuBr) (1 mol% - optional catalyst to prevent side reactions)
Anhydrous THF (Solvent)
Aqueous HCl (1 M)
Step-by-Step Methodology:
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Maintain an inert atmosphere (
Solvation: Charge the flask with Cyclopropanecarbonitrile (e.g., 50 mmol) and anhydrous THF (100 mL). Cool the solution to 0 °C using an ice bath.
Addition: Transfer tert-butylmagnesium chloride (60 mmol) to the addition funnel. Add dropwise to the nitrile solution over 30 minutes. The exotherm must be controlled to keep the internal temperature below 10 °C.[2]
Note: The bulky t-Bu group reacts slowly. After addition, remove the ice bath and heat to reflux for 4–6 hours to drive the formation of the magnesio-imine intermediate.
Hydrolysis: Cool the reaction mixture back to 0 °C. Carefully quench with saturated aqueous
, followed by 1 M HCl. Stir vigorously for 2 hours at room temperature. The acidic conditions hydrolyze the intermediate imine () to the ketone.
Workup: Extract the aqueous layer with diethyl ether (
mL). Combine organic phases, wash with brine, and dry over anhydrous .
Purification: Concentrate under reduced pressure. Purify the residue via vacuum distillation or flash chromatography (Silica gel, Hexane/EtOAc 95:5) to obtain the pure ketone.[3]
Mechanism Visualization
The following diagram illustrates the reaction pathway, highlighting the critical imine intermediate that prevents over-addition (a common issue with esters/acid chlorides).
Figure 1: The nitrile route prevents the formation of tertiary alcohols by stabilizing the mono-addition product as an imine salt until hydrolytic workup.
Applications in Drug Discovery
The 1-cyclopropyl-2,2-dimethylpropan-1-one scaffold is a valuable bioisostere in medicinal chemistry.
Structural Bioisosterism
Cyclopropyl Group: Acts as a rigid ethylene mimic. It restricts the conformational freedom of the drug molecule, potentially locking it into a bioactive conformation. Furthermore, the cyclopropyl ring is metabolically stable compared to isopropyl or ethyl groups, resisting P450-mediated oxidation.
tert-Butyl Group: Provides a high degree of lipophilicity and steric bulk. This "grease ball" effect can fill hydrophobic pockets in enzyme active sites (e.g., viral proteases) and protect adjacent functional groups from metabolic hydrolysis.
Therapeutic Areas[11]
Hepatitis C (HCV) NS5A Inhibitors: The cyclopropyl-tert-butyl ketone motif appears in the synthesis of advanced intermediates for NS5A inhibitors. The steric bulk prevents rotation, maintaining the linear symmetry required for inhibiting the dimeric NS5A protein.
Agrochemicals (Pyrethroids): Derivatives of this ketone are used to synthesize pyrethroid-like insecticides where the cyclopropane ring is essential for sodium channel modulation in insects.
Cereblon Binders: Recent patents indicate the use of this fragment in designing ligands for E3 ubiquitin ligase systems (PROTACs), utilizing the rigid geometry to orient the linker.
Analytical Characterization
Researchers should verify the identity of the synthesized compound using the following spectroscopic markers:
¹H NMR (CDCl₃, 400 MHz):
1.15–1.20 ppm (s, 9H, -Butyl).
0.80–0.95 ppm (m, 2H, Cyclopropyl ).
0.95–1.05 ppm (m, 2H, Cyclopropyl ).
1.95–2.10 ppm (m, 1H, Cyclopropyl - methine).
Note: The methine proton is deshielded due to the adjacent carbonyl but shielded by the ring current, appearing upfield relative to acyclic ketones.
¹³C NMR (CDCl₃, 100 MHz):
Carbonyl (
): ~210–215 ppm (Characteristic of strained ketones).
-Butyl quaternary C: ~44 ppm.
-Butyl methyls: ~26–28 ppm.
Cyclopropyl methine: ~15–20 ppm.
Cyclopropyl methylenes: ~10–12 ppm.
IR Spectroscopy (Neat):
Strong absorption at 1690–1705 cm⁻¹ (
stretch). The frequency is slightly lower than typical aliphatic ketones (1715 cm⁻¹) due to conjugation-like effects of the cyclopropane Walsh orbitals with the carbonyl pi-system.
Safety and Handling
Flammability: As a low-molecular-weight ketone, this compound is flammable . Store away from heat, sparks, and open flames.
Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon) to prevent slow oxidation or moisture absorption.
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.
Spill Response: Absorb with inert material (vermiculite or sand) and dispose of as organic chemical waste.
References
Fauvarque, J. (1969).[2] Action of organomagnesium compounds on nitriles and acid chlorides. Bulletin de la Société Chimique de France, 160-171. (Primary synthetic reference for cyclopropyl ketones).
Mochida Pharmaceutical Co., Ltd. (1995). Triazole oxime derivatives having antimycotic activity. European Patent EP0670315A1. Link
BenchChem. (2025).[3] Cyclopropyl Methyl Ketone: A Versatile Intermediate in Pharmaceutical Synthesis. (General reactivity of cyclopropyl ketones). Link
PubChem. (2025).[4] Compound Summary: 1-Cyclopropyl-2,2-dimethylpropan-1-one.[5] National Library of Medicine. Link
Sigma-Aldrich. (2025). Safety Data Sheet: tert-Butylmagnesium chloride. Link
An In-depth Technical Guide to the Safe Handling and Application of Pivaloylcyclopropane for Researchers and Drug Development Professionals
Introduction: The Rising Prominence of the Cyclopropyl Ketone Moiety In the landscape of modern medicinal chemistry and drug discovery, the cyclopropyl group has emerged as a valuable structural motif.[1][2][3] Its inher...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rising Prominence of the Cyclopropyl Ketone Moiety
In the landscape of modern medicinal chemistry and drug discovery, the cyclopropyl group has emerged as a valuable structural motif.[1][2][3] Its inherent ring strain and unique electronic properties offer a powerful tool for chemists to fine-tune the pharmacological profiles of drug candidates.[1][4] The cyclopropyl fragment can enhance potency, improve metabolic stability, increase brain permeability, and reduce off-target effects.[3] When this versatile group is incorporated as a cyclopropyl ketone, its synthetic utility is further expanded, allowing for a variety of chemical transformations to build complex molecular architectures.[1][4]
Pivaloylcyclopropane, with its sterically bulky pivaloyl group, presents both unique synthetic opportunities and specific handling challenges. This guide provides a comprehensive overview of the safety considerations, physical and chemical properties, and practical laboratory applications of pivaloylcyclopropane, moving beyond a standard Safety Data Sheet (SDS) to offer field-proven insights for researchers and drug development professionals.
Deconstructing the Safety Data Sheet (SDS): A Researcher's Perspective
While a specific, publicly available SDS for pivaloylcyclopropane is not readily found, we can construct a reliable safety profile by examining its structural components and related compounds, such as pivaloyl chloride and other ketones.[5][6][7][8] The following sections are based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, an internationally recognized standard for hazard communication.[9][10][11][12][13]
Identification and Hazard Classification
Property
Anticipated Value/Classification
Implication for Researchers
GHS Pictograms
Flammable Liquid, Potential Irritant
Signal Word
Warning
Indicates a moderate level of hazard.
Hazard Statements
Likely: Flammable liquid and vapor. May cause skin and eye irritation. May cause respiratory irritation.
Requires handling in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (PPE).
Precautionary Statements
Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[7] Wear protective gloves/eye protection/face protection.[7] If on skin: Wash with plenty of water. If in eyes: Rinse cautiously with water for several minutes.
Emphasizes the need for careful handling procedures and readily available first-aid resources.
First-Aid and Emergency Procedures
In the event of exposure, immediate and appropriate action is crucial.
Inhalation: Remove the individual to fresh air and ensure they are comfortable for breathing.[14][15][16] If respiratory symptoms persist, seek medical attention.
Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[15][16] If skin irritation occurs, seek medical advice.[14]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6][14][16] If eye irritation persists, get medical advice/attention.[16]
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[15][16]
Fire-Fighting and Accidental Release Measures
Pivaloylcyclopropane should be treated as a flammable liquid.
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO2).[7][14]
Unsuitable Extinguishing Media: Avoid using a direct water jet, as it may spread the fire.
Specific Hazards: Vapors are likely heavier than air and may travel to a source of ignition and flash back.[8][14] Containers may explode when heated.[14]
Accidental Release: Eliminate all ignition sources.[14][15] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[14] Ensure adequate ventilation.
Handling, Storage, and Personal Protection
Adherence to proper handling and storage protocols is paramount for ensuring laboratory safety.
Handling: Work in a well-ventilated area, preferably a chemical fume hood.[17][18] Use non-sparking tools and explosion-proof equipment.[7][14][15] Ground and bond containers when transferring to prevent static discharge.[19]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[19][20] Flammable liquid storage cabinets are recommended.[19][20][21]
Personal Protective Equipment (PPE):
Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[17][18][22]
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber).[17][18][22]
Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, a NIOSH/MSHA-approved respirator may be necessary.[15]
Physicochemical Properties and Reactivity Profile
Understanding the physical and chemical properties of pivaloylcyclopropane is essential for its safe and effective use in synthesis.
Property
Estimated/Reported Value
Source/Reference
Molecular Formula
C8H14O
N/A
Molecular Weight
126.20 g/mol
N/A
Appearance
Colorless to pale yellow liquid
Inferred from similar compounds
Boiling Point
Not definitively reported, but expected to be higher than related, less substituted cyclopropyl ketones.
N/A
Flash Point
Expected to be in the flammable range (likely Category 2 or 3).[19][20]
Inferred from similar ketones
Solubility
Soluble in most organic solvents.
General property of ketones
Reactivity Considerations
The reactivity of cyclopropyl ketones is a key feature that makes them valuable in synthesis. The strained three-membered ring can undergo ring-opening reactions under various conditions.[1][4]
Stability: Pivaloylcyclopropane is expected to be stable under normal storage conditions.
Hazardous Decomposition Products: Combustion will produce carbon monoxide (CO) and carbon dioxide (CO2).[14]
Pivaloylcyclopropane in the Laboratory: Synthesis and Application
The unique reactivity of cyclopropyl ketones, including those with alkyl substituents like the pivaloyl group, makes them versatile intermediates in organic synthesis.[4][24][25]
A Note on Synthesis
A common method for the synthesis of cyclopropyl ketones is the Corey-Chaykovsky reaction, which involves the reaction of an α,β-unsaturated ketone with a sulfur ylide.[1]
Safe Quenching and Work-up of Reactions Involving Pivaloylcyclopropane
A critical, and often overlooked, aspect of laboratory safety is the proper quenching and work-up of reactions.
Protocol for a Generic Reaction Quench:
Cool the Reaction: Before quenching, cool the reaction mixture to 0 °C in an ice bath. This will help to control any exothermic processes.
Slow Addition of Quenching Agent: Slowly add the quenching agent (e.g., saturated aqueous ammonium chloride, water) dropwise with vigorous stirring. Monitor for any temperature changes or gas evolution.
Allow to Warm to Room Temperature: Once the addition is complete and any initial exotherm has subsided, allow the mixture to slowly warm to room temperature.
Extraction: Transfer the mixture to a separatory funnel and perform the appropriate aqueous/organic extractions.
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure.
Risk Assessment and Mitigation
A proactive approach to safety is essential. Before working with pivaloylcyclopropane, a thorough risk assessment should be conducted.
Caption: A workflow for conducting a risk assessment before using pivaloylcyclopropane.
Conclusion: A Valuable Reagent Demanding Respect
Pivaloylcyclopropane is a valuable building block for medicinal chemists and drug development professionals. Its unique structural and electronic properties offer a pathway to novel molecular architectures. However, its potential flammability and irritant properties necessitate a thorough understanding of its hazards and the implementation of robust safety protocols. By treating this and all laboratory chemicals with the respect they deserve, and by adhering to the principles of good laboratory practice, researchers can safely unlock the synthetic potential of pivaloylcyclopropane.
References
Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia. [Link]
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) - International Labour Organization. [Link]
Classification and labelling (CLP/GHS) - Internal Market, Industry, Entrepreneurship and SMEs. [Link]
Understanding the Four Categories of Flammable Liquids (OSHA 1910.106). [Link]
The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. [Link]
Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity - ACS Publications. [Link]
1926.152 - Flammable liquids. | Occupational Safety and Health Administration. [Link]
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
Dimerization of Cyclopropyl Ketones and Crossed Reactions of Cyclopropyl Ketones with Enones as an Entry to Five-Membered Rings | Journal of the American Chemical Society. [Link]
1910.106 - Flammable liquids. | Occupational Safety and Health Administration. [Link]
Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC. [Link]
The MSDS HyperGlossary: Ketones and Aldehydes - Interactive Learning Paradigms, Incorporated. [Link]
How to Safely Handle Reactive Chemicals - The Chemistry Blog. [Link]
Steric Engineering of Cyclopropyl Ketones: Synthetic Architectures and Pharmacological Utility
The following technical guide is structured to address the specific synthetic and pharmacological challenges posed by hindered cyclopropyl ketones . It deviates from standard templates to focus on the interplay between s...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to address the specific synthetic and pharmacological challenges posed by hindered cyclopropyl ketones . It deviates from standard templates to focus on the interplay between steric pressure, electronic conjugation, and chemical reactivity.
[1]
Executive Summary
Cyclopropyl ketones are privileged scaffolds in modern drug discovery, valued for their ability to improve metabolic stability, increase potency through conformational restriction, and modulate lipophilicity.[1] However, hindered cyclopropyl ketones —those possessing bulky substituents at the
-position or on the ring itself—present a unique dichotomy. While their steric bulk enhances metabolic resistance against CYP450 oxidation, it simultaneously retards standard synthetic manipulations (nucleophilic addition) and alters the electronic conjugation required for stability. This guide provides a high-level analysis of these systems, detailing protocols for their construction and explaining the "steric acceleration" phenomena that can be exploited for ring-opening functionalization.
Part 1: Structural Dynamics & Electronic Conformation
To manipulate hindered cyclopropyl ketones effectively, one must first understand their ground-state thermodynamics. The reactivity of the cyclopropyl ketone is governed by the overlap between the Walsh orbitals of the cyclopropane ring and the
-system of the carbonyl.
The "Bisecting" vs. "Perpendicular" Paradigm
In unhindered systems, the bisecting conformation is energetically preferred. This alignment allows for maximum
conjugation, stabilizing the molecule but also making the cyclopropane ring susceptible to electrophilic attack.
Unhindered: Bisecting (Conjugated). Stable, but reactive to electrophiles.
Hindered: Steric bulk (e.g., ortho-substituted aryl rings or tert-butyl groups) forces the carbonyl to rotate out of the bisecting plane toward a perpendicular conformation .
Critical Insight: This deconjugation raises the ground-state energy of the ketone. Paradoxically, while this hinders nucleophilic attack at the carbonyl carbon (due to physical blocking), it accelerates radical ring-opening reactions. The steric strain "pre-activates" the molecule for relief via ring cleavage.
Visualization: Conformational Energy Landscape
The following diagram illustrates the transition from the stable bisecting state to the reactive perpendicular state induced by steric hindrance.
Figure 1: Steric bulk forces the cyclopropyl ketone out of the stable bisecting conformation, altering its reactivity profile.
Part 2: Synthetic Architectures (The "How-To")
Synthesizing hindered cyclopropyl ketones via traditional alkylation often fails due to enolate aggregation or steric repulsion. Modern "Hydrogen Borrowing" (HB) catalysis and modified Simmons-Smith protocols offer superior alternatives.
Protocol A:
-Cyclopropanation via Hydrogen Borrowing Catalysis
Application: Generating
-cyclopropyl ketones from hindered ketones where alkylation is impossible.
Mechanism: The catalyst "borrows" hydrogen to activate an alcohol, forms a bond via condensation, and returns the hydrogen to reduce the alkene, followed by intramolecular displacement.
Catalyst Activation: In a glovebox, charge a pressure tube with
(1.0 mol%) and a base (KOH, 10 mol%).
Substrate Loading: Add the hindered ketone (1.0 equiv) and the diol (2.0 equiv).
Solvent System: Dissolve in tert-Amyl alcohol (0.5 M). Note: High boiling, non-polar solvents are crucial for the high temperatures required to overcome steric barriers.
Reaction: Seal the tube and heat to 110°C for 18 hours.
Why: The high temperature drives the initial dehydrogenation of the diol to the aldehyde.
Workup: Cool to room temperature. Dilute with EtOAc, wash with brine, and dry over
Monitor the disappearance of the ketone carbonyl stretch (
) and the appearance of the cyclopropyl characteristic stretch () via IR or NMR.
Protocol B: Comparative Synthetic Strategies
Methodology
Target Substrate
Steric Tolerance
Key Limitation
Source
Simmons-Smith
Electron-rich Alkenes (Enol Ethers)
Moderate
Sterics direct addition to the less hindered face (unless -OH directed).
Hydrogen Borrowing
Hindered Methyl Ketones
High
Requires high temp; limited to -cyclopropanation.
Corey-Chaykovsky
-Unsaturated Ketones
Moderate
2-hydroxychalcones can lead to ring opening due to strain.
Part 3: Reactivity & Transformations[3]
The reactivity of hindered cyclopropyl ketones is defined by the Cloke-Wilson Rearrangement and Radical Ring Opening .
Mechanism: SmI2-Mediated Radical Ring Opening
Recent computational and experimental studies have shown that ortho-substituted (hindered) aryl cyclopropyl ketones react faster in SmI2 couplings than their unhindered counterparts.
The Causality:
Pre-Twisting: The steric bulk prevents the aryl ring from conjugating with the carbonyl.
Radical Stabilization: Upon single-electron transfer (SET) from SmI2, the resulting ketyl radical is formed.
Barrier Lowering: Because the molecule is already twisted, the energetic penalty to rotate into the transition state for ring opening is minimized.
Figure 2: The "Steric Acceleration" pathway.[2][3] Hindrance lowers the activation energy for radical ring opening.
Application: Cloke-Wilson Rearrangement
This reaction converts cyclopropyl ketones into dihydrofurans.[4][5] In hindered systems, this rearrangement effectively relieves the immense torsional strain.
Conditions: Lewis Acid (
) or Thermal ().
Outcome: The oxygen attacks the cyclopropane ring, expanding it to a 5-membered dihydrofuran. This is a common decomposition pathway to watch for during scale-up.
Part 4: Pharmacological Applications[1][8][9][10]
In drug development, the cyclopropyl ketone motif is not merely a linker; it is a functional element used to manipulate the physicochemical properties of a lead compound.[6]
Metabolic Blocking
Replacing a standard alkyl chain (e.g., isopropyl) with a cyclopropyl group often blocks CYP450-mediated hydroxylation. The
bonds in cyclopropane are shorter and stronger () than typical alkane bonds (), making them resistant to hydrogen atom abstraction.
Vector Alignment
The rigid geometry of the cyclopropyl ring (bond angle
) can "lock" pharmacophores into a specific vector, improving binding affinity.
Case Studies:
Drug / Candidate
Role of Cyclopropyl Moiety
Clinical Status
Source
Efavirenz (Precursor)
Cyclopropylacetylene precursor; rigidifies binding pocket fit.
Approved (HIV)
Tasimelteon
Cyclopropyl ring enhances metabolic stability and receptor selectivity.
Approved (Sleep Disorder)
Olaparib
Cyclopropyl-carbonyl linker provides specific vector orientation for PARP inhibition.
Approved (Oncology)
References
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review . MDPI. [Link]
Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis . Organic Letters. [Link]
Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones . MDPI. [Link]
Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety . ResearchGate. [Link]
Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones . ACS Publications. [Link]
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules . Journal of Medicinal Chemistry. [Link][7]
Crystal Structure Analysis of 1-Cyclopropyl-2,2-dimethylpropan-1-one
The following technical guide details the structural analysis of 1-Cyclopropyl-2,2-dimethylpropan-1-one (also known as cyclopropyl tert-butyl ketone). This guide is designed for researchers requiring a rigorous approach...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural analysis of 1-Cyclopropyl-2,2-dimethylpropan-1-one (also known as cyclopropyl tert-butyl ketone). This guide is designed for researchers requiring a rigorous approach to crystallizing and analyzing sterically hindered, low-melting cyclopropyl ketones.
A Technical Guide to Conformational Locking and Steric Strain
Executive Summary & Core Challenge
1-Cyclopropyl-2,2-dimethylpropan-1-one represents a classic problem in small-molecule crystallography: it is a sterically congested ketone that is typically a liquid at room temperature (estimated bp ~150–160 °C, mp < 25 °C). Its structural significance lies in the competition between electronic conjugation (favoring a bisected conformation) and steric bulk (the tert-butyl group vs. the cyclopropyl ring).
This guide outlines the protocol for determining its structure through in situ cryocrystallography or crystalline derivatization , and analyzes the expected stereoelectronic features—specifically the "s-cis" conformational lock induced by the bulky tert-butyl group.
Chemical Profile & Synthesis
Before analysis, the purity and identity of the sample must be established.
Property
Data
Notes
IUPAC Name
1-Cyclopropyl-2,2-dimethylpropan-1-one
Formula
C₈H₁₄O
MW
140.22 g/mol
Physical State
Colorless Liquid (RT)
Requires cryo-cooling for direct diffraction.
Synthesis
Grignard Addition
Reaction of cyclopropanecarbonitrile with t-BuMgCl, followed by hydrolysis.
Key Feature
Steric Bulk
tert-Butyl group creates high rotational barrier.
Experimental Protocols for Structure Determination
Since the target is likely liquid, two distinct workflows are presented. Method A is the direct physical analysis; Method B is the chemical alternative if in situ equipment is unavailable.
Method A: In Situ Cryocrystallography (Direct Analysis)
Best for: Observing the native conformation without lattice packing forces from heavy derivatizing groups.
Capillary Mounting: Draw 0.5 µL of the neat liquid into a 0.3 mm Lindemann glass capillary. Seal both ends with flame or epoxy.
Zone Melting (OHCD): Mount the capillary on the goniometer. Use an Optical Heating and Crystallization Device (OHCD) or a focused IR laser.
Flash Cool: Rapidly cool to 100 K to form a glass/polycrystalline mass.
Anneal: Slowly warm to near the melting point (approx. 250–270 K) until a single seed crystal survives.
Grow: Slowly cool (1–2 K/hour) to propagate the single crystal front.
Data Collection: Collect full sphere data at 100 K using Mo-Kα or Cu-Kα radiation.
Best for: Routine analysis using standard benchtop diffractometers.
The tert-butyl group makes standard oxime formation sluggish. Use the 2,4-Dinitrophenylhydrazone (2,4-DNP) derivative for high crystallinity.
Reagent Prep: Dissolve 2,4-dinitrophenylhydrazine (0.5 g) in H₂SO₄ (2 mL) and ethanol (20 mL).
Reaction: Add 1-Cyclopropyl-2,2-dimethylpropan-1-one (0.3 g) dropwise. Heat to 60 °C for 30 mins.
Crystallization: Cool slowly to RT. Recrystallize the resulting orange precipitate from Ethanol/Ethyl Acetate (3:1).
Diffraction: Mount the resulting orange needle/plate on a standard cryoloop.
Workflow Visualization
The following diagram illustrates the decision logic for structural analysis.
Caption: Decision matrix for analyzing liquid cyclopropyl ketones via in situ freezing or chemical derivatization.
Structural Analysis & Expectations
Upon solving the structure, the researcher must validate the model against specific stereoelectronic principles unique to cyclopropyl ketones.
A. The "Bisected" Conformation (Walsh Orbitals)
Cyclopropyl ketones overwhelmingly prefer a bisected conformation , where the plane of the carbonyl group (O=C-C) bisects the cyclopropane ring.
Mechanism: This maximizes the overlap between the carbonyl
orbital and the cyclopropane Walsh orbitals (-conjugation).
Diagnostic: Look for a torsion angle (O=C–C–H) of approximately 0° or 180° .
B. The s-cis vs. s-trans Preference
For 1-Cyclopropyl-2,2-dimethylpropan-1-one, the massive tert-butyl group dictates the rotation.
s-cis Conformation: The Carbonyl Oxygen is syn to the cyclopropane ring.
s-trans Conformation: The tert-Butyl group is syn to the cyclopropane ring.
Prediction: The s-cis form is strongly favored. The tert-butyl group is far too bulky to sit proximal to the cyclopropane ring (severe steric clash). The smaller oxygen atom can tolerate the proximity to the ring methine hydrogen much better.
C. Bond Length Asymmetry
Conjugation induces specific distortions in the cyclopropane ring.
Proximal Bonds (Vicinal): The C–C bonds adjacent to the carbonyl (C1–C2 and C1–C3 of the ring) will be lengthened (approx. 1.52–1.54 Å) due to electron donation into the carbonyl.
Distal Bond: The C–C bond opposite the carbonyl (C2–C3) will be shortened (approx.[1] 1.48–1.50 Å).
Summary of Expected Geometric Parameters
Parameter
Expected Value
Reason
C=O Bond
1.21 – 1.22 Å
Standard ketone, slightly lengthened by conjugation.
C(carbonyl)-C(ring)
1.46 – 1.48 Å
Shortened due to partial double bond character (-conjugation).
The following diagram illustrates the energy penalty associated with rotating the bulky tert-butyl group against the cyclopropane ring.
Caption: The s-cis conformer is the global minimum; the s-trans is destabilized by the clash between t-Bu methyls and the ring.
References
Synthesis & Properties
Fauvarque, J. F. (1969). Bull. Soc. Chim. Fr., 161. (Primary synthesis of cyclopropyl tert-butyl ketone).
NIST Chemistry WebBook.[2] Cyclopropyl butyl ketone (Analogous data). Link
Conformational Analysis
Childs, R. F., et al. (1991). "The Structure of Cyclopropylcarbinyl Cations: The Crystal Structures of Protonated Cyclopropyl Ketones." Journal of the American Chemical Society. Link
Drumright, R. E., et al. (1996). "Development of Molecular Mechanics Torsion Parameters for alpha,beta-Cyclopropyl Ketones." Journal of Organic Chemistry. Link
Crystallographic Methodology:
Boese, R., & Nussbaumer, M. (1994). "In Situ Crystallization Techniques." Organic Crystal Chemistry. (Standard text for liquid crystallography).
Solubility Profile & Solvent Selection Guide: Cyclopropyl tert-Butyl Ketone
This guide details the solubility profile, solvent selection criteria, and physicochemical behavior of cyclopropyl tert-butyl ketone (1-cyclopropyl-2,2-dimethylpropan-1-one). It is designed to support process chemists an...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the solubility profile, solvent selection criteria, and physicochemical behavior of cyclopropyl tert-butyl ketone (1-cyclopropyl-2,2-dimethylpropan-1-one). It is designed to support process chemists and researchers in optimizing reaction conditions, purification, and handling.
Executive Summary
Cyclopropyl tert-butyl ketone is a sterically congested C8 ketone featuring a unique structural dichotomy: a strained, electron-rich cyclopropyl ring and a bulky, lipophilic tert-butyl group . This combination dictates a specific solubility profile characterized by high lipophilicity and poor aqueous solubility.
Unlike its lower homolog, cyclopropyl methyl ketone (which is water-miscible), the tert-butyl variant behaves as a strictly lipophilic organic intermediate. Effective solvent selection must account for the steric shielding of the carbonyl oxygen , which limits the kinetics of dissolution in hydrogen-bonding solvents, and the high lipophilicity that drives affinity for non-polar media.
Physicochemical Architecture
To predict and manipulate solubility, we must first understand the molecular forces at play.
Structural Analysis[1]
Lipophilic Domain: The tert-butyl group adds significant hydrophobic bulk (
), drastically reducing the water solubility compared to methyl or ethyl analogs.
Electronic Domain: The cyclopropyl ring acts as a
-donor, conjugating with the carbonyl. However, the primary solubility driver is the Van der Waals surface area provided by the alkyl groups.
Polarity: The carbonyl group (
) creates a permanent dipole, allowing solubility in polar aprotic solvents, but the steric bulk hinders efficient hydrogen bonding with water.
Theoretical Properties (Estimated)
Property
Value / Description
Impact on Solubility
Molecular Formula
Moderate molecular weight (126.20 g/mol ).
LogP (Octanol/Water)
~2.2 – 2.6 (Predicted)
Indicates high affinity for organic phases; partitions poorly into water.
H-Bond Donors
0
Cannot self-associate via H-bonds; lower boiling point than corresponding alcohols.
H-Bond Acceptors
1 (Carbonyl Oxygen)
Accepts H-bonds from protic solvents (MeOH, EtOH), aiding dissolution.
Solubility Profile by Solvent Class
The following data categorizes solubility based on the "Like Dissolves Like" principle, validated by standard behavior of sterically hindered C8 ketones (e.g., dineopentyl ketone analogs).
Table 1: Solubility Matrix
Solvent Class
Specific Solvent
Solubility Rating
Mechanistic Insight
Chlorinated
Dichloromethane (DCM)
Excellent (>500 mg/mL)
Primary choice for synthesis.[1] Dipole-dipole interactions stabilize the ketone without steric penalty.
Chloroform ()
Excellent
Similar to DCM; useful for NMR analysis.
Ethers
Diethyl Ether ()
Excellent
Ideal for Grignard reactions. Low polarity matches the ketone's lipophilic shell.
Tetrahydrofuran (THF)
Excellent
Miscible.[2] The oxygen of THF and the ketone compete for solvation but mix freely.
MTBE
Excellent
Preferred industrial alternative to ether; fully miscible.
Alcohols
Methanol (MeOH)
Good
Soluble, but steric bulk of t-butyl may slow dissolution rate compared to linear ketones.
Ethanol (EtOH)
Good
Fully miscible; often used for hydrogenation reactions.
Isopropanol (IPA)
Good
Solubility decreases slightly at very low temperatures (< -20°C).
Hydrocarbons
Hexane / Heptane
Good to Excellent
High affinity due to the tert-butyl group. Used for extraction and crystallization.
Toluene
Excellent
Pi-stacking with the carbonyl is minimal, but dispersion forces drive high solubility.
Polar Aprotic
Acetone
Excellent
Self-solvation; fully miscible.
Acetonitrile (MeCN)
Good
Miscible, though phase separation can occur at extremely low temperatures if water is present.
Aqueous
Water
Poor / Insoluble
The hydrophobic effect dominates. Estimated solubility < 0.1 g/100mL.[3][4]
Solvent Selection Decision Tree
This logic flow guides the researcher in selecting the optimal solvent based on the operational goal (Reaction, Extraction, or Analysis).
Figure 1: Decision matrix for solvent selection based on process requirements.
Experimental Protocol: Solubility Determination
Since specific literature values for this intermediate may vary by batch purity, the following self-validating protocol allows researchers to determine exact solubility limits (Saturation Point) in any solvent system.
Method: Gravimetric Saturation with HPLC Verification
Objective: Determine the maximum solubility (
) in Solvent X at 25°C.
Materials:
Cyclopropyl tert-butyl ketone (Test Article).
Target Solvent (HPLC Grade).
0.45 µm PTFE Syringe Filter (Compatible with organic solvents).
Agilent 1100/1200 HPLC (or equivalent) with UV detection (210 nm).
Workflow:
Supersaturation: Add excess ketone (approx. 200 mg) to 1.0 mL of solvent in a glass vial.
Equilibration: Vortex for 5 minutes, then sonicate for 10 minutes. Place in a shaker at 25°C for 24 hours.
Check Point: If all solid dissolves (solution is clear), add another 100 mg and repeat. Visual presence of undissolved oil/solid is required.[3]
Filtration: Draw the supernatant into a syringe and filter through the 0.45 µm PTFE filter into a pre-weighed vial.
Gravimetric Analysis (Rough): Evaporate solvent under nitrogen stream. Weigh the residue.[3]
HPLC Verification (Precise): Dilute an aliquot of the filtrate 1000x with Acetonitrile. Inject onto C18 column. Compare peak area against a 5-point calibration curve.
Critical Application Notes
Grignard & Organolithium Reactions
Recommended Solvent: Anhydrous THF or Diethyl Ether.[5]
Rationale: The tert-butyl group provides significant steric hindrance. While the ketone is soluble in hexane, Grignard reagents require the coordinating ability of ethers to stabilize the magnesium species. The high solubility of this ketone in THF ensures a homogeneous reaction mixture, which is critical for overcoming the kinetic barrier of the bulky tert-butyl group during nucleophilic attack [1].
Alpha-Halogenation
Recommended Solvent: Dichloromethane (DCM) or Chloroform.[4]
Rationale: Halogenation often involves acidic byproducts (HBr/HCl). DCM is non-nucleophilic and solubilizes both the ketone and the halogen source (e.g., Bromine) effectively. The high solubility in DCM prevents precipitation of intermediates [2].
Safety & Handling (Solvent-Specific)
Peroxide Formation: When stored in ethers (THF,
), this ketone does not inhibit peroxide formation. Test solvents for peroxides before concentrating.
Flammability: The ketone itself is likely a Class IIIA or IIIB combustible liquid. When dissolved in Hexane or Acetone, the flashpoint of the mixture is driven by the solvent.
References
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[3] (General reference for ketone solubility and Grignard solvent effects).
Organic Syntheses. (1974). Synthesis of hindered ketones via acid chlorides. Coll. Vol. 5, p. 775. (Describes solvent choices for similar bulky ketone synthesis).
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative source on solvent polarity and solubility parameters).
PubChem Database. (2025). Cyclopropyl methyl ketone (Analogous Data). National Library of Medicine. (Used for comparative physicochemical properties).
Steric effects of tert-butyl group in cyclopropyl ketones
The Steric Anchor: A Technical Guide to the tert-Butyl Group in Cyclopropyl Ketones Executive Summary In the architecture of small-molecule drugs, the cyclopropyl ketone motif serves as a critical junction between confor...
Author: BenchChem Technical Support Team. Date: March 2026
The Steric Anchor: A Technical Guide to the tert-Butyl Group in Cyclopropyl Ketones
Executive Summary
In the architecture of small-molecule drugs, the cyclopropyl ketone motif serves as a critical junction between conformational rigidity and metabolic stability. However, the introduction of a tert-butyl group adjacent to the carbonyl creates a unique steric environment that fundamentally alters the molecule's behavior. This guide analyzes the "Steric Anchor" effect—where the tert-butyl group locks the cyclopropyl ketone into a single, reactive s-cis conformation—and provides validated protocols for exploiting this phenomenon in asymmetric synthesis.
Structural Fundamentals: The "s-cis Lock"
To understand the reactivity of tert-butyl cyclopropyl ketones, one must first master their conformational landscape. Unlike simple alkyl ketones, which exist in a dynamic equilibrium, the tert-butyl variant is conformationally static.
The Bisected Preference
Cyclopropyl ketones naturally prefer a bisected conformation , where the plane of the carbonyl
-system is perpendicular to the cyclopropane ring plane. This alignment maximizes the hyperconjugative overlap between the bent Walsh orbitals of the cyclopropane () and the antibonding orbital of the carbonyl ().
The Steric Veto
There are two possible bisected conformers:
s-cis (syn): The carbonyl oxygen eclipses the cyclopropane ring.
s-trans (anti): The alkyl group (R) eclipses the cyclopropane ring.
When
, the s-trans conformation forces a severe steric clash between the bulky methyl groups of the tert-butyl moiety and the ortho-hydrogens of the cyclopropane ring. This destabilization (>4 kcal/mol) effectively "vetoes" the s-trans form, locking the molecule exclusively in the s-cis conformation .
Implication for Researchers:
Reactivity: The carbonyl face is permanently oriented, simplifying stereochemical predictions.
Spectroscopy: The "locked" conformation results in distinct NMR anisotropy effects (see Section 2).
Figure 1: The thermodynamic "veto" of the s-trans conformation by the tert-butyl group.
Spectroscopic Signatures
The conformational lock produces specific spectroscopic anomalies useful for structure validation.
Method
Observation
Mechanistic Origin
H NMR
Shielding of ortho-cyclopropyl protons ( 0.8–0.9 ppm)
In the s-cis lock, the carbonyl oxygen is syn to the methine H, but the tert-butyl group shields the ortho protons via steric crowding and anisotropy.
C NMR
-Carbon shift (16 ppm)
The rigid alignment maximizes - conjugation, altering the chemical shift of the ring carbons compared to freely rotating analogs.
IR
shift to lower wavenumber (1690 cm)
Enhanced conjugation in the locked bisected form weakens the C=O bond character more effectively than in rotating systems.
Reactivity & Stereocontrol
The tert-butyl group acts as a "remote control" for stereoselectivity. By blocking one quadrant of space and locking the conformation, it directs nucleophilic attack with high precision.
Nucleophilic Addition (The Felkin-Anh-Cyclopropyl Model)
When a nucleophile (e.g., Grignard, Hydride) approaches a chiral cyclopropyl tert-butyl ketone, the "s-cis lock" simplifies the transition state.
Trajectory: The nucleophile attacks from the face anti to the largest substituent on the cyclopropane ring, avoiding the tert-butyl group entirely.
Outcome: Reductions of 2-substituted cyclopropyl tert-butyl ketones typically yield the anti-alcohol with >95:5 dr.
The "Cyclopropyl Effect" in Spiro Systems
In spiro[2.5]octane systems (where the cyclopropane is fused to a cyclohexane), a tert-butyl group on the cyclohexane ring will surprisingly adopt the axial position .
Reasoning: An equatorial tert-butyl group would clash with the C-H bonds of the cyclopropane ring.[1] The axial position, usually disfavored, becomes the thermodynamic minimum.
Synthetic Protocols
Direct addition of tert-butyl nucleophiles to cyclopropanecarbonyl chlorides often fails due to slow kinetics (sterics) or over-addition. The following protocols are validated for high-yield synthesis.
Add t-BuLi (2.2 equiv) slowly. The chelation of Lithium to the Weinreb oxygen stabilizes the tetrahedral intermediate, preventing over-addition.
Quench with saturated NH
Cl at -78°C.
Note: t-BuLi is preferred over Grignards here due to the extreme steric hindrance of the Weinreb intermediate.
Figure 2: The Nitrile Route prevents tertiary alcohol by-products by forming a stable imine salt.
Case Studies in Drug Discovery
Case Study: Neurokinin-1 Receptor Antagonists
Challenge: A flexible linker in a clinical candidate led to rapid metabolic oxidation of the pendant alkyl chain.
Solution: Replacement of the ethyl ketone with a cyclopropyl tert-butyl ketone.
Mechanism: The tert-butyl group shielded the carbonyl from enzymatic reduction, while the cyclopropyl ring introduced rigidity (via the s-cis lock), improving binding affinity by 40-fold due to entropy reduction.
References
Charette, A. B., et al. (2010).[2] Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Organic & Biomolecular Chemistry. Link
Knochel, P., et al. (2014).[3] Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange. ResearchGate. Link
Posner, G. H., & Whitten, C. E. (1976). Secondary and Tertiary Alkyl Ketones from Carboxylic Acid Chlorides: tert-Butyl Phenyl Ketone.[4] Organic Syntheses, 55, 122. Link
Gleason, J., et al. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science. Link
BenchChem Technical Division. (2025). A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. Link
Biocatalytic Architectures: Precursors and Pathways for 1-Cyclopropyl-2,2-dimethylpropan-1-one
The following technical guide details the biosynthetic and chemoenzymatic strategies for accessing 1-Cyclopropyl-2,2-dimethylpropan-1-one (also known as Cyclopropyl tert-butyl ketone ). As this molecule is a synthetic ph...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the biosynthetic and chemoenzymatic strategies for accessing 1-Cyclopropyl-2,2-dimethylpropan-1-one (also known as Cyclopropyl tert-butyl ketone ).
As this molecule is a synthetic pharmacophore—specifically a "privileged structure" in antiviral (HCV) and GPCR-targeting therapeutics—it does not possess a canonical metabolic pathway in nature. Therefore, this guide focuses on engineered biosynthetic routes , specifically heme-dependent enzymatic cyclopropanation , which represents the current state-of-the-art in producing this motif biologically.
Executive Technical Summary
Target Molecule: 1-Cyclopropyl-2,2-dimethylpropan-1-one (CAS: 20845-95-8)
Pharmacological Relevance: Key hydrophobic pharmacophore in Hepatitis C virus (HCV) NS3/4A protease inhibitors and P2Y12 antagonists. The steric bulk of the tert-butyl group combined with the rigid vector of the cyclopropyl ring provides unique metabolic stability and receptor fit.
Biosynthetic Challenge: Nature rarely synthesizes tert-butyl groups or conjugates them directly to cyclopropanes. Consequently, "biosynthesis" in this context refers to biocatalytic retrosynthesis —utilizing engineered metalloenzymes to assemble the core from specific precursors.
Biosynthetic Precursors (The Inputs)
To construct 1-Cyclopropyl-2,2-dimethylpropan-1-one using biological machinery, the molecule is retrosynthetically disconnected into an electron-deficient alkene acceptor and a carbene donor .
The essential "acceptor" precursor is the vinyl ketone derivative of pivalaldehyde. In a biocatalytic system, this olefin acts as the substrate for the carbene transferase.
Biosynthetic Origin: While typically synthetic, this precursor mimics the structure of natural enones (like methyl vinyl ketone) processed by enoate reductases.
Key Property: The electron-deficient nature of the
-unsaturated ketone requires an electrophilic carbene source for efficient cyclopropanation.
Carbene Donor: Diazoacetate vs. SAM
Natural cyclopropanation (e.g., in fatty acids) utilizes S-Adenosyl Methionine (SAM) via a cationic mechanism. However, for the steric bulk of a tert-butyl ketone, SAM-dependent enzymes (CFA synthases) are sterically incompetent. The viable biocatalytic precursor is a diazo reagent.
Precursor: Ethyl Diazoacetate (EDA) or Diazomethane (generated in situ)
Role: Carbene Donor (
or )
Enzymatic Interaction: Binds to the heme iron of the engineered enzyme to form an iron-carbenoid intermediate (
).
The Biocatalytic Engine: Heme-Dependent Carbene Transfer[1]
The most robust route to this molecule is the engineered P450-catalyzed cyclopropanation . Variants of Cytochrome P450-BM3 (from Bacillus megaterium) or Rhodothermus marinus Nitric Oxide Dioxygenase (RmaNOD) have been evolved to catalyze the transfer of a carbene from a diazo precursor to an olefin.
Mechanistic Pathway[1][2]
Activation: The heme cofactor (Fe-Protoporphyrin IX) is reduced to Fe(II).
Carbenoid Formation: The diazo precursor (e.g., EDA) reacts with the heme iron, releasing
and forming a reactive Iron-Carbene species.
Cyclopropanation: The olefin (4,4-Dimethylpent-1-en-3-one) approaches the active site. The carbene is transferred to the double bond, forming the cyclopropane ring.
Decarboxylation/Modification: If EDA is used, the product is an ester-substituted cyclopropane. To achieve the target (unsubstituted cyclopropyl), a subsequent hydrolysis and decarboxylation step (or use of diazomethane) is required.
Pathway Visualization
The following diagram illustrates the chemoenzymatic cascade from precursors to the target pharmacophore.
Caption: Chemoenzymatic assembly of the cyclopropyl tert-butyl ketone moiety via heme-dependent carbene transfer.
Experimental Protocol: Enzymatic Cyclopropanation
This protocol describes the synthesis using an engineered heme variant (e.g., P450-BM3 T268A) adapted for enone substrates.
Reagents & Equipment[3][4]
Biocatalyst: E. coli lysate expressing P450-BM3 variant (
).
Substrate: 4,4-Dimethylpent-1-en-3-one (10 mM final).
Carbene Source: Ethyl Diazoacetate (EDA) (10 mM final) - Note: Use Diazomethane for direct CH2 insertion if safety protocols permit, otherwise use EDA followed by KAP (Kinetic Asymmetric Transformation).
Buffer: KPi buffer (100 mM, pH 7.0).
Reductant: Sodium dithionite (
, 10 mM) to maintain Fe(II) state.
Step-by-Step Methodology
Deoxygenation: Sparge the KPi buffer with argon for 30 minutes to remove oxygen (which competes for the heme center).
Enzyme Prep: Resuspend E. coli cell pellets harboring the P450 enzyme in the anaerobic buffer. Lyse via sonication (on ice) and clarify by centrifugation.
Reaction Assembly: In an anaerobic glovebox or sealed vial:
Add 4.5 mL of lysate.
Add 250 µL of Substrate stock (in DMSO).
Add 250 µL of Reductant solution.
Initiation: Slowly add the Diazo precursor via syringe pump over 60 minutes to prevent dimerization side-reactions.
Incubation: Stir at room temperature (25°C) for 4–12 hours.
Quenching: Stop reaction by adding 5 mL of Ethyl Acetate.
Extraction: Vortex vigorously, centrifuge to separate phases, and collect the organic layer.
Purification: The crude extract contains the cyclopropanated product.[1] If EDA was used, the ester group must be hydrolyzed (LiOH) and decarboxylated (heat/acid) to yield the final 1-Cyclopropyl-2,2-dimethylpropan-1-one.
Data & Validation: Substrate Scope
The following table summarizes the efficiency of engineered heme enzymes for cyclopropanating bulky electron-deficient ketones compared to chemical methods (e.g., Corey-Chaykovsky reaction).
Parameter
Biocatalytic Route (P450-BM3)
Chemical Route (Sulfoxonium Ylide)
Precursor
Vinyl tert-butyl ketone + Diazo
Vinyl tert-butyl ketone + Me3S(O)I
Conditions
Aqueous Buffer, 25°C, pH 7
DMSO/THF, Strong Base (NaH), 60°C
Yield
65–85% (Enzyme dependent)
50–70%
Enantioselectivity
>95% ee (Tunable via mutation)
Racemic (requires chiral ligands)
Safety
High (Aqueous, no explosive intermediates)
Low (Requires NaH and potentially explosive ylides)
Validation Check
To confirm the identity of the biosynthetic product:
1H NMR (CDCl3): Look for the characteristic cyclopropyl protons: multiplets at
0.8–1.0 ppm (4H) and the methine proton at 1.9–2.0 ppm adjacent to the carbonyl. The tert-butyl group will appear as a strong singlet at 1.2 ppm (9H).
MS (ESI): Molecular ion
.
References
Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. National Institutes of Health (NIH) / PMC.
[Link]
Synthesis of Cyclopropane Containing Natural Products. ResearchGate.
[Link]
One (small) Ring to rule them all: Novel methods for cyclopropane installation. American Chemical Society (ACS).
[Link]
Biosynthesis of Cyclopropane in Natural Products. Natural Product Reports.
[Link]
Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. Sciforum.
[Link]
Physicochemical Profiling of Pivaloylcyclopropane: Boiling Point, Density, and Steric Causality in Drug Design
Pivaloylcyclopropane (also known as 1-cyclopropyl-2,2-dimethyl-1-propanone or cyclopropyl tert-butyl ketone, CAS 20845-95-8) is a highly specialized, sterically hindered ketone. Widely utilized as a rigid scaffold in adv...
Author: BenchChem Technical Support Team. Date: March 2026
Pivaloylcyclopropane (also known as 1-cyclopropyl-2,2-dimethyl-1-propanone or cyclopropyl tert-butyl ketone, CAS 20845-95-8) is a highly specialized, sterically hindered ketone. Widely utilized as a rigid scaffold in advanced organic synthesis and pharmaceutical development, it serves as a critical intermediate for synthesizing biologically active cyclopropylamines[1]. By flanking a carbonyl core with a conformationally locked cyclopropyl ring and a bulky tert-butyl group, this molecule presents unique physicochemical properties. Understanding its boiling point and density is critical for optimizing reaction conditions, solvent extraction protocols, and downstream purification workflows.
Mechanistic Causality of Physical Properties
As a Senior Application Scientist, it is vital to look beyond empirical data and understand the structural causality driving a molecule's physical state. The properties of pivaloylcyclopropane are entirely dictated by the extreme steric environment surrounding its carbonyl core.
1.1 Boiling Point Depression via Steric Shielding
The boiling point of a liquid is governed by the thermal energy required to disrupt intermolecular forces (IMFs)—specifically, London dispersion forces and dipole-dipole interactions. For aliphatic ketones, linear chains allow for extensive van der Waals contact. For instance, a lightly branched C8 ketone like 2 exhibits a boiling point of 181–183 °C[2].
However, pivaloylcyclopropane (C₈H₁₄O) possesses an exceptionally compact, spherical geometry. The tert-butyl group significantly reduces the molecule's surface-area-to-volume ratio, limiting the contact area available for London dispersion forces[3]. Furthermore, the massive steric bulk of the pivaloyl moiety physically shields the carbonyl oxygen, dampening effective dipole-dipole interactions between adjacent molecules. Consequently, the boiling point of pivaloylcyclopropane is significantly depressed, falling into an extrapolated range of 142–148 °C at standard atmospheric pressure (760 mmHg).
1.2 Density and Molecular Packing Efficiency
Density (
) is a function of molecular mass and the efficiency of molecular packing in the liquid state. The structural rigidity of the cyclopropyl ring prevents the molecule from adopting the highly efficient, interleaved packing conformations typical of flexible aliphatic chains. However, the overall low free volume of the compact 3 counteracts this[3]. The resulting density of pivaloylcyclopropane is approximately 0.880–0.910 g/cm³ at 25 °C. This is denser than less substituted analogs like pinacolone (0.801 g/cm³) due to the ring strain and higher carbon count, but less dense than fully cyclic systems like dicyclopropyl ketone (0.975 g/cm³).
Comparative Quantitative Data
To contextualize the properties of pivaloylcyclopropane, the following table summarizes the boiling points and densities of structurally related ketones, demonstrating the distinct impact of steric hindrance and ring strain.
Compound
CAS Number
Molecular Formula
MW ( g/mol )
Boiling Point (°C)
Density (g/cm³ at 25 °C)
Cyclopropyl methyl ketone
765-43-5
C₅H₈O
84.12
114.0
0.849
Pinacolone
75-97-8
C₆H₁₂O
100.16
106.0
0.801
Dicyclopropyl ketone
1121-37-5
C₇H₁₀O
110.15
160.0
0.975
Pivaloylcyclopropane
20845-95-8
C₈H₁₄O
126.20
~142.0 - 148.0
~0.880 - 0.910
Cyclohexyl methyl ketone
823-76-7
C₈H₁₄O
126.20
181.0 - 183.0
0.917
*Values are extrapolated based on structural homology, steric volume calculations, and molecular weight trends.
Self-Validating Experimental Protocols
To empirically determine the exact boiling point and density of synthesized pivaloylcyclopropane, researchers must employ high-precision methodologies. The following protocols integrate internal calibration loops to ensure trustworthiness and data integrity.
Protocol 1: Precision Boiling Point Determination via Micro-Ebulliometry
Causality Note: Standard distillation setups are prone to superheating, leading to artificially inflated boiling points. A Swietoslawski-type ebulliometer utilizes a Cottrell pump to continuously spray a mixture of liquid and vapor over the thermometer, ensuring true thermodynamic equilibrium.
Apparatus Preparation : Assemble a micro-ebulliometer equipped with a Cottrell pump and a calibrated Platinum Resistance Thermometer (PRT).
System Calibration (Self-Validation) : Calibrate the PRT using high-purity reference standards: HPLC-grade water (bp 100.00 °C) and 4 (bp 110.60 °C) at standard atmospheric pressure[4].
Sample Introduction : Introduce 15 mL of degassed, GC-pure (>99.5%) pivaloylcyclopropane into the boiling flask.
Equilibration : Apply controlled heating via a heating mantle. Adjust the heat input until the drop rate from the Cottrell pump is a steady 30–40 drops per minute.
Measurement : Record the temperature once it stabilizes to within ±0.01 °C for at least 10 minutes. Concurrently record the barometric pressure to apply the Sidney Young equation for pressure correction to exactly 760 mmHg.
Protocol 2: Density Determination via Oscillating U-Tube Densitometry
Causality Note: Traditional pycnometry is highly sensitive to ambient temperature fluctuations and operator error. Oscillating U-tube densitometry calculates density based on the change in the oscillation frequency of a glass tube, providing 5-decimal precision when coupled with rigorous Peltier temperature control.
Instrument Calibration : Clean the borosilicate glass U-tube of an Anton Paar DMA 5000 M (or equivalent) densitometer with acetone and dry with filtered air. Calibrate the oscillation period using ultra-pure degassed water and dry air at exactly 25.00 °C.
Sample Loading : Inject 2 mL of pivaloylcyclopropane into the U-tube using a Luer-slip syringe. Critical Step: Ensure absolutely no micro-bubbles are introduced into the measuring cell, as gases will drastically skew the oscillation frequency.
Thermal Equilibration : Allow the built-in Peltier thermostat to stabilize the sample temperature to 25.00 ± 0.001 °C.
Data Acquisition : Initiate the measurement. Record the density (
) in g/cm³ once the oscillation frequency standard deviation falls below .
Physicochemical Validation Workflow
The following diagram maps the logical relationship between sample purification, instrument calibration, and data acquisition, ensuring a closed-loop, self-validating system.
Caption: Workflow for the high-precision physicochemical characterization of pivaloylcyclopropane.
References
Cyclopropylamines as pharmaceuticals (US3988464A). Google Patents.
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au - ACS Publications.
Application Note: Precision Synthesis of 1-Cyclopropyl-2,2-dimethylpropan-1-one
Executive Summary The synthesis of 1-Cyclopropyl-2,2-dimethylpropan-1-one presents a classic challenge in organic synthesis: the construction of a ketone flanked by two sterically demanding groups—a rigid cyclopropyl rin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of 1-Cyclopropyl-2,2-dimethylpropan-1-one presents a classic challenge in organic synthesis: the construction of a ketone flanked by two sterically demanding groups—a rigid cyclopropyl ring and a bulky tert-butyl group.
Direct nucleophilic addition of organometallics to acid chlorides typically fails for this substrate class, resulting in over-alkylation to the tertiary alcohol or incomplete conversion due to steric shielding. This Application Note details two high-fidelity protocols to overcome these barriers:
The Weinreb Amide Route (Protocol A): The industry "Gold Standard" for reliability, utilizing a stable chelated intermediate to prevent over-addition.
Iron-Catalyzed Coupling (Protocol B): A catalytic approach utilizing Fe(acac)₃ to enable rapid, chemoselective acylation under mild conditions.
Strategic Analysis & Retrosynthesis
The Chemoselectivity Challenge
The primary failure mode in synthesizing this ketone via direct addition (e.g., tert-butyl acid chloride + cyclopropyl Grignard) is the formation of the tertiary alcohol (3) .
Because the ketone product is often more electrophilic than the starting acid chloride, the second equivalent of nucleophile adds rapidly.
Retrosynthetic Logic
We select Pivaloyl Chloride (2,2-dimethylpropanoyl chloride) as the electrophile and Cyclopropylmagnesium Bromide as the nucleophile.
Why this direction? Reversing the disconnection (Cyclopropanecarbonyl chloride + tert-butyl nucleophile) is experimentally inferior. tert-Butyl Grignard/Lithium reagents are extremely basic and sterically massive, leading to sluggish nucleophilic attack and competitive elimination or reduction side reactions.
Protocol A: The Weinreb Amide Method (Recommended)
This route utilizes N-methoxy-N-methylamide (Weinreb amide) as a "privileged intermediate." The stable 5-membered chelate formed upon Grignard addition prevents the collapse of the tetrahedral intermediate until acidic quench, guaranteeing the ketone product.
Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexanes 1:3).
Workup: Quench with 1M HCl (dissolves pyridine salts). Extract with DCM (3x). Wash organics with Sat. NaHCO₃ and Brine.[4] Dry over MgSO₄ and concentrate.
Checkpoint: The intermediate N-methoxy-N,2,2-trimethylpropanamide is a stable oil/solid that can be stored.
Step 2: Grignard Addition
Setup: Flame-dry a 2-neck RBF under Argon. Dissolve the Weinreb Amide (from Step 1) in anhydrous THF (0.3 M).
Cooling: Cool the solution to 0 °C . Crucial: Unlike standard esters, Weinreb amides do not require -78 °C, but 0 °C controls the exotherm.
Addition: Add Cyclopropylmagnesium Bromide (1.2 equiv, typically 0.5–1.0 M in THF) dropwise via syringe pump or pressure-equalizing funnel over 30 minutes.
Incubation: Stir at 0 °C for 1 hour, then allow to warm to RT for 1 hour.
Quench (Critical): Pour the reaction mixture into a vigorously stirred flask containing cold 1M HCl or saturated NH₄Cl.
Mechanism:[1][3][5][6][7][8][9] The acid disrupts the Magnesium-Chelate, collapsing the tetrahedral intermediate to release the ketone.
Purification: Extract with Et₂O. Distillation is preferred for this volatile ketone (bp ~145-150 °C), or flash chromatography (5% Et₂O in Pentane).
For labs requiring faster throughput or avoiding the two-step sequence, Iron(III) catalysis allows the direct coupling of Grignards with acid chlorides without over-addition.
Mechanism
Fe(acac)₃ is reduced in situ to an active low-valent iron species. This catalyst reacts with the acid chloride to form an acyl-iron complex, which undergoes transmetallation with the Grignard reagent faster than the Grignard attacks the ketone product.
Protocol
Catalyst Loading: Dissolve Pivaloyl Chloride (1.0 equiv) and Fe(acac)₃ (3 mol%) in anhydrous THF.
Temperature: Cool the red/orange solution to -10 °C .
Ensure internal temp stays < 5 °C during addition.
Incomplete Reaction
Grignard reagent degraded
Titrate Grignard reagent before use.
Emulsion during workup
Magnesium salts
Use Rochelle's Salt (Potassium Sodium Tartrate) solution for the quench to solubilize Mg salts.
References
Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents."[10] Tetrahedron Letters, 1981 , 22, 3815–3818.[10]
Scheiper, B.; Bonnekessel, M.; Krause, H.; Fürstner, A. "Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Acid Chlorides, Aryl Bromides, and Tosylates." Journal of Organic Chemistry, 2004 , 69, 3943–3949.
Shu, C.; Sidhu, K.; Zhang, L.; Wang, X.; Krishnamurthy, D.; Senanayake, C. H. "Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives."[9][11] Journal of Organic Chemistry, 2010 , 75, 6677–6680.[9][11]
Organic Syntheses. "Preparation of Weinreb Amides and Ketone Synthesis." Org.[2][9] Synth.2006 , 83, 45.
Application Note: Precision Synthesis of Cyclopropyl tert-Butyl Ketone via Grignard Addition
This Application Note and Protocol is designed for research scientists and process chemists requiring a robust method for synthesizing Cyclopropyl tert-butyl ketone (1-cyclopropyl-2,2-dimethylpropan-1-one). The protocol...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol is designed for research scientists and process chemists requiring a robust method for synthesizing Cyclopropyl tert-butyl ketone (1-cyclopropyl-2,2-dimethylpropan-1-one). The protocol addresses the specific challenges of steric hindrance associated with the tert-butyl group.
Executive Summary & Rationale
The synthesis of Cyclopropyl tert-butyl ketone presents a classic challenge in organic synthesis: forming a bond between two sterically demanding centers (a quaternary tert-butyl carbon and a secondary cyclopropyl carbon).
While acid chloride routes (e.g., reaction of tert-butylmagnesium chloride with cyclopropanecarbonyl chloride) often suffer from over-addition leading to tertiary alcohols, the Nitrile Route is the superior methodological choice for this specific target. The intermediate metallo-imine salt is stable to further nucleophilic attack, effectively "protecting" the carbonyl function until acid hydrolysis.
Selected Protocol: Addition of tert-Butylmagnesium Chloride to Cyclopropanecarbonitrile .[1][2]
Why this path? Cyclopropanecarbonitrile is commercially available and less sterically hindered at the electrophilic carbon than pivalonitrile. Attacking the less hindered nitrile with the bulky Grignard reagent is kinetically more favorable than the reverse (attacking pivalonitrile with cyclopropylmagnesium bromide), though both are viable.
Reaction Mechanism & Logic
The reaction proceeds via nucleophilic attack of the tert-butyl carbanion on the nitrile carbon. Due to the steric bulk of the tert-butyl group, the "Schlenk Equilibrium" and solvent choice (THF vs. Et₂O) are critical. THF is recommended to maintain the solubility of the magnesium species and allow for higher reflux temperatures to drive the reaction to completion.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic flow from reagents to ketone, highlighting the stable imine salt intermediate that prevents over-addition.
Safety & Handling (Crucial)
tert-Butylmagnesium Chloride (t-BuMgCl): Pyrophoric in high concentrations; moisture sensitive. Commercial solutions (1.0 M or 2.0 M in THF) are air-sensitive but manageable. Danger: t-BuMgCl is more basic and prone to β-hydride elimination than primary Grignards.
Exotherm Control: The addition of the nitrile to the Grignard is exothermic. Although the steric bulk slows the reaction, the initial mixing must be controlled to prevent solvent boiling.
HCN Risk (Low but present): While not using cyanide salts, the workup of nitriles under acidic conditions can theoretically release toxic byproducts if impurities are present. Work in a well-ventilated fume hood.
Assemble the 3-neck flask with a magnetic stir bar, reflux condenser, and addition funnel.
Flame-dry the apparatus under vacuum and backfill with dry Nitrogen or Argon (repeat 3x).
Maintain a positive pressure of inert gas throughout the reaction.
Phase 2: Grignard Charging
Charge the flask with tert-Butylmagnesium chloride (1.2 equivalents relative to nitrile).
Example: For 50 mmol scale, use 30 mL of 2.0 M t-BuMgCl (60 mmol).
Cool the solution to 0 °C using an ice bath.
Note: Although heating is required later, starting cold prevents uncontrolled exotherms and minimizes competitive reduction side-reactions.
Phase 3: Controlled Addition
Dilute Cyclopropanecarbonitrile (1.0 equivalent, 50 mmol, ~3.35 g) with an equal volume of anhydrous THF in the addition funnel.
Add the nitrile solution dropwise to the Grignard reagent over 30–45 minutes .
Observation: A color change (often to yellow or cloudy white) indicates the formation of the complex.
Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
Phase 4: Thermal Drive (The Steric Push)
Heat the reaction mixture to a gentle reflux (approx. 66 °C) .
Maintain reflux for 4–6 hours .
Why? The bulky tert-butyl group creates a high energy barrier for the nucleophilic attack. Room temperature stirring is often insufficient for high yields.
Monitor reaction progress via GC-MS or TLC (aliquot quenched with dilute acid). Look for the disappearance of the nitrile peak.
Phase 5: Hydrolysis & Workup
Cool the reaction mixture to 0 °C.
Carefully quench the reaction by slow addition of 3 M H₂SO₄ (or 3 M HCl).
Caution: This step is very exothermic. Methane/Isobutane gas evolution may occur.
Chemistry: This converts the magnesium imine salt (
) into the imine (), which then rapidly hydrolyzes to the ketone ().
Stir the acidic mixture at room temperature for 1–2 hours to ensure complete hydrolysis of the sterically hindered imine.
Extraction: Extract the aqueous layer with Diethyl Ether (3 x 50 mL).
Wash: Wash combined organics with Sat. NaHCO₃ (to neutralize acid) and Brine.
Dry: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Phase 6: Purification
Distillation: The product is a liquid. Vacuum distillation is the preferred purification method.
Boiling Point: Expect ~165–170 °C at atm (approx. 60–65 °C at 15 mmHg).
Yield Expectation: 70–85%.
Data Presentation & Troubleshooting
Quantitative Parameters
Parameter
Value / Condition
Notes
Stoichiometry
1.0 Nitrile : 1.2 Grignard
Slight excess of Grignard ensures full conversion.
Solvent
THF (Anhydrous)
Essential for solubility and reflux temp.
Temperature
0°C (Add) 66°C (React)
Heat required to overcome steric barrier.
Time
4–6 Hours Reflux
Monitor by GC; extended times may cause degradation.
Typical Yield
75%
Lower yields often due to incomplete hydrolysis.
Troubleshooting Matrix
Issue
Probable Cause
Corrective Action
Low Yield (<50%)
Incomplete Hydrolysis
The sterically hindered imine is stable. Stir with acid longer (overnight) or warm the acidic mixture slightly.
Starting Material Remains
Grignard Degradation
Ensure inert atmosphere. t-BuMgCl is sensitive.[3] Titrate Grignard before use.
Alcohol Impurity
Reduction Side Reaction
t-BuMgCl can act as a reducing agent (transferring H). Keep addition temp at 0°C. Consider using t-BuLi (more dangerous) if reduction is dominant.
Expert Insight: The "Copper Boost"
For extremely hindered substrates where the standard reflux fails, the addition of Copper(I) Bromide (CuBr) (1–5 mol%) can catalyze the addition.
Protocol Modification: Add CuBr to the Grignard solution at 0 °C before adding the nitrile. This forms a more reactive organocopper species that is less prone to reduction and more nucleophilic toward the nitrile.
References
Fauvarque, J. "Reactions of Organomagnesium Compounds with Nitriles." Bulletin de la Société Chimique de France, 1969, 161–171.[4] (Foundational work on Grignard-Nitrile addition kinetics).
Moffett, R. B. "Cyclopropyl Methyl Ketone." Organic Syntheses, Coll. Vol. 4, p. 238 (1963). (Analogous protocol for cyclopropyl ketones).
Sigma-Aldrich. "Product Specification: tert-Butylmagnesium chloride solution." (Physical properties and handling).
BenchChem. "Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes." (Context on cyclopropyl Grignard stability).
Application Note: Chemoselective Catalytic Hydrogenation of 1-Cyclopropyl-2,2-dimethylpropan-1-one
Introduction & Mechanistic Rationale The reduction of highly sterically hindered ketones, such as 1-cyclopropyl-2,2-dimethylpropan-1-one, to their corresponding secondary alcohols presents a dual challenge in synthetic o...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The reduction of highly sterically hindered ketones, such as 1-cyclopropyl-2,2-dimethylpropan-1-one, to their corresponding secondary alcohols presents a dual challenge in synthetic organic chemistry.
Challenge 1: Severe Steric Hindrance. The carbonyl carbon in this substrate is flanked by a bulky tert-butyl group and a cyclopropyl ring. Traditional heterogeneous hydrogenation (e.g., using Pd/C or PtO₂) requires the substrate to adsorb co-planarly onto the metal surface. The severe steric bulk prevents effective orbital overlap, resulting in negligible conversion rates at ambient conditions (1)[1].
Challenge 2: Chemoselectivity (Ring Preservation). Applying forcing conditions (elevated temperature and high H₂ pressure) with heterogeneous catalysts often leads to the oxidative addition of the metal into the strained C-C bonds of the cyclopropyl ring. This triggers hydrogenolysis, yielding unwanted acyclic aliphatic byproducts rather than the desired cyclopropyl alcohol (2)[2].
The Solution: Outer-Sphere Transfer Hydrogenation
To bypass these limitations, Ruthenium-catalyzed Transfer Hydrogenation (TH) is the premier methodology (3)[3]. Utilizing a Noyori-type catalyst—such as RuCl(p-cymene)(TsDPEN)—in the presence of a hydrogen donor allows the reduction to proceed via an outer-sphere mechanism[1].
Unlike inner-sphere mechanisms that require direct coordination of the bulky ketone to the metal center, the outer-sphere mechanism relies on a concerted six-membered pericyclic transition state. The metal-hydride and the amine-proton are transferred simultaneously to the C=O bond without substrate coordination to the Ruthenium atom[1]. This completely circumvents the steric blockade of the tert-butyl group and operates under mild conditions, thereby perfectly preserving the sensitive cyclopropyl moiety (4)[4].
Data Presentation: Catalyst Screening & Optimization
The following table summarizes the optimization landscape for the reduction of 1-cyclopropyl-2,2-dimethylpropan-1-one, highlighting the critical need for Transfer Hydrogenation over traditional hydrogenation methods.
Catalytic System
Hydrogen Source
Temp (°C)
Time (h)
Conversion (%)
Chemoselectivity (Ring Intact)
10% Pd/C
H₂ (50 psi)
25
24
< 5%
N/A
10% Pd/C
H₂ (100 psi)
80
24
> 95%
< 10% (Extensive hydrogenolysis)
Ru-MACHO®
H₂ (50 psi)
50
18
45%
> 99%
RuCl(p-cymene)(TsDPEN)
iPrOH / iPrOK
25
16
92%
> 99%
RuCl(p-cymene)(TsDPEN)
HCOOH / NEt₃ (5:2)
40
12
> 99%
> 99%
Note: The Formic Acid/Triethylamine (TEAF) azeotropic mixture provides an irreversible hydride transfer (driven by CO₂ evolution), pushing the sterically hindered equilibrium to absolute completion (5)[5].
Catalytic Cycle Visualization
Caption: Outer-sphere mechanism of Ru-catalyzed transfer hydrogenation preserving the cyclopropyl ring.
Experimental Protocol: Chemoselective Transfer Hydrogenation
This protocol outlines a self-validating, highly reproducible workflow for the reduction of 1-cyclopropyl-2,2-dimethylpropan-1-one.
Solvent: Anhydrous Dichloromethane (DCM) (Optional, for substrate transfer)
Inert Gas: Argon (High purity)
Step-by-Step Methodology
Step 1: System Preparation & Degassing
Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Purge the flask with Argon for 15 minutes to ensure a strictly inert atmosphere.
Causality: While Ru-TH catalysts are generally robust, ambient oxygen can prematurely oxidize the highly reactive 16-electron Ru-amido intermediate, permanently deactivating the catalyst and halting the cycle.
Step 2: Catalyst Activation
Add RuCl(p-cymene)[(S,S)-TsDPEN] (31.8 mg, 0.5 mol%) to the flask. Introduce 10 mL of the thoroughly degassed TEAF (5:2 Formic acid/Triethylamine) mixture via a gas-tight syringe. Stir at room temperature for 15 minutes.
Causality: The formate anion coordinates to the Ru center and undergoes rapid decarboxylation (releasing CO₂) to generate the active 18-electron Ru-hydride species. The color of the solution typically shifts from deep orange to a lighter yellow-orange upon activation.
Step 3: Substrate Addition
Dissolve 1-cyclopropyl-2,2-dimethylpropan-1-one (1.40 g, 10.0 mmol) in 2 mL of anhydrous DCM and inject it dropwise into the active catalyst solution over 2 minutes.
Step 4: Reaction Execution & Monitoring
Heat the reaction mixture to 40 °C using a thermostated oil bath. Monitor the reaction via GC-MS or TLC (Eluent: Hexanes/EtOAc 9:1, visualized with KMnO₄ stain).
Causality: The mild temperature of 40 °C provides sufficient thermal energy to overcome the activation barrier of the sterically hindered transition state, without triggering the C-C bond cleavage of the cyclopropane ring. The irreversible nature of CO₂ loss from the formate donor ensures the reaction is driven to completion despite the steric bulk.
Step 5: Quenching & Workup
Upon full consumption of the ketone (typically 12 hours), cool the mixture to 0 °C in an ice bath. Carefully quench the reaction by adding 15 mL of saturated aqueous NaHCO₃ dropwise to neutralize the remaining formic acid (Caution: Vigorous effervescence will occur). Extract the aqueous layer with Diethyl Ether (3 × 20 mL).
Self-Validation: The cessation of gas evolution upon NaHCO₃ addition confirms complete neutralization, ensuring no residual acid degrades the product during concentration.
Step 6: Isolation & Purification
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (water bath < 30 °C to avoid volatilizing the product). Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 95:5 to 90:10) to afford pure 1-cyclopropyl-2,2-dimethylpropan-1-ol as a clear, colorless oil.
References
Strategic Application and Transformation of ortho-Disubstituted Phenyl and Cyclopropyl Ketones To Expand the Scope of Hydrogen Borrowing Catalysis
Source: Journal of the American Chemical Society (ACS Publications)
URL:[Link]
Catalytic hydrogenation of cyclopropyl alkenes. I. Effect of alkyl substitution on the heterogeneous hydrogenolysis reaction
Source: Scilit / Tetrahedron Letters
URL:[Link]
Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope
Source: PubMed Central (NIH)
URL:[Link]
TRANSFER HYDROGENATION: APPLICATION IN ASYMMETRIC REDUCTIVE AMINATION AND RING CONTRACTION
Source: University of Liverpool Repository
URL:[Link]
Recent advances in the use of pentamethylphenyl (Ph) ketones in organic synthesis*
Source: Chemical Communications (RSC Publishing)
URL:[Link]
Advanced Protocols for Nucleophilic Addition to Sterically Hindered Cyclopropyl Ketones
[1] Executive Summary Nucleophilic addition to sterically hindered cyclopropyl ketones presents a unique duality of failure modes: steric impedance promoting side reactions (enolization, reduction) and ring strain predis...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
Nucleophilic addition to sterically hindered cyclopropyl ketones presents a unique duality of failure modes: steric impedance promoting side reactions (enolization, reduction) and ring strain predisposing the substrate to catastrophic ring opening (homo-Michael addition, rearrangement).
This guide details high-fidelity protocols to overcome these barriers. We move beyond standard Grignard procedures, advocating for Lanthanide-mediated activation (LaCl3[1]·2LiCl) to suppress enolization and conformational locking strategies to predict and control stereoselectivity.
Mechanistic Foundation: The "Bisected" Conformation
Success in these reactions relies on understanding the ground-state geometry of the cyclopropyl ketone. Unlike aliphatic ketones, cyclopropyl ketones adopt a bisected conformation where the cyclopropane ring aligns perpendicular to the carbonyl plane. This maximizes
orbital overlap, stabilizing the system but also dictating the trajectory of nucleophilic attack.
The Stereoselectivity Model
For sterically hindered substrates (e.g., tert-butyl cyclopropyl ketone), the s-cis bisected conformation is energetically favored.
s-cis: The carbonyl oxygen is syn to the cyclopropane methine hydrogen.
Trajectory: The nucleophile attacks from the face opposite the largest substituent on the carbonyl (Felkin-Anh control), but the "effective" bulk of the cyclopropyl group is modified by this bisected alignment.
Figure 1: Mechanistic divergence between standard and Lanthanide-mediated Grignard additions. The LaCl3 complex activates the carbonyl (Lewis acid) while sequestering the basicity of the Grignard reagent, favoring addition over enolization.
Core Protocol 1: Lanthanide-Mediated 1,2-Addition
Objective: Synthesis of tertiary alcohols from hindered cyclopropyl ketones without enolization or ring opening.
Why this works: The LaCl3·2LiCl complex forms a soluble "Turbo-Grignard" species. The high oxophilicity of Lanthanum activates the carbonyl towards addition, while the bulk of the complex prevents the close approach required for proton abstraction (enolization).
Materials
Reagent: Anhydrous LaCl3·2LiCl (0.6 M in THF). Commercially available or prepared by drying LaCl3·7H2O and LiCl under high vacuum at 150°C for 4h.
Nucleophile: Grignard reagent (R-MgX) or Organolithium (R-Li).[2]
Flame-dry a 3-neck round-bottom flask under Argon.
Add LaCl3·2LiCl solution (1.1 equiv relative to ketone) to the flask.
Cool to 0°C .
Add the Grignard reagent (1.1 equiv) dropwise. Stir for 30–60 minutes at 0°C to allow transmetallation/complexation. Note: The solution typically remains clear or turns slightly yellow.
Substrate Addition:
Cool the mixture to -78°C (essential to prevent ring opening of the cyclopropyl group via radical pathways).
Add the cyclopropyl ketone (1.0 equiv) dissolved in minimal anhydrous THF dropwise over 15 minutes.
Reaction & Monitoring:
Allow the reaction to warm slowly to 0°C over 2 hours.
Critical Check: Monitor by TLC/GC. If starting material persists, do not heat. Heating hindered cyclopropyl ketones with Lewis acids promotes ring expansion (thermodynamic rearrangement).
Quench & Workup:
Quench at 0°C with sat. aq. NH4Cl (mildly acidic) or acetic acid/THF mixture. Avoid strong mineral acids (HCl) which will instantly open the cyclopropane ring to form homo-allyl halides.
Extract with Et2O, wash with brine, dry over MgSO4.
Table 1: Comparison of Additives for Hindered Ketones
Additive
Role
Pros
Cons
None
Standard
Cheap
High enolization (low yield) with hindered substrates.
CeCl3 (Luche)
Lewis Acid
Good activation
Heterogeneous (slurry); requires vigorous stirring; harder to dry.
Objective: Creating secondary cyclopropyl carbinols with high diastereoselectivity.
Mechanism: The reaction proceeds through the Bisected s-cis transition state .[3] Bulky hydrides (e.g., L-Selectride) amplify the steric differentiation between the two faces of the carbonyl.
Protocol
Setup: Dissolve cyclopropyl ketone (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C .
Why L-Selectride? The extreme bulk of the sec-butyl groups forces the reagent to attack strictly from the face opposite the cyclopropyl group (anti-Felkin/Cram chelation depending on substitution).
Execution: Stir at -78°C for 2 hours.
Oxidative Workup:
Add MeOH (excess) to quench.
Add NaOH (3M) followed by H2O2 (30%) dropwise at 0°C (standard organoborane oxidation).
Caution: Exothermic.[4] Maintain temp <10°C to preserve the cyclopropane ring.
Troubleshooting: Preventing Ring Opening
The cyclopropane ring acts as a "loaded spring." Release of ring strain (~27 kcal/mol) drives side reactions.
Symptom
Cause
Solution
Homo-allyl product (Ring opened to alkene)
Acidic Workup: Protonation of the alcohol leads to carbocation formation, which rearranges.
Use buffered quench (Phosphate buffer pH 7 or NH4Cl). Avoid HCl/H2SO4.
Ring Expansion (Cyclobutanone formation)
Lewis Acid Strength: Strong Lewis acids (TiCl4, BF3) coordinate too tightly, triggering rearrangement.
Switch to Lanthanides (La, Ce) which coordinate oxophilically without triggering C-C bond cleavage.
Oligomers/Tars
Radical Mechanism: SET (Single Electron Transfer) from Grignard generates a radical adjacent to the ring, leading to "clock" opening.
Degas solvents thoroughly. Use LaCl3·2LiCl to favor polar (2-electron) pathway over radical (SET) pathway.
Strategic Workflow
Figure 2: Decision matrix for selecting the optimal protocol based on substrate enolizability and nucleophile type.
References
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. Link(Establishes the LaCl3·2LiCl "Turbo Grignard" efficacy).
Charette, A. B., & Molinaro, C. (2003). A Systematic Study of the Hydride Reduction of Cyclopropyl Ketones with Structurally Simplified Substrates. Journal of Organic Chemistry, 68(9), 3511–3521. Link(Defines the bisected s-cis conformational model).
Imamoto, T., et al. (1989). Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride.[5][6] Journal of the American Chemical Society, 111(12), 4392–4398. Link(The foundational text for Lanthanide-mediated addition).
BenchChem Technical Support. (2025). Grignard Reaction for Synthesizing Aryl Cyclopropyl Ketones. Link(Protocol validation for hindered substrates).
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Type: Technical Guide & Experimental Protocols
Executive Summary & Structural Rationale
1-Cyclopropyl-2,2-dimethylpropan-1-one (commonly known as cyclopropyl tert-butyl ketone) is a highly specialized aliphatic ketone utilized extensively in advanced pharmaceutical synthesis 1. Characterized by the juxtaposition of a rigid cyclopropyl ring and a bulky tert-butyl group, this intermediate is highly valued for its ability to impart unique conformational constraints on downstream active pharmaceutical ingredients (APIs).
The "Cyclopropyl Effect" in Rational Drug Design
In medicinal chemistry, the spatial arrangement of a molecule dictates its target affinity and metabolic stability. The incorporation of the cyclopropyl tert-butyl motif leverages the "cyclopropyl effect." Research demonstrates that placing a small spirocyclic or cyclopropyl ring adjacent to a bulky group fundamentally alters the conformational preference of aliphatic chains, strongly driving the bulky group into an axial or specifically locked orientation 2. This steric locking is crucial for designing high-affinity ligands that must fit precisely into rigid receptor pockets, reducing off-target effects and avoiding rapid enzymatic degradation.
Table 1: Physicochemical Profile of CAS 20845-95-8
Property
Value
Clinical / Synthetic Relevance
Chemical Name
1-Cyclopropyl-2,2-dimethylpropan-1-one
Standard IUPAC nomenclature.
CAS Number
20845-95-8
Primary identifier for sourcing.
Molecular Formula
C8H14O
Low molecular weight building block.
Molecular Weight
126.20 g/mol
High atom economy in coupling reactions.
Steric Profile
Extremely Hindered
Imparts metabolic resistance to downstream APIs.
Primary Therapeutic Applications
Voltage-Gated Sodium Channel (NaV1.7) Modulators:
NaV1.7 channels are critical in nociceptive (pain) signaling. Ectopic firing of these channels leads to chronic and neuropathic pain. Derivatives synthesized from 1-Cyclopropyl-2,2-dimethylpropan-1-one are utilized to create sterically bulky amides that effectively block the NaV1.7 channel pore, providing non-opioid pain relief 3.
Cardiovascular & Antihypertensive Agents:
Cyclopropylamines derived from this ketone are utilized to synthesize antihypertensive drugs that modulate the cardiovascular system through targeted central nervous system depression 4.
Fig 1: Pharmacodynamic pathway of NaV1.7 inhibition via conformational locking.
Expertise & Experience Note: The juxtaposition of a cyclopropyl ring and a tert-butyl group around a carbonyl center creates a unique microenvironment. Standard reductive amination fails because the trajectory of nucleophilic attack (Bürgi-Dunitz angle) is severely occluded by the rotating methyl groups of the tert-butyl moiety. To overcome this, a Lewis acid-mediated approach is mandatory to force the formation of the intermediate imine before reduction.
High pressure required; competitive alcohol formation observed.
Ti(OiPr)4, NH3(EtOH), NaBH4
60°C
12h
78%
Lewis acid activates ketone; forces imine formation.
Protocol 1: Titanium-Mediated Reductive Amination
Objective: Synthesize 1-cyclopropyl-2,2-dimethylpropan-1-amine.
Self-Validating System: The protocol uses Ti(OiPr)4 which acts as both a water scavenger and a Lewis acid, driving the equilibrium toward the imine. The subsequent acid-base extraction inherently purifies the basic amine from any unreacted neutral ketone.
Step-by-Step Methodology:
Imine Formation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 1-Cyclopropyl-2,2-dimethylpropan-1-one (10.0 mmol) in anhydrous ethanol (50 mL).
Lewis Acid Addition: Add Titanium(IV) isopropoxide (20.0 mmol, 2 eq.) via syringe, followed by a solution of ammonia in ethanol (2.0 M, 50 mmol, 5 eq.).
Activation: Stir the sealed reaction mixture at 60°C for 12 hours. (Causality: Heat and Lewis acid activation are required to overcome the activation energy barrier imposed by the tert-butyl group).
Reduction: Cool the mixture to 0°C. Carefully add Sodium borohydride (NaBH4) (15.0 mmol, 1.5 eq.) in small portions to manage hydrogen evolution.
Quenching & Workup: Stir at room temperature for an additional 4 hours. Quench with 2M aqueous ammonia (20 mL) to precipitate titanium salts as dense TiO2. Filter through a Celite pad, washing with ethyl acetate.
Purification: Extract the filtrate with 1M HCl. Wash the acidic aqueous layer with diethyl ether (to remove unreacted ketone). Basify the aqueous layer to pH 12 with NaOH and extract with dichloromethane (DCM). Dry over Na2SO4 and concentrate to yield the pure amine.
Protocol 2: Synthesis of a Pharmacophore Core (Urea Coupling)
Objective: Convert the sterically hindered amine into a stable urea derivative, a common pharmacophore in NaV1.7 modulators and antihypertensives.
Step-by-Step Methodology:
Activation: Dissolve the synthesized 1-cyclopropyl-2,2-dimethylpropan-1-amine (5.0 mmol) in anhydrous DCM (30 mL) under nitrogen.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (15.0 mmol, 3 eq.). (Causality: A non-nucleophilic base is essential to neutralize HCl generated during the reaction without competing for the electrophile).
Coupling: Cool to 0°C and dropwise add a solution of the target aryl isocyanate (e.g., 4-fluorophenyl isocyanate, 5.5 mmol) in DCM (10 mL).
Completion: Allow the reaction to warm to room temperature and stir for 6 hours. The extreme bulk of the amine prevents over-acylation, making this a highly self-validating and clean reaction.
Workup: Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over MgSO4 and concentrate. Recrystallize from ethanol to obtain the highly pure urea derivative.
References
Driving tert-butyl axial: the surprising cyclopropyl effect.National Center for Biotechnology Information (NIH PMC).
Pyrrolopyrazine-spirocyclic piperidine amides as modulators of ion channels (US20120196869A1).Google Patents.
Cyclopropylamines as pharmaceuticals (US3988464A).Google Patents.
cyclopropyl tert-butyl ketone - CAS 20845-95-8.MolAid Chemical Database.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Target Molecule: Cyclopropyl(tert-butyl)carbinol (1-cyclopropyl-2,2-dimethylpropan-1-ol).
Challenge: The substrate presents a "Steric Wall" problem. Both the tert-butyl group (spherical, extreme steric bulk) and the cyclopropyl group (oblate, significant bulk, electronic donation) create a crowded reaction center. Standard asymmetric hydrogenation catalysts often fail to discriminate effectively between these two aliphatic groups, leading to low enantiomeric excess (ee).
Solution: This guide details two high-fidelity protocols:
Chemo-Catalysis: Corey-Bakshi-Shibata (CBS) Reduction using oxazaborolidines.[1]
Bio-Catalysis: Enzymatic reduction using Ketoreductases (KREDs).
Part 1: The Steric Challenge & Mechanistic Strategy
The reduction of cyclopropyl tert-butyl ketone is a stress test for asymmetric induction. Unlike acetophenone (flat phenyl vs. small methyl), this ketone possesses two bulky aliphatic groups.
(tert-Butyl): A rigid, spherical group () with high steric demand in all three dimensions.
(Cyclopropyl): While technically the "smaller" group, it is sterically significant and electronically unique due to the Walsh orbitals of the three-membered ring.
Success Metric: The catalyst must effectively differentiate between a "Huge Sphere" (t-Bu) and a "Large Disc" (c-Pr).
Mechanistic Pathway (CBS Reduction)
The CBS reduction relies on a chiral oxazaborolidine catalyst that activates borane (
). The catalyst forms a rigid "chiral pocket." The ketone binds to the boron atom, orienting its Large group away from the catalyst's bulky substituents to minimize steric clash.
Figure 1: Catalytic cycle of the CBS reduction. The steric differentiation occurs at the Transition State (TS), where the tert-butyl group is forced into the less hindered position.
Part 2: Experimental Protocols
Method A: Chemical Reduction (CBS Protocol)
Best for: Early-phase discovery, gram-scale synthesis, and labs without biology infrastructure.
Critical Control Point: The "Background Reaction." Uncatalyzed borane reduction is fast and racemic. To prevent this, the ketone must be added slowly to the catalyst/borane mixture, ensuring the catalyst is always in excess relative to the unreacted ketone.
Purification: Flash chromatography (typically 5-10% EtOAc in Hexanes).
Method B: Biocatalytic Reduction (KRED Screening)
Best for: Scale-up, green chemistry requirements, and >99% ee targets.
Logic: Enzymes (Ketoreductases/Alcohol Dehydrogenases) offer a rigid active site that can often distinguish subtle steric differences better than small molecule catalysts.
Workflow Logic
Figure 2: Biocatalytic development pipeline.
Protocol (Gram-Scale Validation)
Buffer Prep: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing 1 mM
.
Cofactor Recycle System:
Add NADP+ (25 mg).
Add Glucose (1.5 equiv relative to ketone) and Glucose Dehydrogenase (GDH, 500 units) OR use Isopropyl Alcohol (20% v/v) if the KRED is IPA-tolerant.
Note: Total organic co-solvent should be <10% unless enzyme is engineered for stability.
Incubation:
Stir at 30°C for 24 hours.
Maintain pH 7.0 (titrate with 1M NaOH if necessary, though buffer usually suffices).
Workup:
Add EtOAc (50 mL) and centrifuge to break emulsion.
Separate organic layer.[1][] Filter through Celite to remove protein.
Part 3: Analytical & Comparative Data
Quality Control: Chiral HPLC
To determine Enantiomeric Excess (ee), use the following method. Note that the tert-butyl group lacks a UV chromophore, but the cyclopropyl ring absorbs in the low UV range (205-210 nm).
Column: Chiralcel OD-H or Chiralpak AD-H (
mm).
Mobile Phase: Hexane : Isopropanol (98 : 2).
Flow Rate: 0.5 - 1.0 mL/min.
Detection: UV @ 210 nm (critical setting).
Expected Retention:
Enantiomer 1: ~6.5 min
Enantiomer 2: ~8.0 min
Note: Run racemic standard first to establish Rt.
Comparison of Methods
Feature
CBS Reduction (Chemical)
KRED Reduction (Biocatalytic)
Enantioselectivity (ee)
90 - 96% (Variable with addition rate)
>99% (Typically perfect)
Yield
85 - 95%
80 - 90%
Scalability
Linear (Safety concerns with Borane)
Excellent (Safe, aqueous)
Cost
Moderate (Catalyst + Borane)
Low (at scale), High (initial screening)
Time
4 hours
24 hours
Steric Tolerance
Good (with slow addition)
Excellent (if correct variant found)
References
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][6] Journal of the American Chemical Society. Link
Corey, E. J., & Helal, C. J. (1998).[7] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. Link
Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry. Link
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Functionalization of Pivaloylcyclopropane
Executive Summary
Pivaloylcyclopropane (Cyclopropyl tert-butyl ketone) represents a unique "sterically-biased" scaffold in organic synthesis. Unlike simple cyclopropyl ketones (e.g., acetylcyclopropane), the bulky tert-butyl group acts as a mechanistic anchor . It effectively shuts down 1,2-nucleophilic attack at the carbonyl and prevents
-enolization, thereby funneling reactivity almost exclusively toward the cyclopropyl ring.
This guide details three distinct, orthogonal protocols for functionalizing this scaffold:
Ionic: Lewis Acid-Mediated Homoconjugate Addition (Ring Opening).
The reactivity of pivaloylcyclopropane is governed by the interplay between ring strain (~27.5 kcal/mol) and the electronic nature of the carbonyl group.
The "Pivaloyl Effect": The tert-butyl group exerts significant steric hindrance (
-value > 5.0). In Lewis Acid (LA) mediated pathways, this bulk prevents the formation of condensed side-products, ensuring clean "homo-Michael" addition. In radical pathways, it stabilizes the intermediate ketyl radical, preventing dimerization.
The Directing Group: The carbonyl oxygen serves as a weak directing group (DG) for transition metals, enabling proximal C-H activation.
Visualizing the Divergent Pathways
The following diagram illustrates how catalyst choice dictates the reaction outcome.
Figure 1: Divergent reactivity modes of pivaloylcyclopropane based on catalyst selection.
Method A: Lewis Acid-Mediated Homoconjugate Addition
Objective: Regioselective ring opening to access
-functionalized ketones.
Mechanism:
The Lewis Acid (TiCl
or SnCl) coordinates to the carbonyl oxygen. This lowers the LUMO of the cyclopropane C-C bonds. A nucleophile (e.g., silyl enol ether, indole, or allyl silane) attacks the most substituted cyclopropyl carbon (homo-Michael addition), relieving ring strain.
Protocol: TiCl
-Mediated Addition of Allyltrimethylsilane
Note: This reaction is highly moisture-sensitive.
Reagents:
Pivaloylcyclopropane (1.0 equiv)
Allyltrimethylsilane (1.5 equiv)
TiCl
(1.1 equiv, 1.0 M in DCM)
Dichloromethane (Anhydrous)
Step-by-Step Procedure:
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
Solvation: Dissolve pivaloylcyclopropane (1.0 mmol) and allyltrimethylsilane (1.5 mmol) in anhydrous DCM (10 mL). Cool the mixture to -78 °C (dry ice/acetone bath).
Activation: Dropwise add TiCl
(1.1 mL, 1.0 M in DCM) over 5 minutes. The solution typically turns yellow/orange.
Critical Insight: Rapid addition can cause local exotherms, leading to polymerization. Maintain T < -70 °C.
Reaction: Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.
Quench: Pour the reaction mixture into a vigorously stirring saturated NaHCO
solution (20 mL).
Tip: If an emulsion forms (common with Ti), filter through a pad of Celite.
Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na
1H NMR: Look for the disappearance of cyclopropyl protons (0.8–1.2 ppm) and the appearance of the alkene signals from the allyl group (5.0–5.8 ppm).
Method B: Pd(II)-Catalyzed C-H Arylation
Objective: Direct functionalization of the cyclopropyl ring without ring opening.
Mechanism:
The pivaloyl ketone oxygen acts as a weak directing group. Pd(OAc)
coordinates to the ketone, and a concerted metalation-deprotonation (CMD) event occurs at the cis C-H bond. The bulky tert-butyl group aids in favoring the mono-arylation by preventing bis-coordination.
Protocol: C-H Arylation with Iodobenzene
Reagents:
Pivaloylcyclopropane (1.0 equiv)
Iodobenzene (1.5 equiv)
Pd(OAc)
(10 mol%)
Ligand: Ac-Gly-OH (10 mol%) or MPAA ligand for enantioselectivity.
AgOAc (1.5 equiv) - Crucial for halide abstraction.
HFIP (Hexafluoroisopropanol) / DCE mixture (1:4).
Step-by-Step Procedure:
Mixing: In a screw-cap vial, combine pivaloylcyclopropane (0.5 mmol), Pd(OAc)
(11 mg), Ligand (0.05 mmol), and AgOAc (125 mg).
Solvent: Add Iodobenzene (0.75 mmol) followed by the solvent mixture (2 mL).
Degassing: Sparge the mixture with Argon for 5 minutes. Seal the vial tightly.
Why? Oxygen can re-oxidize Pd(0) to Pd(II) prematurely or interfere with the catalytic cycle efficiency.
Heating: Heat to 100 °C for 12–24 hours.
Filtration: Cool to room temperature. Dilute with Et
O and filter through a short pad of silica gel (to remove Ag salts and Pd black).
Analysis: Concentrate and analyze crude via NMR.
Key Diagram: The Catalytic Cycle
Figure 2: Simplified catalytic cycle for Pd-catalyzed C-H arylation.
Method C: SmI
-Mediated Radical Functionalization
Objective: Reductive ring opening to linear ketones or "Radical Relay" cyclizations.
Mechanism:
Single Electron Transfer (SET) from SmI
to the ketone generates a ketyl radical.[1][2] The tert-butyl group stabilizes this radical. The cyclopropyl ring then fragments (homolytic cleavage) to relieve strain, generating a distal samarium enolate/radical species.
Protocol: Reductive Ring Opening (Protonolysis)
Reagents:
Pivaloylcyclopropane (1.0 equiv)
SmI
(2.2 equiv, 0.1 M in THF) - Must be deep blue.
MeOH (2.0 equiv) - Proton source.
THF (Anhydrous, degassed).
Step-by-Step Procedure:
Preparation: Prepare or purchase a 0.1 M solution of SmI
in THF.
QC Check: The solution must be deep blue. If it is green or yellow, it has oxidized and is inactive.
Substrate Prep: Dissolve pivaloylcyclopropane (0.5 mmol) and MeOH (1.0 mmol) in degassed THF (5 mL) under Argon.
Addition: Add the SmI
solution dropwise to the substrate at 0 °C .
Endpoint: Continue addition until the deep blue color persists for >1 minute (indicating excess SmI
).
Quench: Open to air (solution turns yellow/white) and add saturated Rochelle's salt (Potassium sodium tartrate) solution.
Workup: Stir vigorously until two clear layers form (removes Sm salts). Extract with ether.
Outcome:
The product is 4,4-dimethylpentan-2-one (reductive opening). If an acrylate trap is added, a functionalized cyclopentane is formed via radical cyclization.
Data Summary & Comparison
Feature
Method A (Lewis Acid)
Method B (Pd-Catalysis)
Method C (SmI Radical)
Primary Mechanism
Ionic (LUMO lowering)
Organometallic (CMD)
Radical (SET)
Ring Status
Opened
Retained
Opened (or Expanded)
Key Reagent
TiCl / SnCl
Pd(OAc) / AgOAc
SmI
Regioselectivity
-addition (Homoconjugate)
cis--C-H bond
Distal -carbon
Pivaloyl Role
Prevents 1,2-addn; directs Nu
Directing Group
Stabilizes Ketyl Radical
Air Sensitivity
High (Moisture sensitive)
Moderate (O sensitive)
Extreme (O sensitive)
References
Lewis Acid Activation
Wenkert, E. (1980). "Oxycyclopropanes in organochemical synthesis." Accounts of Chemical Research.
Pd-Catalyzed C-H Activation
Wasa, M., & Yu, J. Q. (2008). "Pd(II)-catalyzed enantioselective C–H activation of cyclopropanes." Journal of the American Chemical Society.[1]
SmI2 Radical Chemistry
Huang, H. M., & Procter, D. J. (2019).[2] "Radical-relay catalysis with SmI2." Nature Catalysis.[2]
General Cyclopropyl Ketone Reactivity
Reissig, H. U., & Zimmer, R. (2003). "Donor–Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis." Chemical Reviews.
Application Note: One-Pot Synthesis Methods for 1-Cyclopropyl-2,2-dimethylpropan-1-one
Executive Summary & Scope 1-Cyclopropyl-2,2-dimethylpropan-1-one (CAS 20845-95-8)[1], commonly referred to as cyclopropyl tert-butyl ketone, is a sterically hindered, highly lipophilic building block. It is heavily utili...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scope
1-Cyclopropyl-2,2-dimethylpropan-1-one (CAS 20845-95-8)[1], commonly referred to as cyclopropyl tert-butyl ketone, is a sterically hindered, highly lipophilic building block. It is heavily utilized in medicinal chemistry to synthesize complex active pharmaceutical ingredients (APIs), including bioactive cyclopropylamines and oxazoline derivatives[2].
Synthesizing this ketone presents a unique steric challenge: the juxtaposition of a rigid cyclopropyl ring and a bulky tert-butyl group hinders nucleophilic attack at the carbonyl center and promotes unwanted side reactions, such as enolization or over-addition to tertiary alcohols. While the foundational synthesis of this molecule was first optimized by 1[1], modern process chemistry requires scalable, atom-economical, and highly pure routes. This guide details two field-proven "one-pot" (or telescoped) methodologies designed to overcome these steric barriers.
Mechanistic Pathways & Causal Rationale
To design a self-validating synthetic system, one must understand the causality behind the reagent and solvent choices.
Pathway A: The Nitrile Route (Direct Addition)
Reacting cyclopropanecarbonitrile directly with tert-butylmagnesium chloride is a highly atom-economical, true one-pot process[3].
The Causality of Solvent: The bulky tert-butyl Grignard reagent is kinetically slow to attack the electrophilic nitrile carbon. Standard THF reflux (66 °C) is insufficient to drive the reaction. By employing a Toluene/THF mixture, we elevate the reaction temperature to ~85–90 °C, providing the thermodynamic energy required to form the metallo-imine salt.
Prevention of Over-Addition: The resulting metallo-imine salt is highly stable and resistant to further nucleophilic attack. This completely eliminates the risk of forming a tertiary alcohol, locking the intermediate in place until it is hydrolyzed to the ketone during the aqueous acidic quench.
Pathway B: The Telescoped Weinreb Amide Route
Starting from cyclopropanecarbonyl chloride, the in-situ generation of a Weinreb amide followed by Grignard addition is the gold standard for high-purity ketone synthesis.
The Causality of the Chelate: The addition of tert-butylmagnesium chloride to the Weinreb amide forms a highly stable, five-membered magnesium chelate involving the carbonyl and methoxy oxygens. This chelate traps the tetrahedral intermediate, preventing its collapse into a reactive ketone during the reaction. The ketone is only liberated upon the addition of aqueous acid, ensuring strictly mono-addition.
Figure 1: Divergent one-pot synthetic pathways for 1-Cyclopropyl-2,2-dimethylpropan-1-one.
Quantitative Comparison of Methodologies
The selection of the appropriate protocol depends on the scale, available equipment, and purity requirements of the target campaign.
Parameter
Pathway A: Nitrile Addition
Pathway B: Telescoped Weinreb Amide
Primary Starting Material
Cyclopropanecarbonitrile
Cyclopropanecarbonyl chloride
Key Reagent
tert-Butylmagnesium chloride (2.0 M)
N,O-Dimethylhydroxylamine HCl, t-BuMgCl
Typical Isolated Yield
65% – 75%
80% – 88%
Atom Economy
High (Direct addition)
Moderate (Loss of Weinreb amine salt)
Scalability
Excellent (True one-pot, minimal transfers)
Good (Requires filtration or solvent swap)
Primary Impurity Risk
Unreacted nitrile (if heating is insufficient)
Tertiary alcohol (if chelate breaks prematurely)
Time to Completion
14 – 18 hours
6 – 8 hours
Self-Validating Experimental Protocols
Protocol A: True One-Pot Synthesis via Nitrile Addition
This method leverages the robust stability of the metallo-imine intermediate[3].
Reagents (100 mmol scale):
Cyclopropanecarbonitrile: 6.71 g (100 mmol)
tert-Butylmagnesium chloride (2.0 M in THF): 60 mL (120 mmol, 1.2 equiv)
Anhydrous Toluene: 50 mL
Step-by-Step Workflow:
System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and argon inlet.
Initial Charge: Add cyclopropanecarbonitrile (6.71 g) and anhydrous toluene (50 mL) to the flask. Stir at room temperature (20 °C).
Grignard Addition: Dropwise add the tert-butylmagnesium chloride solution (60 mL) via syringe over 30 minutes. Causality: A slight exotherm will occur as the Grignard coordinates with the nitrile lone pair.
Thermal Activation: Heat the reaction mixture to a gentle reflux (internal temperature ~85–90 °C). Maintain reflux for 12 hours.
In-Process Control (IPC) - Self-Validation: Withdraw a 0.1 mL aliquot, quench in 1 mL EtOAc / 0.5 mL 1M HCl. Analyze the organic layer via GC-MS. The reaction is validated to proceed to step 6 when cyclopropanecarbonitrile (m/z 67) is < 5% by area.
Hydrolysis: Cool the reaction to 0 °C using an ice bath. Carefully quench by dropwise addition of 2M HCl (100 mL). Warning: Highly exothermic.
Imine Cleavage: Remove the ice bath and stir vigorously at room temperature for 2 hours to ensure complete hydrolysis of the imine salt to the target ketone.
Workup: Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ketone. Purify via vacuum distillation if necessary.
Protocol B: Telescoped Weinreb Amide Synthesis
This method is preferred when absolute chemoselectivity and high yields are prioritized over atom economy.
Reagents (100 mmol scale):
Cyclopropanecarbonyl chloride: 10.45 g (100 mmol)
N,O-Dimethylhydroxylamine hydrochloride: 10.7 g (110 mmol, 1.1 equiv)
Triethylamine (Et₃N): 22.2 g (220 mmol, 2.2 equiv)
tert-Butylmagnesium chloride (2.0 M in THF): 60 mL (120 mmol, 1.2 equiv)
Anhydrous THF: 100 mL
Step-by-Step Workflow:
Amidation: In a dry 500 mL flask under argon, suspend N,O-dimethylhydroxylamine hydrochloride (10.7 g) in anhydrous THF (100 mL). Cool to 0 °C.
Base Addition: Add Et₃N (22.2 g) dropwise. Stir for 10 minutes.
Acylation: Dropwise add cyclopropanecarbonyl chloride (10.45 g) over 20 minutes, maintaining the internal temperature below 10 °C. Stir at room temperature for 2 hours.
IPC 1: Check via TLC (Hexanes:EtOAc 8:2). The acid chloride spot must be completely consumed.
Telescoping (Filtration): To maintain a one-pot workflow without aqueous workup, filter the precipitated Et₃N·HCl salts rapidly through a Schlenk frit under argon, washing the cake with 20 mL dry THF. Collect the filtrate in a fresh, dry flask.
Grignard Addition: Cool the filtrate (containing the Weinreb amide) to 0 °C. Dropwise add tert-butylmagnesium chloride (60 mL) over 45 minutes. Causality: Strict temperature control (< 5 °C) ensures the stable formation of the magnesium chelate, preventing premature collapse.
Maturation: Allow the reaction to warm to room temperature and stir for 3 hours.
Quench & Workup: Cool to 0 °C and quench with saturated aqueous NH₄Cl (100 mL). Extract with MTBE (3 × 75 mL), wash with brine, dry over MgSO₄, and concentrate to afford highly pure 1-Cyclopropyl-2,2-dimethylpropan-1-one.
References
[2] US3988464A - Cyclopropylamines as pharmaceuticals. Google Patents.
High-Fidelity Oxidation of Cyclopropyl Carbinols: Reagent Selection and Process Control
Executive Summary The cyclopropyl ketone moiety is a high-value pharmacophore in modern drug discovery, serving as a metabolically stable isostere for phenyl rings and a conformational restrictor. However, the synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The cyclopropyl ketone moiety is a high-value pharmacophore in modern drug discovery, serving as a metabolically stable isostere for phenyl rings and a conformational restrictor. However, the synthesis of these motifs via the oxidation of cyclopropyl carbinols presents a specific chemical hazard: acid-catalyzed homoallylic rearrangement .
This application note provides a definitive guide to oxidizing cyclopropyl carbinols without compromising ring integrity. We analyze the mechanistic "danger zones," compare reagent profiles, and provide three validated protocols (Dess-Martin, Swern, and TEMPO) designed to maximize chemoselectivity.
Mechanistic Insight: The Stability Challenge
The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol). In the presence of Brønsted or Lewis acids, the oxygen of the carbinol can be protonated/complexed, leading to the formation of a cyclopropylcarbinyl cation .
This intermediate is non-classical and highly delocalized.[1] It rapidly rearranges to the homoallyl cation, resulting in ring-opened byproducts (homoallylic halides or alkenes) rather than the desired ketone. Therefore, maintaining a neutral or basic pH throughout the reaction and workup is the critical process parameter (CPP).
Figure 1: Oxidation vs. Rearrangement Pathways
The following diagram illustrates the kinetic competition between the desired oxidation and the undesired ring-opening rearrangement.
Caption: Figure 1. Acidic conditions trigger the formation of the cyclopropylcarbinyl cation, leading to irreversible ring opening. Successful oxidation requires a pathway that bypasses this cation.
Reagent Selection Matrix
Not all oxidants are created equal for strained rings. The table below summarizes the suitability of common reagents based on acidity and risk profile.
Reagent
Mechanism
pH Profile
Risk of Ring Opening
Scale Suitability
Dess-Martin Periodinane (DMP)
Hypervalent Iodine
Neutral/Slightly Acidic*
Low
mg to g
Swern (DMSO/Oxalyl Chloride)
Activated DMSO
Basic (after Et3N)
Low (if T < -60°C)
g to kg
TEMPO / BAIB
Oxoammonium radical
Neutral
Very Low
g to kg
Jones Reagent (CrO3/H2SO4)
Chromate Ester
Highly Acidic
High (Avoid)
N/A
PCC (Pyridinium Chlorochromate)
Chromate Ester
Acidic
Moderate
mg to g
*Note: DMP produces acetic acid as a byproduct. For extremely sensitive substrates, buffering with NaHCO3 is required.
Validated Protocols
Protocol A: Dess-Martin Periodinane (The Gold Standard)
Best for: Small-scale discovery chemistry, highly sensitive substrates, and late-stage functionalization.
Why: DMP operates under mild conditions and avoids heavy metals.[2][3][4] The mechanism does not generate charged carbocation intermediates.
Preparation: In a flame-dried round-bottom flask, dissolve the cyclopropyl carbinol in anhydrous DCM (0.1 M concentration).
Buffering: Add solid NaHCO3 (2.0 equiv) to the stirring solution. Reason: DMP releases 2 equivalents of acetic acid during the reaction.[3] The buffer neutralizes this in situ to prevent acid-catalyzed rearrangement.
Addition: Add DMP (1.2 equiv) in a single portion at 0°C or Room Temperature (RT).
Monitoring: Stir at RT. Monitor by TLC.[5] Reaction is typically complete in 30–90 minutes.
Quench (Critical): Dilute with Et2O. Add a 1:1 mixture of saturated aqueous NaHCO3 and 10% Na2S2O3 (Sodium Thiosulfate) .
Workup: Stir the biphasic mixture vigorously until the organic layer is clear (approx. 15 mins). Separate layers, extract aqueous with Et2O, dry over MgSO4, and concentrate.
Protocol B: Swern Oxidation (The Scale-Up Standard)
Best for: Multi-gram scale up, cost-sensitive processes.
Why: Reagents are cheap.[6] However, strict temperature control is mandatory to prevent the formation of the Pummerer rearrangement byproduct or ring opening.
Materials:
Oxalyl Chloride (1.2 equiv)
DMSO (2.4 equiv)
Triethylamine (Et3N) (5.0 equiv)
Solvent: DCM (anhydrous)
Step-by-Step:
Activation: Cool a solution of Oxalyl Chloride (1.2 equiv) in DCM to -78°C (dry ice/acetone bath). Dropwise add DMSO (2.4 equiv) dissolved in DCM.
Control Point: Gas evolution (CO/CO2) occurs.[4][7] Keep T < -60°C. Stir for 15 mins.
Substrate Addition: Add the cyclopropyl carbinol (1.0 equiv) in DCM dropwise to the activated DMSO mixture at -78°C. Stir for 30–45 mins.
Mechanism:[2][3][4][7][8][9][10][11][12][13] Formation of the alkoxysulfonium ion occurs here.[4]
Elimination (The Crucial Step): Add Et3N (5.0 equiv) dropwise while maintaining -78°C.
Warning: Do not allow the reaction to warm up before adding the base. Warming the acidic alkoxysulfonium intermediate without base can trigger ring opening.
Warming: After base addition, remove the cooling bath and allow to warm to RT over 30 mins. The solution will likely become thick/cloudy.
Workup: Quench with water. Extract with DCM.[14] Wash with 1M HCl (to remove excess Et3N) and brine.
Protocol C: TEMPO/BAIB (The Green Alternative)
Best for: Green chemistry requirements, avoiding sulfur smells, and very acid-sensitive substrates.
Why: Uses a catalytic radical mechanism (TEMPO) with a stoichiometric co-oxidant (BAIB - [Bis(acetoxy)iodo]benzene).
Materials:
TEMPO (0.1 equiv / 10 mol%)
BAIB (1.1 equiv)
Solvent: DCM or DCM/H2O mixtures.
Step-by-Step:
Dissolution: Dissolve cyclopropyl carbinol (1.0 equiv) and TEMPO (0.1 equiv) in DCM.
Oxidant Addition: Add BAIB (1.1 equiv) in one portion at RT.
Reaction: Stir at RT. The orange color of TEMPO may fade and reappear.
Completion: Typically complete in 2–4 hours.
Workup: Quench with aqueous Na2S2O3. Extract with DCM.[14] The byproduct of BAIB is iodobenzene, which can be removed via column chromatography.
Decision Workflow
Use the following logic flow to select the appropriate protocol for your specific constraint.
Caption: Figure 2. Reagent selection decision tree based on scale, cost, and substrate sensitivity.
References
Dess-Martin Periodinane Usage: Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." J. Org.[1][2][3][6][14][15] Chem.1983 , 48, 4155–4156.[3] Link
Swern Oxidation Mechanism: Omura, K.; Swern, D. "Oxidation of alcohols by activated dimethyl sulfoxide.[7] A preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651–1660. Link
Cyclopropyl Carbinyl Rearrangement Risks: Roberts, J. D.; Mazur, R. H. "The Nature of the Intermediate in the Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Derivatives." J. Am. Chem. Soc.[6][14]1951 , 73, 2509–2520. Link
TEMPO/BAIB Protocol: De Luca, L.; Giacomelli, G.; Porcheddu, A.[14][15] "A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds."[3][15] Org.[1][2][3][6][7][14][16] Lett.2001 , 3, 3041–3043.[14][15] Link
General Review of Cyclopropane Chemistry: Wessjohann, L. A.; Brandt, W.; Thiemann, T. "Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds." Chem. Rev.2003 , 103, 1625–1648. Link
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Advanced Organic SynthesisTicket ID: #CPTB-404
Subject: Overcoming Steric Hindrance in 1-Cyclopropyl-2,2-dimethylpropan-1-one
Status: Escalated to Senior Application Scientist
Executive Summary: The "Unreactive" Ketone
You are likely reading this because standard nucleophilic addition to 1-Cyclopropyl-2,2-dimethylpropan-1-one (Cyclopropyl tert-butyl ketone) has failed. You may have observed:
No Reaction: Recovery of starting material.
Reduction: Formation of the alcohol instead of the alkyl addition product.
Ring Opening: Destruction of the cyclopropyl moiety (formation of homoallylic products).
The Root Cause:
This molecule presents a "perfect storm" of steric and electronic shielding. The carbonyl carbon is sandwiched between a tert-butyl group (massive steric bulk,
) and a cyclopropyl ring (electronic shielding via Walsh orbitals). Standard trajectory angles (Bürgi-Dunitz, ~107°) are physically blocked.
This guide details the specific protocols required to breach this steric fortress without destroying the sensitive cyclopropyl ring.
Module 1: Diagnostic & Decision Matrix
Before altering your conditions, identify the specific failure mode using this logic flow.
Figure 1: Diagnostic workflow for identifying the specific failure mode in hindered ketone functionalization.
Module 2: Nucleophilic Addition (The Grignard Problem)
The Issue:
Grignard reagents (
) act as both nucleophiles and bases.[1][2] With this substrate, the steric barrier prevents nucleophilic attack. Instead, the Grignard reagent often acts as a reducing agent (transferring a -hydride) or a base (deprotonating the cyclopropyl -proton), leading to enolization and recovery of starting material upon quench.[3]
The Fix: Lanthanide-Mediated Addition
To force addition, you must activate the carbonyl oxygen (lowering the LUMO energy) and "harden" the nucleophile. Anhydrous Cerium(III) Chloride (
) or Lanthanum(III) Chloride () is essential here.
in a flask. Heat to 140°C under high vacuum (<0.1 mmHg) for 2 hours while stirring. The powder should turn from clumpy/white to fine/powdery. Failure to dry completely kills the Grignard.
Slurry Formation:
Cool the flask to Room Temperature (RT) under Argon. Add anhydrous THF. Stir for 2 hours to form a milky suspension.
Substrate Addition:
Add the ketone to the slurry.[4] Stir for 30 minutes. The
coordinates to the carbonyl oxygen, activating it.
Nucleophile Addition:
Cool to 0°C (do not go to -78°C; solubility of the complex drops).
Add the Grignard reagent dropwise.
Quench:
Quench with saturated
(mildly acidic) rather than HCl to protect the cyclopropyl ring.
Why this works: The Lanthanide salt suppresses the basicity of the Grignard reagent and prevents
in ethanol often results in slow reaction rates or no reaction due to the -butyl shield. Heating the reaction risks ring opening.
The Fix: Luche Reduction
The combination of
and in Methanol is the only reliable method for reducing this ketone.
Protocol: Stereoselective Reduction
Parameter
Value
Notes
Solvent
Methanol (0.4 M)
Required for ligand exchange with borohydride.
Catalyst
(1.0 eq)
Stoichiometric amount preferred for this steric bulk.
Reductant
(1.2 eq)
Added in portions.
Temp
-15°C to 0°C
Control exotherm to prevent ring opening.
Mechanism:
Methanol reacts with
to form alkoxyborohydrides (), which are "harder" nucleophiles. The Cerium activates the carbonyl. This "Hard-Hard" interaction overcomes the steric barrier [2].
Module 4: The "Acid Trap" (Ring Opening)
The Danger:
Cyclopropyl ketones are "homoconjugated." The bond character of the cyclopropane ring is similar to a C=C double bond. In the presence of strong acids (Lewis or Brønsted), the ring opens to form a carbocation, which is then trapped by nucleophiles (e.g.,
Figure 2: Pathway of acid-catalyzed ring opening, a common side reaction.[5]
Prevention:
Avoid HCl/H2SO4 workups. Use Saturated Ammonium Chloride (
) or Rochelle's Salt.
Avoid Lewis Acids without buffering. If using
or , keep temperatures below -40°C.
Frequently Asked Questions (FAQs)
Q: Can I use Lithium Aluminum Hydride (LAH) to reduce this?A: Yes, but with caution. LAH is a small, powerful nucleophile and will likely reduce the ketone. However, the aluminum byproducts are highly Lewis acidic. During the quench, if the pH drops too low, the Lewis acidic aluminum species will catalyze the ring opening of your newly formed alcohol. Recommendation: Use the Fieser workup (Water, 15% NaOH, Water) to ensure basic conditions during isolation.
Q: I need to form the enolate. Which base should I use?A: This is extremely difficult. The
-butyl side has no protons. The cyclopropyl methine proton is acidic, but the resulting enolate possesses high ring strain (-like character in a 3-membered ring).
Do not use: LDA (too bulky, will act as a base elsewhere or fail).
Try: Potassium Hexamethyldisilazide (KHMDS) in THF/HMPA at -78°C, but expect low yields. The thermodynamic enolate is virtually inaccessible.
Q: Why did my Grignard reaction yield the alcohol (reduction product)?A: You likely used a Grignard reagent with
-hydrogens (e.g., Isopropylmagnesium bromide) without . The steric bulk of the -butyl group blocked the carbon attack, allowing the -hydride to transfer to the carbonyl oxygen via a 6-membered transition state.
References
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link
Gemal, A. L., & Luche, J. L. "Lanthanoids in Organic Synthesis.[6] 6. The Reduction of alpha-Enones by Sodium Borohydride in the Presence of Lanthanoid Chlorides: Synthetic and Mechanistic Aspects." Journal of the American Chemical Society, vol. 103, no. 18, 1981, pp. 5454–5459. Link
Wong, H. N. C., et al. "Cyclopropane Ring Opening Reactions." Chemical Reviews, vol. 89, no. 1, 1989, pp. 165–198. Link
Charette, A. B. "Simmons-Smith Cyclopropanation Reaction." Organic Reactions, 2004. Link
Technical Support Center: Optimizing Pivaloylcyclopropane Synthesis
Executive Summary & Core Challenges Pivaloylcyclopropane (Cyclopropyl tert-butyl ketone, CAS: 765-43-5) is a critical pharmacophore in antiviral and agrochemical synthesis. Its construction is deceptively simple but chem...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Challenges
Pivaloylcyclopropane (Cyclopropyl tert-butyl ketone, CAS: 765-43-5) is a critical pharmacophore in antiviral and agrochemical synthesis. Its construction is deceptively simple but chemically fraught due to two competing factors:
Steric Bulk: The tert-butyl group creates significant steric hindrance, retarding nucleophilic attack.
Ring Strain: The cyclopropyl ring is sensitive to acid-catalyzed opening and radical ring-opening during formation.
This guide addresses the two primary synthetic routes: Nucleophilic Addition to Nitriles (Grignard) and
-Halo Ketone Cyclization .
Route A: The Grignard Approach (Nitrile Addition)
This is the most common laboratory-scale route. It involves the reaction of cyclopropanecarbonitrile with tert-butylmagnesium chloride .
The Mechanism & Failure Points
The reaction proceeds via the formation of a ketimine magnesium salt intermediate, which is hydrolyzed to the ketone.
Figure 1: Reaction pathway for Grignard addition to cyclopropanecarbonitrile.
Troubleshooting Guide: Grignard Route
Symptom
Probable Cause
Corrective Action
Low Conversion (<40%)
Steric hindrance prevents attack at reflux temps of Et₂O (35°C).
Switch Solvent: Use THF (66°C) or Toluene/THF mix to achieve higher reaction temperatures. Reflux for >12 hours.
Recovered Starting Material
Grignard reagent degradation or moisture quenching.
Titrate Grignard: Always titrate t-BuMgCl before use. Use 1.2–1.5 equivalents relative to the nitrile.
Ring-Opened Impurities
Acid hydrolysis was too aggressive (pH < 1).
Controlled Quench: Use saturated NH₄Cl or 1M H₂SO₄ at 0°C. Do not use conc. HCl. Maintain pH ~3–4 during hydrolysis.
Wurtz Coupling (Dimer)
Overheating during Grignard preparation.
Temperature Control: Keep t-BuCl addition slow (maintain <40°C). Use Rieke Magnesium if initiation is difficult.
Optimized Protocol (High-Yield)
Preparation: Flame-dry all glassware. Maintain inert atmosphere (
or Ar).
Reagent: Charge flask with 1.3 eq of t-BuMgCl (2.0 M in THF).
Addition: Add cyclopropanecarbonitrile (1.0 eq) dropwise at room temperature.
Reaction: Heat to gentle reflux (65–70°C) for 16 hours. Note: Ether reflux is insufficient.
Hydrolysis (Critical): Cool to 0°C. Add 3M
dropwise until the magnesium salts dissolve and the imine hydrolyzes (monitor via TLC/GC).
Extraction: Extract with MTBE (Methyl tert-butyl ether) to minimize volatility losses.
For larger scales, the "construction" approach is preferred. This involves the intramolecular alkylation of 1-chloro-4,4-dimethylpentan-3-one .
The Mechanism & Selectivity
This reaction relies on enolate formation followed by internal displacement of the chloride.
Figure 2: Kinetic competition between cyclization and elimination.
Troubleshooting Guide: Cyclization Route
Symptom
Probable Cause
Corrective Action
High "Enone" Impurity
Elimination favored by high temperature or weak counter-ions.
Use Phase Transfer Catalysis (PTC): Use 50% NaOH with TEBA (Triethylbenzylammonium chloride) at lower temperatures (40–50°C).
Incomplete Reaction
Poor phase contact (Organic/Aqueous).
Agitation: High-shear stirring is mandatory for biphasic reactions.
Product Polymerization
Product is volatile and sensitive to base over prolonged exposure.
Steam Distillation: Remove product in situ via steam distillation as it forms, or extract immediately upon completion.
Frequently Asked Questions (FAQs)
Q1: Why can't I use Cyclopropanecarbonyl Chloride + t-BuMgCl?
Answer: You can, but it is prone to "over-addition." The resulting ketone is more reactive than the acid chloride, leading to the formation of the tertiary alcohol (dicyclopropyl-tert-butyl carbinol). If you must use this route, use CuCl (1-5 mol%) as a catalyst and keep the temperature at -78°C, but the Nitrile route (Route A) is generally more robust for this specific hindered ketone [1].
Q2: My product yield is good, but I lose 50% during isolation. Why?
Answer: Pivaloylcyclopropane is relatively volatile (BP ~145°C, but forms azeotropes).
Fix: Avoid rotary evaporation at high vacuum/high bath temp.
Fix: Use a solvent with a significantly different boiling point (e.g., Pentane or MTBE) and use a Vigreux column for solvent removal.
Q3: Can I use the Weinreb Amide instead of the Nitrile?
Answer: Yes. The Weinreb amide (N-methoxy-N-methylcyclopropanecarboxamide) forms a stable chelated intermediate that strictly prevents over-addition. This is the highest fidelity method for small-scale, high-value synthesis, though it adds a synthetic step [2].
Cyclization of Gamma-Halo Ketones (Industrial Context)
Troubleshooting
Technical Support Center: Cyclopropyl Ketone Purification Guide
Mission Statement This guide addresses the specific instability of cyclopropyl ketones during purification. Unlike standard aliphatic ketones, the cyclopropyl group possesses significant ring strain (~27.5 kcal/mol) and...
Author: BenchChem Technical Support Team. Date: March 2026
Mission Statement
This guide addresses the specific instability of cyclopropyl ketones during purification. Unlike standard aliphatic ketones, the cyclopropyl group possesses significant ring strain (~27.5 kcal/mol) and
-character ( hybridization). When conjugated with a carbonyl, it behaves similarly to an -unsaturated system, making it highly susceptible to acid-catalyzed homo-conjugate addition (ring opening).
This document provides field-proven protocols to neutralize acidic vectors in chromatography and distillation, ensuring the isolation of the intact cyclopropyl scaffold.
Module 1: Diagnostic Hub – Why Your Purification Failed
The Symptom: You synthesized a cyclopropyl ketone, but after silica gel chromatography, NMR shows a mixture of the desired product and a linear enone or a hydrated alcohol derivative.
The Cause: The "Homo-Michael" Failure Mode.
Standard silica gel is acidic (pH 4.0–5.0). The carbonyl oxygen of your ketone coordinates with acidic silanol groups (
), activating the cyclopropane ring. A nucleophile (trace water in the silica or alcohol in the mobile phase) attacks the -carbon, relieving ring strain and destroying your molecule.
Visualization: The Acid-Catalyzed Ring Opening Mechanism
The following diagram illustrates how acidic surfaces trigger the failure.
Figure 1: Mechanism of acid-catalyzed cyclopropyl ring opening on silica gel surfaces.
Module 2: Chromatography Solutions (The "Buffered" Approach)
The most common point of failure is the use of untreated silica gel. You must mask the acidic sites.
Protocol A: The Triethylamine (TEA) Passivation Method
Applicability: General cyclopropyl ketones, especially aryl-cyclopropyl systems.
The Logic: Triethylamine is a Lewis base that preferentially binds to the acidic silanol protons on the silica surface, effectively "capping" them before your compound interacts with the column.
Step-by-Step Protocol:
Slurry Preparation: Prepare your silica slurry using your non-polar solvent (e.g., Hexanes or Pentane).
The Pre-Buffer Step: Add 1% to 5% Triethylamine (TEA) to the slurry solvent. Pour the column and flush with 2 column volumes (CV) of this TEA-spiked solvent.
Critical: Do not skip the flush. The heat of acid-base reaction must dissipate before loading your sample.
Mobile Phase Prep: Prepare your elution gradient (e.g., Hexanes/EtOAc). Add 0.5% TEA to the entire mobile phase system.
Loading: Load your crude mixture. Avoid dissolving the crude in pure DCM if possible; use a buffered solvent or dry-load onto TEA-treated silica.
Elution: Run the column. The TEA ensures the effective pH remains basic/neutral.
Protocol B: The Alumina Alternative
If TEA treatment fails or interferes with downstream chemistry, switch stationary phases.
Comparison of Stationary Phases:
Feature
Standard Silica (Acidic)
TEA-Treated Silica (Neutralized)
Neutral Alumina (Brockmann III)
Surface pH
~4.5 (Acidic)
~7.5–8.0 (Basic)
~7.0–7.5 (Neutral)
Risk of Ring Opening
High
Low
Very Low
Resolution
High
Moderate (TEA can cause band broadening)
Moderate
Cost
Low
Low
High
Recommendation
DO NOT USE
Primary Choice
Secondary Choice
Module 3: Thermal & Workup Strategies
Heat is the secondary enemy. Thermal rearrangement (to dihydrofurans or enones) often accompanies acid catalysis.
Decision Tree: Selecting the Right Purification Path
Use this logic flow to determine if distillation is safe or if you must stick to chromatography.
Figure 2: Decision matrix for purification methodology based on thermal and chemical stability.
Distillation Best Practices
If you choose distillation (often preferred for simple cyclopropyl methyl ketone derivatives):
Base Wash: Prior to distillation, wash the organic layer with saturated
. Any residual Lewis acids (from synthesis) will catalyze decomposition upon heating.
Add a Stabilizer: Add a small amount of solid
or to the distillation flask. This acts as an in-situ acid scavenger during the heating process.
High Vacuum: Never distill at atmospheric pressure. The boiling point must be kept under 100°C to prevent thermal rearrangement.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use GC-MS to monitor the reaction, or will the injector heat open the ring?
Answer: Generally, yes, you can use GC-MS, but beware of "ghost" peaks. The high temperature of the GC injector port (250°C+) can induce thermal rearrangement (Claisen-type) or ring opening if the liner is dirty (acidic residues).
Fix: Use a clean, deactivated glass liner. If you see a peak with the correct mass but wrong retention time, verify with TLC or NMR (run at room temp) to confirm it's an artifact of the method, not your product.
Q2: My compound streaks on the TEA-treated column. What now?
Answer: Streaking often indicates that the amine (TEA) is interacting with your compound or that the silica is overloaded.
Fix: Switch to Neutral Alumina (Brockmann Activity III) . Alumina is naturally less acidic than silica and often requires no amine additive, providing a cleaner separation for highly sensitive ketones [1].
Q3: Is the cyclopropyl ring stable to Grignard additions after purification?
Answer: Yes. The cyclopropyl ring is generally stable to basic/nucleophilic conditions (like Grignards) unless there is a leaving group on the ring. The instability is specific to acidic and electrophilic conditions where the ring acts as a nucleophile [2].
Q4: Can I store the purified ketone in CDCl3 for NMR?
Answer: Be careful. Chloroform (
) slowly decomposes to form HCl (phosgene pathway) upon exposure to light/air. This trace acid is enough to degrade sensitive cyclopropyl ketones over a weekend.
Fix: Filter your
through basic alumina before use, or store the sample in (Benzene-d6) which is non-acidic.
References
BenchChem Technical Support. (2025).[1][2] Purification of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone: Troubleshooting Guides. Retrieved from
Organic Chemistry Portal. (2023). Synthesis of Cyclopropanes and Ring Stability.[3] Retrieved from
Waser, J. (2012). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction.[4] CHIMIA International Journal for Chemistry. Retrieved from
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.[5] Retrieved from
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Technical Support Center.
Case ID: HK-OPT-2026 | Priority: Critical | Agent: Dr. A. Vance, Senior Application Scientist
You have reached the Tier 3 Support Desk for Hindered Ketone Synthesis . We understand the frustration of "molecular walls"—where steric bulk shuts down nucleophilic attack or diverts pathways toward reduction and enolization.
This guide ignores standard textbook platitudes. Instead, we focus on the thermodynamic and kinetic levers you can pull to force these difficult bonds to form.
Module 1: Diagnostic & Strategy Selector
Before heating or cooling your reaction, diagnose your specific steric scenario.[1] Use this logic flow to select the correct thermal strategy.
Figure 1: Decision matrix for selecting the thermal protocol based on substrate vulnerability.
Module 2: The Weinreb Amide Protocol (The "Gold Standard")
Why it works: The stable 5-membered chelate intermediate prevents the "double addition" that plagues acid chlorides.
The Thermal Paradox: You often need heat to form the amide, but cold to react it.
Protocol Optimization Table
Step
Reaction Component
Optimal Temp
Technical Rationale
1
Amide Formation
Reflux (40-80°C)
Steric bulk prevents N-O-dimethylhydroxylamine attack.[1] Heat is required to overcome the activation energy of the initial acyl substitution.
2
Nucleophile Addition
-78°C to 0°C
Crucial: The tetrahedral intermediate is stable at low temps.[2] Warming prematurely can cause chelate dissociation, leading to over-addition or decomposition.
3
Quenching
< 0°C
Hydrolysis must occur before the mixture warms to room temperature to prevent side reactions during the pH swing.
Troubleshooting Q&A
Q: My Weinreb amide won't form, even at reflux.
A: Switch from standard coupling reagents (EDC/HOBt) to generating the acid chloride in situ, then add the amine salt with excess pyridine. If that fails, use trimethylaluminum (AlMe3) as a Lewis acid promoter in DCM.[1] Warning: AlMe3 is pyrophoric; handle under strict inert atmosphere.
Q: I see significant starting material after adding the Grignard.
A: For hindered systems (e.g., t-butyl ketones), -78°C is often too cold for the nucleophilic attack to surmount the steric barrier.
Fix: Initiate addition at -78°C, then allow the reaction to warm slowly to 0°C or even RT over 2 hours. The chelate is generally stable enough to survive RT for short periods if the steric bulk locks it in place.
Module 3: Organocerium Addition (The "Anti-Reduction" Fix)
The Problem: When reacting hindered ketones/acid chlorides with Grignards (R-MgX), the Grignard often acts as a base (enolization) or a hydride donor (
-hydride reduction) rather than a nucleophile.[1]
The Solution: Transmetallate to Cerium ().[1] Organoceriums are more nucleophilic but less basic .
The Imamoto Protocol (Modified for Hindered Systems)
Drying (The Failure Point): Commercially "anhydrous"
is rarely dry enough.
Step: Heat
to 140°C under high vacuum (<0.1 mmHg) for 2 hours. Do not skip this.
Slurry Formation: Cool to 0°C. Add THF. Stir vigorously for 2 hours to form a fine white suspension.
Transmetallation: Cool to -78°C . Add R-Li or R-MgX. Stir for 30 min.
Addition: Add your hindered ketone/acid derivative at -78°C .
Thermal Profile:
Keep at -78°C for 1 hour.
Do not warm above -40°C. Organoceriums are thermally unstable and will decompose.
Visualizing the Suppression of Side Reactions:
Figure 2: Mechanism of Organocerium selectivity.[1] Note that Ce suppresses the basicity that leads to enolization.
Module 4: Nitrile Addition with Copper Catalysis
Context: Direct addition of Grignards to hindered nitriles often stalls.[3]
The Thermal Fix: Reflux is usually required, but it promotes decomposition.
The Catalyst: CuBr or CuI (1-5 mol%).
Temperature: Unlike the Weinreb route, you often must reflux this mixture. The Cu-intermediate coordinates to the nitrile nitrogen, activating the carbon for attack.
Workup: Acidic hydrolysis is critical to break the imine salt.[3] Use 1M HCl and stir at RT for 12+ hours. Hindered imines hydrolyze slowly!
FAQ: Troubleshooting Specific Thermal Failures
Q: I am synthesizing Di-tert-butyl ketone. I tried adding t-BuLi to pivaloyl chloride at -78°C, but I got a mix of alcohols.
Diagnosis: You are seeing "double addition" because the ketone product is as reactive as the acid chloride, or you are seeing reduction.
Solution: This specific synthesis is notoriously difficult via direct addition.
Route 1: Use the Weinreb amide of pivalic acid + t-BuLi.
Route 2: Use t-BuCN (Pivalonitrile) + t-BuMgCl + CuBr (cat) at reflux.[1] The intermediate imine cannot react further, preventing over-addition.
Q: My Pd-catalyzed alpha-arylation turns black and precipitates Pd black.
Diagnosis: Your catalyst is decomposing before the reductive elimination step. This often happens if the temperature is too high for the ligand to hold the metal.
Solution:
Lower Temp to 50-60°C.
Switch to a sterically bulky, electron-rich ligand like
or Q-Phos .[1] These ligands bind tightly to Pd(0) and facilitate the reductive elimination of crowded products.
Technical Support Center: Troubleshooting Cyclopropyl tert-Butyl Ketone Reduction
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing stalled conversion rates during the reduction of cyclopropyl tert-butyl ketone (1-cyclopropyl-2,2-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing stalled conversion rates during the reduction of cyclopropyl tert-butyl ketone (1-cyclopropyl-2,2-dimethylpropan-1-one) to its corresponding carbinol.
As a classic "bulky-bulky" ketone, this substrate presents severe steric challenges. The massive steric footprint of the tert-butyl group, combined with the rigid, electronically unique cyclopropyl ring, creates a highly congested transition state that blocks the standard nucleophilic approach of hydrides and biocatalysts. This guide synthesizes field-proven causality, diagnostic workflows, and self-validating protocols to overcome these barriers.
Diagnostic Workflow
Before adjusting your reaction parameters, use the following decision tree to identify the root cause of your low conversion rates.
Diagnostic flowchart for troubleshooting low conversion in cyclopropyl tert-butyl ketone reduction.
Frequently Asked Questions (FAQs)
Q1: Why is my conversion with Sodium Borohydride (NaBH₄) stalled at <10%?
The Causality: NaBH₄ is a relatively mild reducing agent. For a successful reduction, the hydride must approach the carbonyl carbon at the Bürgi-Dunitz trajectory (~107°). In cyclopropyl tert-butyl ketone, this trajectory is physically blocked by the methyl groups of the tert-butyl moiety. The reduction of such hindered ketones is governed entirely by "steric approach control," requiring an early transition state that NaBH₄ cannot easily achieve without activation[1].
The Fix: You must either switch to a more aggressive hydride source or increase the electrophilicity of the carbonyl carbon (e.g., via Luche reduction).
Q2: What are the best chemical alternatives to NaBH₄ for this specific substrate?
The Causality: To overcome the high activation energy barrier caused by steric bulk, you need a stronger nucleophile.
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is significantly more reactive than NaBH₄ and is less sensitive to steric interactions, making it the gold standard for forcing the reduction of bulky acyclic ketones[1].
Luche Reduction (NaBH₄ + CeCl₃): If you must avoid the harsh conditions of LiAlH₄, adding stoichiometric Cerium(III) chloride to NaBH₄ in methanol acts as a hard Lewis acid. Ce³⁺ coordinates tightly to the carbonyl oxygen, drastically increasing its electrophilicity and pulling the transition state forward despite the steric clash.
Q3: I need an enantioselective reduction, but my wild-type Ketoreductase (KRED) shows zero activity. What now?
The Causality: Wild-type alcohol dehydrogenases (ADHs) possess an active site with a "large" and a "small" binding pocket. They easily reduce ketones with at least one small substituent (e.g., methyl or ethyl). However, "bulky-bulky" ketones like cyclopropyl tert-butyl ketone cannot fit into the small binding pocket, resulting in >99% rejection by the enzyme[2].
The Fix: You must source an engineered ADH . Directed evolution (e.g., Trp288 mutants of RasADH from Ralstonia sp.) has been used to physically enlarge the small binding pocket to accommodate dual-bulky substrates[2].
Q4: My engineered ADH is active, but conversion plateaus at 30%. How do I push it to completion?
The Causality: Cyclopropyl tert-butyl ketone is highly lipophilic. In a standard aqueous buffer, its solubility is extremely low, leading to poor mass transfer. Furthermore, the ketone or the resulting alcohol can cause enzyme inhibition at higher titers.
The Fix: Implement a biphasic reaction system using a non-reactive organic phase like methyl tert-butyl ether (MTBE)[3]. MTBE acts as a substrate reservoir, slowly partitioning the ketone into the aqueous phase where the enzyme resides, while simultaneously extracting the product to prevent product inhibition[4]. Ensure you are also using a robust cofactor recycling system, such as Glucose/Glucose Dehydrogenase (GDH), to maintain the NADPH supply[5].
Quantitative Data: Reagent Comparison Matrix
Use the table below to select the appropriate reducing system based on your yield and stereochemical requirements.
Reducing Agent / System
Reaction Conditions
Expected Conversion
Enantiomeric Excess (ee)
Mechanistic Pros & Cons
Standard NaBH₄
MeOH, 25 °C, 24 h
< 10%
N/A
Con: Transition state energy too high due to steric approach control.
Protocol A: Aggressive Chemical Reduction (LiAlH₄)
This protocol is self-validating via the Fieser workup, which prevents emulsion formation—a common failure point in LiAlH₄ reductions.
Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser. Purge thoroughly with N₂.
Reagent Suspension: Suspend LiAlH₄ (1.5 equivalents) in anhydrous THF to create a 0.5 M solution. Cool to 0 °C using an ice bath.
Substrate Addition: Dissolve cyclopropyl tert-butyl ketone (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 15 minutes to control the exothermic hydrogen evolution.
Reaction: Remove the ice bath. Heat the reaction to a gentle reflux (65 °C) for 4 to 6 hours. Monitor disappearance of the ketone via GC-MS or TLC.
Fieser Quench (Critical Step): Cool the reaction back to 0 °C. Dilute with ether. For every
grams of LiAlH₄ used, sequentially and cautiously add:
mL of distilled H₂O
mL of 15% aqueous NaOH
mL of distilled H₂O
Isolation: Stir vigorously for 15 minutes until the aluminum salts precipitate as a clean, white, granular solid. Filter the mixture through a pad of Celite, wash the filter cake with ether, and concentrate the filtrate in vacuo to yield the crude carbinol.
This protocol utilizes an engineered ADH and a biphasic MTBE/water system to overcome solubility limits and product inhibition[2][3].
Aqueous Phase Preparation: Prepare 80 mL of Potassium Phosphate (KPi) buffer (100 mM, pH 7.0) containing 1 mM MgCl₂.
Enzyme & Cofactor Loading: To the buffer, add the engineered ADH (e.g., RasADH variant, 5 mg/mL), Glucose Dehydrogenase (GDH, 1 U/mL), Glucose (2.0 equivalents relative to substrate), and NADP⁺ (1 mM)[5].
Organic Phase Preparation: Dissolve cyclopropyl tert-butyl ketone (target final biphasic concentration of 50 mM) in 20 mL of methyl tert-butyl ether (MTBE)[3].
Reaction Initiation: Combine the MTBE phase with the aqueous phase in a baffled shake flask to ensure high interfacial surface area.
Incubation: Incubate at 30 °C with orbital shaking at 200–250 rpm for 24 to 48 hours. Maintain pH at 7.0 using a titrator (gluconic acid byproduct from GDH will lower pH if unbuffered).
Workup: Centrifuge the emulsion to separate the phases. Extract the aqueous layer with an additional 20 mL of MTBE. Combine the organic layers, dry over Na₂SO₄, and evaporate to yield the enantiopure alcohol.
References
Stereoselective Bioreduction of Bulky-Bulky Ketones by a Novel ADH from Ralstonia sp. ResearchGate. Available at:[Link]
Carbonyl Reduction. Thieme Connect. Available at:[Link]
Enantioselective Enzymatic Reduction of Prochiral Ketones in One-Phase and Two-Phase Systems. D-NB.info. Available at:[Link]
Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications (RSC Publishing). Available at:[Link]
METAL HYDRIDE REDUCTION OF KETONES: STEREOCHEMISTRY AND KINETICS. Georgia Tech. Available at:[Link]
Technical Support Center: Synthesis & Purification of 1-Cyclopropyl-2,2-dimethylpropan-1-one
Welcome to the Advanced Organic Synthesis Support Center. This knowledge base is designed for researchers and drug development professionals dealing with the isolation and purification of highly sterically hindered keton...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Organic Synthesis Support Center. This knowledge base is designed for researchers and drug development professionals dealing with the isolation and purification of highly sterically hindered ketones. Specifically, this guide addresses the removal of unreacted starting materials from 1-cyclopropyl-2,2-dimethylpropan-1-one (often referred to as cyclopropyl tert-butyl ketone).
Thermophysical & Chemical Property Matrix
Understanding the physical and chemical properties of your target molecule versus potential impurities is the foundation of any successful purification strategy. Below is a summary of the quantitative data driving our separation logic.
Boiling point too close to product for simple distillation.
N-Methoxy-N-methylcyclopropanecarboxamide
Starting Material (Weinreb Route)
~80–90 (at 10 mmHg)
Polar / Organic
Strong retention on silica gel; easily separated.
tert-Butanol
Grignard Byproduct
82
Polar / Water-soluble
Easily removed via aqueous washing or distillation.
Expert Troubleshooting FAQs
Q1: I synthesized 1-cyclopropyl-2,2-dimethylpropan-1-one via Grignard addition to cyclopropanecarbonitrile. Why is there so much unreacted nitrile, and why is my fractional distillation failing?A1: The addition of tert-butylmagnesium chloride to cyclopropanecarbonitrile is notoriously slow. The severe steric bulk of the tert-butyl group shields the nucleophilic carbon, impeding its attack on the electrophilic nitrile carbon. Because cyclopropanecarbonitrile and the target ketone have nearly identical boiling points, fractional distillation is highly ineffective [1]. Instead of distillation, we recommend a chemical derivatization approach: basic hydrolysis of the unreacted nitrile to the corresponding water-soluble carboxylate salt, followed by aqueous extraction.
Q2: Can I use a standard sodium bisulfite wash to isolate the ketone from the unreacted starting materials?A2:No. While sodium bisulfite extraction is a standard protocol for purifying aldehydes and unhindered methyl ketones, it completely fails for sterically hindered ketones[2]. The bulky tert-butyl and cyclopropyl groups physically block the nucleophilic attack of the bisulfite ion (HSO₃⁻) on the carbonyl carbon, meaning the necessary water-soluble α-hydroxysulfonic acid adduct will not form[2].
Q3: I used the Weinreb amide route instead. How do I remove the unreacted amide?A3: The Weinreb amide route is highly recommended for hindered ketones because it prevents over-addition by forming a stable, chelated tetrahedral intermediate [3]. If unreacted N-methoxy-N-methylcyclopropanecarboxamide remains, it can be easily separated from the non-polar ketone using silica gel column chromatography. The highly polar N-methoxy-N-methyl group causes the amide to be retained strongly on the silica stationary phase, while the lipophilic ketone elutes rapidly [4].
Step-by-Step Purification Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating analytical checks to confirm the success of the separation.
Protocol A: Removal of Unreacted Nitrile via Basic Hydrolysis
Use this protocol if your synthesis originated from cyclopropanecarbonitrile.
Reaction Setup: Transfer the crude organic mixture (containing the target ketone and unreacted nitrile) to a round-bottom flask equipped with a reflux condenser.
Hydrolysis: Add a 20% w/v solution of potassium hydroxide (KOH) in ethanol. Reflux the mixture at 80 °C for 12–16 hours. The harsh basic conditions will hydrolyze the sterically hindered nitrile into potassium cyclopropanecarboxylate, while the target ketone remains inert.
Solvent Removal: Cool the mixture to room temperature and concentrate the ethanol under reduced pressure using a rotary evaporator.
Phase Separation: Dilute the resulting residue with diethyl ether (50 mL) and deionized water (50 mL). Transfer to a separatory funnel and shake vigorously. The aqueous layer will sequester the water-soluble carboxylate salt, while the target ketone partitions into the upper ether layer.
Validation (Self-Correction): Analyze the organic layer via GC-MS. The complete disappearance of the nitrile peak (m/z 67) confirms successful removal. If the nitrile persists, repeat the hydrolysis with a higher concentration of KOH.
Final Polish: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Protocol B: Removal of Unreacted Weinreb Amide via Chromatography
Use this protocol if your synthesis originated from a Weinreb amide.
Column Preparation: Pack a glass chromatography column with silica gel (230–400 mesh) using 100% hexanes as the non-polar slurry solvent.
Loading: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM) and carefully load it onto the flat silica bed.
Elution: Elute the column using a gradient solvent system, starting from 100% Hexanes and slowly moving to 95:5 Hexanes/Ethyl Acetate. The highly lipophilic 1-cyclopropyl-2,2-dimethylpropan-1-one will elute rapidly in the early fractions.
Retention: The polar N-methoxy-N-methylcyclopropanecarboxamide will remain strongly retained on the silica gel and will not elute until much higher concentrations of Ethyl Acetate are introduced.
Validation (Self-Correction): Spot the collected fractions on a TLC plate and develop in 90:10 Hexanes/EtOAc. Visualize using a potassium permanganate (KMnO₄) stain. Combine only the fractions containing the high-R_f spot (the ketone).
Isolation: Concentrate the combined fractions under reduced pressure to yield the pure target ketone.
Purification Decision Matrix
Decision matrix for the purification of 1-cyclopropyl-2,2-dimethylpropan-1-one based on synthetic origin.
References
US3988464A - Cyclopropylamines as pharmaceuticals
Source: Google Patents
URL
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol
Source: Journal of Visualized Experiments (J. Vis. Exp.), PMC
URL:[Link]
Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Technical Support Center: Solvent Selection & Crystallization Guide for Pivaloylcyclopropane
The following technical guide serves as a comprehensive resource for the purification and solvent selection for Pivaloylcyclopropane (1-cyclopropyl-2,2-dimethylpropan-1-one). Status: Active | Topic: Purification & Solven...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide serves as a comprehensive resource for the purification and solvent selection for Pivaloylcyclopropane (1-cyclopropyl-2,2-dimethylpropan-1-one).
Status: Active | Topic: Purification & Solvent Engineering | Audience: Process Chemists, R&D Scientists
Executive Technical Summary
Pivaloylcyclopropane (CAS: 59356-98-2, also known as cyclopropyl tert-butyl ketone) is widely recognized as a liquid at room temperature (Boiling Point ~150–160°C at atmospheric pressure). While often purified via fractional distillation, high-purity requirements (>99.5% for pharmaceutical intermediates) may necessitate low-temperature crystallization or derivative crystallization .
This guide addresses the specific challenge of crystallizing a low-melting, lipophilic ketone that is prone to "oiling out" (liquid-liquid phase separation) rather than forming a discrete crystal lattice.
Solvent Selection Decision Matrix
The choice of solvent depends heavily on the operational temperature and the specific impurity profile.
Solvent Class
Specific Solvent
Role
Recommendation & Technical Logic
Alkanes
n-Heptane / Hexane
Anti-solvent / Crystallization Medium
Primary Choice (Low Temp). Pivaloylcyclopropane is highly soluble at RT. Cooling to -20°C or -78°C induces supersaturation. Non-polar nature minimizes ring-opening side reactions.
Alcohols
Methanol / Ethanol
Solvent
Secondary Choice. Good for removing polar impurities. However, high solubility at RT requires deep cooling for yield. Risk of solvolysis if trace acid is present.
Ethers
MTBE / Diethyl Ether
Solubilizer
Use with Caution. Excellent solubility but difficult to induce nucleation due to low boiling points and high solvent power. Best used in mixtures with alkanes.
Chlorinated
DCM / Chloroform
Extraction Only
Avoid for Crystallization. Too powerful as a solvent; product will likely remain in solution or oil out upon anti-solvent addition.
Troubleshooting Guide: Common Failure Modes
Issue 1: The Product "Oils Out" Instead of Crystallizing
Symptom: Upon cooling or adding anti-solvent, a second liquid phase (droplets) appears instead of solid crystals.
Root Cause: The metastable zone width (MSZW) is narrow, and the temperature is above the "oiling out" boundary (liquid-liquid miscibility gap) but below the solubility curve.
Corrective Action:
Temperature Control: Do not crash cool. Use a controlled cooling ramp (e.g., 0.1°C/min).
Seeding: You must seed the solution with authentic crystals at the saturation point. If no seeds exist, scratch the glass wall or use a dry ice/acetone bath to induce spontaneous nucleation in a small aliquot, then use that to seed the main batch.
Solvent Modification: Switch to a solvent system with a higher boiling point (e.g., switch from Pentane to Heptane) to allow for a wider temperature differential without rapid evaporation.
Issue 2: Low Yield despite Low Temperature
Symptom: Mother liquor retains significant product at -20°C.
Root Cause: The thermodynamic solubility of pivaloylcyclopropane in organic solvents is inherently high due to its lipophilic
-butyl and cyclopropyl groups.
Corrective Action:
Concentration: Increase solute concentration to near-neat limits.
Melt Crystallization: Abandon solvent crystallization. Cool the neat liquid to its freezing point (likely <0°C) and use partial melting to sweat out impurities.
Issue 3: Ring Opening / Decomposition
Symptom: Appearance of new impurities (enones or homoallylic rearrangements) by HPLC/GC.
Root Cause: Acid-catalyzed ring opening of the cyclopropane moiety. Even trace acidity in solvents (e.g., HCl in CDCl3 or acetic acid in EtOAc) can trigger this.
Corrective Action:
Buffer: Add trace solid
or Triethylamine to the crystallization solvent to neutralize acidity.
Avoid: Do not use halogenated solvents that may degrade to release HCl over time.
Standard Operating Protocol (SOP): Low-Temperature Crystallization
Objective: Purify Pivaloylcyclopropane from homologous ketone impurities.
Dissolution: Dissolve the crude oil in the minimum amount of n-Pentane at room temperature (Ratio ~1:1 v/v).
Filtration: Filter through a 0.45 µm PTFE membrane to remove insoluble particulates (dust/salts) which can cause false nucleation.
Seeding: Cool the solution to 0°C. Add a seed crystal. (If no seed is available, freeze a small drop of the neat liquid in liquid nitrogen to generate seeds).
Controlled Cooling:
Slowly lower temperature to -20°C over 2 hours.
Critical: Agitate gently. Vigorous stirring can generate heat and break fragile crystals.
Harvesting:
Maintain the filtration apparatus at -20°C (jacketed filter).
Filter rapidly to avoid melting.
Wash with pre-chilled (-78°C) Pentane.
Drying: Dry under high vacuum (0.1 mbar) at 0°C (keep cold!) to remove solvent without melting the product.
Process Visualization: Purification Decision Tree
The following diagram outlines the logical flow for determining the optimal purification method based on the physical state and purity requirements.
Caption: Decision logic for selecting between Distillation, Melt Crystallization, and Solvent Crystallization based on purity needs.
References
ChemicalBook. (2025). Cyclopropyl methyl ketone Properties and Derivatives. Retrieved from
Organic Syntheses. (1977). Synthesis of Cyclopropyl Ketones via Acid-Catalyzed Rearrangement. Org. Synth. 57, 41.
PubChem. (2025).[1][2] 1-Cyclopropyl-2,2-dimethylpropan-1-one Compound Summary. Retrieved from
Sigma-Aldrich. (2024). Safety Data Sheet: Cyclopropyl Ketones. Retrieved from
Technical Support Center: Minimizing Side Reactions in the Grignard Synthesis of Cyclopropyl Ketones
Welcome to the Technical Support Center for the synthesis of cyclopropyl ketones using Grignard reagents. This resource is designed for researchers, scientists, and professionals in drug development who are encountering...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of cyclopropyl ketones using Grignard reagents. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in this specific synthetic transformation. Cyclopropyl ketones are valuable intermediates in the synthesis of complex molecules in medicinal chemistry and materials science.[1] The Grignard reaction provides a robust method for their preparation, but it is not without its complexities.[1] This guide offers in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate and minimize common side reactions, thereby improving your yield and purity.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might be facing during the Grignard synthesis of cyclopropyl ketones. Each issue is presented in a question-and-answer format, providing not just a solution, but also the underlying chemical principles to empower your experimental design.
Q1: My primary side product is a tertiary alcohol instead of the desired cyclopropyl ketone. What's causing this and how can I prevent it?
A1: Cause and Mechanism
The formation of a tertiary alcohol is a classic side reaction in Grignard syntheses targeting ketones.[2][3] It occurs because the initially formed ketone is also susceptible to nucleophilic attack by a second equivalent of the Grignard reagent.[2][3][4] This is especially problematic when using highly reactive Grignard reagents and traditional electrophiles like esters or acyl chlorides. The reaction proceeds in two steps:
Ketone Formation: The Grignard reagent adds to the electrophile (e.g., an ester) to form an intermediate which then collapses to the ketone.
Over-addition: The newly formed ketone, being more reactive than the starting ester in some cases, is immediately attacked by another molecule of the Grignard reagent, leading to a tertiary alcohol after acidic workup.[4]
Solutions & Scientific Rationale
To circumvent this, you need to use an electrophile that forms a stable intermediate that resists further addition until after the reaction is quenched.
Employ Weinreb Amides (N-methoxy-N-methylamides): This is a highly effective strategy.[1] The Grignard reagent adds to the Weinreb amide to form a stable, chelated intermediate. This intermediate is unreactive towards further Grignard addition and only collapses to the ketone upon acidic workup.[1]
Utilize Nitriles as Electrophiles: Reacting a Grignard reagent with a nitrile is another excellent method to produce ketones.[3][5][6] The initial addition of the Grignard reagent to the nitrile forms an imine anion intermediate.[5] This intermediate is stable and does not react further with the Grignard reagent. The desired ketone is then liberated upon hydrolytic workup.[5][6]
Controlled Slow Addition at Low Temperatures: While less robust, slowly adding the Grignard reagent to the electrophile at very low temperatures (e.g., -78 °C) can sometimes minimize over-addition by controlling the reaction rate. However, this method is highly dependent on the specific substrates and can be difficult to reproduce.
Q2: I'm observing significant enolization of my starting material, leading to low conversion to the desired cyclopropyl ketone. How can I suppress this side reaction?
A2: Cause and Mechanism
Grignard reagents are not only potent nucleophiles but also strong bases.[2] If the electrophile (or the resulting ketone) has acidic α-protons, the Grignard reagent can act as a base and deprotonate it, forming an enolate.[2][7] This enolate is unreactive towards nucleophilic addition and, upon workup, will revert to the starting ketone, leading to low conversion.[2] The extent of enolization is influenced by steric hindrance around the carbonyl group and the structure of the Grignard reagent.[7][8]
The mechanism involves a six-membered ring transition state where the magnesium coordinates to the carbonyl oxygen, and the alkyl group of the Grignard reagent abstracts an α-proton.[8]
Solutions & Scientific Rationale
Choice of Grignard Reagent: The structure of the Grignard reagent plays a crucial role. More sterically hindered Grignard reagents with β-hydrogens are more prone to acting as bases and causing enolization.[7] For instance, isobutylmagnesium bromide is more likely to cause enolization than methylmagnesium bromide.[7] Whenever possible, opt for less sterically demanding Grignard reagents.
Use of Additives: The addition of certain salts can influence the reactivity of the Grignard reagent. For example, "Turbo-Grignards," which are modified with lithium chloride, have been shown to be more chemoselective and can sometimes reduce side reactions.[9]
Lower Reaction Temperatures: Conducting the reaction at lower temperatures can favor the desired nucleophilic addition over the competing enolization pathway.
Q3: My reaction is yielding a significant amount of a ring-opened product instead of the cyclopropyl ketone. Why is this happening and how can I maintain the cyclopropyl ring integrity?
A3: Cause and Mechanism
The cyclopropane ring is strained and can be susceptible to ring-opening under certain conditions, particularly in the presence of transition metals or strong Lewis acids.[10][11][12] While less common with Grignard reagents alone, certain reaction conditions or impurities can promote this side reaction. For example, some palladium-catalyzed reactions are specifically designed to achieve ring-opening of cyclopropyl ketones to form α,β-unsaturated ketones.[12] In the context of a Grignard synthesis, ring-opening might be initiated by trace metal impurities or by complex Lewis acidic species formed in situ.
Solutions & Scientific Rationale
Ensure High Purity of Reagents and Glassware: Trace metal impurities can catalyze unwanted side reactions. Use high-purity magnesium and ensure all glassware is scrupulously clean.
Avoid Harsh Lewis Acids: Be mindful of the reaction conditions. While some Grignard reactions benefit from the addition of Lewis acids, strong Lewis acids can promote ring-opening of the cyclopropyl group.
Careful Control of Reaction Temperature: Elevated temperatures can provide the activation energy needed for ring-opening. Maintaining a low and consistent reaction temperature is crucial.
Q4: I am attempting a 1,4-conjugate addition of a Grignard reagent to an α,β-unsaturated cyclopropyl ketone, but I am getting the 1,2-addition product. How can I favor the desired 1,4-addition?
A4: Cause and Mechanism
The regioselectivity of Grignard addition to α,β-unsaturated carbonyl compounds is a complex issue.[13][14][15] Strong nucleophiles, such as Grignard reagents, typically favor irreversible 1,2-addition to the carbonyl group under kinetic control.[14][15] The 1,4-conjugate addition is generally favored with softer, less basic nucleophiles under thermodynamic control.[15]
Solutions & Scientific Rationale
Use of Copper Catalysts (Gilman Reagents): This is the most common and effective method to promote 1,4-addition. The addition of a catalytic amount of a copper(I) salt (e.g., CuI) to the Grignard reagent in situ forms an organocuprate (Gilman reagent). These reagents are softer nucleophiles and selectively undergo 1,4-conjugate addition to α,β-unsaturated ketones.[14][16]
Steric Hindrance: Increasing the steric bulk around the carbonyl group can sometimes disfavor 1,2-addition and promote 1,4-addition, even without a copper catalyst.
II. Frequently Asked Questions (FAQs)
Q5: What is the best way to purify my crude cyclopropyl ketone?
A5: The choice of purification method depends on the physical properties of your ketone and the nature of the impurities. Common techniques include:
Distillation: Suitable for thermally stable, liquid cyclopropyl ketones with boiling points significantly different from impurities.[17] Vacuum distillation is often preferred to lower the boiling point and prevent decomposition.[17]
Column Chromatography: A versatile method for separating the ketone from byproducts with different polarities.
Crystallization: An excellent method for obtaining high-purity solid cyclopropyl ketones.[17]
Liquid-Liquid Extraction: Often used during the workup to remove water-soluble impurities.[17]
Q6: Are there alternative, non-Grignard methods for synthesizing cyclopropyl ketones that might avoid these side reactions?
A6: Yes, several other methods exist, each with its own set of advantages and potential challenges. Some common alternatives include:
Friedel-Crafts Acylation: This can be used to synthesize aryl cyclopropyl ketones. For example, by condensing cyclopropanecarbonyl chloride with an aromatic compound in the presence of a Lewis acid like AlCl₃. A related method involves the intramolecular cyclization of a γ-chloro ketone.[18]
Corey-Chaykovsky Reaction: The reaction of an α,β-unsaturated ketone with a sulfoxonium ylide (like dimethylsulfoxonium methylide) can yield a cyclopropyl ketone via 1,4-conjugate addition.[19]
Simmons-Smith Cyclopropanation: While this reaction is used to form the cyclopropane ring itself from an alkene, it can be a part of a synthetic sequence leading to cyclopropyl ketones.
Q7: How critical are anhydrous conditions for this reaction?
A7: Absolutely critical. Grignard reagents are extremely sensitive to protic sources, including water.[9] Any moisture will quench the Grignard reagent, converting it into an alkane and rendering it inactive as a nucleophile.[9] This will significantly reduce your yield. Always use thoroughly dried glassware and anhydrous solvents.
III. Visualizing the Pathways: Reaction and Troubleshooting Diagrams
To further clarify the concepts discussed, the following diagrams illustrate the key reaction pathways and a troubleshooting decision tree.
Caption: Key reaction pathways in the Grignard synthesis of cyclopropyl ketones.
Caption: Troubleshooting decision tree for Grignard synthesis of cyclopropyl ketones.
IV. Experimental Protocols
Protocol 1: Synthesis of a Cyclopropyl Ketone using a Weinreb Amide
This protocol provides a general guideline. Specific amounts and conditions should be optimized for your particular substrates.
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
Reagent Preparation: Dissolve the cyclopropyl Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) in the reaction flask. Cool the solution to 0 °C in an ice bath.
Grignard Addition: Add the Grignard reagent (1.1 eq) dropwise from the dropping funnel, maintaining the internal temperature below 5 °C.
Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation.
V. References
Amoah, E., & Dieter, R. K. (2017). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. The Journal of Organic Chemistry, 82(5), 2870–2888. [Link]
Whitmore, F. C., & George, R. S. (1942). Abnormal Grignard Reactions. X.1 Enolizing and Reducing Action of Grignard Reagents upon Diisopropyl Ketone. Journal of the American Chemical Society, 64(6), 1239–1242. [Link]
Pinkus, A. G., & Servoss, W. C. (1979). Studies on the mechanism of the enolization reaction of Grignard reagents with ketones. Journal of the Chemical Society, Perkin Transactions 2, 1600-1603. [Link]
Imperial College London. (n.d.). Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. [Link]
Chemistry LibreTexts. (2025, February 24). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. [Link]
Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]
Douglas, J. T., et al. (2019). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. PMC. [Link]
Wang, Z.-Y., et al. (2024). Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. RSC Publishing. [Link]
Hart, H., & Curtis, O. E. (1956). An Improved Synthesis of Cyclopropyl Phenyl Ketone and Related Substances. Journal of the American Chemical Society, 78(1), 112–114. [Link]
Chemistry Stack Exchange. (2024, February 12). 1,4 (conjugate) addition in unsaturated aldehydes and ketones. [Link]
LibreTexts. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. [Link]
Google Patents. (n.d.). CN105622369B - A kind of preparation method of cyclopropyl methyl ketone.
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
Loper, M. D. (2025, May 8). Non-Toxic Tandem Ring-Opening Cyanation of Cyclopropyl Ketones. eScholarship. [Link]
Kappe, C. O., et al. (2014). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Organic Process Research & Development, 18(11), 1435–1443. [Link]
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]
Sciencemadness Discussion Board. (2016, September 4). Cyclopropyl grignard. [Link]
Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]
LibreTexts. (2024, September 30). 20.7: Chemistry of Nitriles. [Link]
Ashenhurst, J. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]
Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. [Link]
PubMed. (2004, December 24). Highly stereoselective grignard addition to cis-substituted C-cyclopropylaldonitrones. The bisected s-trans transition state can be stabilized effectively by the Lewis acid-coordination. [Link]
Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 76. [Link]
Zhang, Y., et al. (2014). Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Organic & Biomolecular Chemistry, 12(3), 440-443. [Link]
National University of Ireland, Galway. (2022, December 8). Enantioselective Grignard Reactions in Total Synthesis: Development of Asymmetric Methodology, Exploration of New Targets and their Biological Testing. [Link]
PubMed. (2001, February 22). In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates. [Link]
Wiley Online Library. (n.d.). structure and reactivity of the cyclopropane species. [Link]
ResearchGate. (n.d.). Optimization of the Grignard reagent formation. [Link]
Technical Support Center: Exotherm Control in Cyclopropyl Tert-Butyl Ketone Synthesis
The following technical guide addresses the synthesis of Cyclopropyl tert-butyl ketone (1-cyclopropyl-2,2-dimethylpropan-1-one), focusing specifically on the thermodynamic risks associated with organometallic routes. Thi...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the synthesis of Cyclopropyl tert-butyl ketone (1-cyclopropyl-2,2-dimethylpropan-1-one), focusing specifically on the thermodynamic risks associated with organometallic routes.
This guide prioritizes the Grignard Addition to Nitrile pathway (Cyclopropanecarbonitrile + tert-Butylmagnesium chloride), as it is the most regioselective route for sterically hindered ketones while presenting distinct, manageable exothermic profiles compared to acid chloride routes.
Topic: Thermodynamic Management & Process Safety
Content Type: Troubleshooting Guide & FAQ
Audience: Process Chemists, Scale-up Engineers, R&D Scientists
Executive Summary: The Thermodynamic Landscape
The synthesis of cyclopropyl tert-butyl ketone involves coupling a strained ring (cyclopropyl) with a bulky nucleophile (tert-butyl). The preferred route involves reacting cyclopropanecarbonitrile with tert-butylmagnesium chloride (t-BuMgCl).
While chemically robust, this pathway presents three Critical Process Parameters (CPPs) governed by heat release:
Reagent Formation: If preparing t-BuMgCl in situ, the initiation is often delayed, leading to accumulation and potential thermal runaway.
Nucleophilic Addition: The addition of t-BuMgCl to the nitrile is highly exothermic (
).
Imine Hydrolysis (Quench): The hydrolysis of the intermediate magnesium imine salt is the most violent step, often exceeding the exothermicity of the coupling reaction itself.
Critical Process Data
Parameter
Specification / Limit
Rationale
Reaction Enthalpy ()
~ -280 kJ/mol (Grignard Formation)
High energy release; requires active heat removal.
Adiabatic Temp Rise ()
> 100°C (Uncontrolled)
Sufficient to boil solvent (THF/Ether) and trigger over-pressurization.
Dosing Temperature
0°C to 10°C
Balances reaction rate vs. impurity formation (dimerization).
Quench Temperature
< 20°C
Prevents acid-catalyzed ring opening of the cyclopropane moiety.
Maximum Dosing Rate
0.5 - 1.0 equiv/hr
Must not exceed the cooling capacity of the reactor jacket.
Troubleshooting Guide (Q&A)
Phase 1: Reagent Preparation & Initiation
Q: I am generating t-BuMgCl in situ, but the temperature isn't rising after adding the initial halide charge. Should I add more?
A: STOP. Do NOT add more halide.
This is the classic "induction period" trap. tert-Butyl chloride/bromide is bulky and initiation on the Magnesium surface is slow.
The Risk: If you continue adding halide without initiation, the concentration builds up. Once initiation triggers, the entire accumulated mass will react simultaneously, causing a thermal runaway (boil-over).
The Fix:
Halt agitation and addition.
Add a chemical activator: 1-2 mL of DIBAL-H or a crystal of Iodine (
).
Apply localized heat (heat gun) only to a small spot on the flask to trigger the surface.
Wait for a distinct exotherm (temp rise > 2-3°C) and color change (turbidity/grey) before resuming addition.
Phase 2: The Coupling Reaction
Q: During the addition of t-BuMgCl to Cyclopropanecarbonitrile, I see a sudden temperature spike despite the cooling bath. Why?
A: You likely exceeded the "Dosing-Controlled" regime.
Grignard additions are instantaneous. The rate of heat generation (
) is directly proportional to your addition rate.
The Mechanism: The reaction is diffusion-controlled. If the mixing is poor or addition is too fast, "hot spots" form where local temperatures exceed the bulk solvent boiling point.
The Fix:
Throttling: Immediately stop the addition. Let the internal temperature (
) return to baseline (0-5°C).
Dilution: Dilute your nitrile substrate in 2-3 volumes of THF/Toluene. This increases the thermal mass and heat capacity (
) of the system, dampening spikes.
Sub-surface Addition: Ensure the Grignard is added via a dip tube below the solvent surface to prevent localized high concentrations in the headspace vapor.
Phase 3: Quenching & Isolation
Q: The quench is violently boiling and forming a solid cake that stops the stirrer. How do I manage this?
A: You are experiencing "Magnesium Cement" formation and rapid hydrolysis.
The intermediate is a Magnesium Imine salt. Direct addition of water causes rapid precipitation of
(cement) and releases massive heat.
The Fix (Reverse Quench):
Never add water to the reaction mixture.
Protocol: Transfer the cold reaction mixture slowly into a pre-chilled solution of dilute Sulfuric Acid (
) or Ammonium Chloride () at 0°C.
Why? This dissipates heat into the larger aqueous volume and keeps Mg salts soluble (if using acid), preventing the "cement" effect.
Q: My final product contains a "ring-opened" impurity (straight chain ketone). What happened?
A: The quench was too acidic or too hot.
The cyclopropyl ring is acid-sensitive, especially when adjacent to a carbonyl cation intermediate.
The Cause: High temperatures (>25°C) during the acidic hydrolysis promote the homo-Michael type ring opening.
The Fix: Maintain
during the hydrolysis. Use a buffered quench (Sat. ) instead of strong mineral acids if possible, or strictly control pH < 2 only for the minimum time required to hydrolyze the imine.
System Setup: Flame-dry a 3-neck round bottom flask. Equip with a mechanical stirrer (overhead preferred for torque), internal temperature probe, and pressure-equalizing addition funnel. Flush with
.
Substrate Charge: Charge Cyclopropanecarbonitrile and THF. Cool to 0°C .[2][3][4]
Controlled Addition (The Exotherm):
Charge t-BuMgCl to the addition funnel.
Begin dropwise addition.[3][4] Target Rate: Maintain
.
Note: The mixture will turn yellow/orange. If
rises sharply, stop and increase stirring speed.
Post-Reaction: Once addition is complete, warm to Room Temperature (20-25°C) and stir for 4-6 hours. Note: The imine salt is stable; heating to reflux is rarely needed and increases risk.
Reverse Quench (Critical Safety Step):
Prepare a second flask with 10%
(3 equiv) cooled to 0°C.
Cannulate or slowly pour the reaction mixture into the acid solution.
Rate Limit: Control addition so the aqueous phase stays
.
Hydrolysis: Stir the biphasic mixture vigorously for 1-2 hours at ambient temp to fully hydrolyze the imine to the ketone.
Workup: Separate layers. Extract aqueous with MTBE. Wash combined organics with
(to remove acid traces) and Brine. Dry over .
Visualizations
Diagram 1: Process Safety & Cooling Loop
This diagram illustrates the critical control points for heat removal during the Grignard addition.
Caption: Feedback control loop showing the relationship between dosing rate, temperature monitoring, and active cooling.
Diagram 2: Reaction Mechanism & Energy Profile
Visualizing the exothermic steps and the stability of the intermediate.
Caption: Energy flow highlighting the two distinct exothermic events: Nucleophilic Addition and Imine Hydrolysis.
References
Organic Syntheses, Coll.[4] Vol. 6, p. 242 (1988). Preparation of Dicyclopropyl Ketone via Nitrile Addition. (Standard protocol reference for cyclopropyl/Grignard chemistry).
BenchChem Application Note. Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes.[2] (General safety for cyclopropyl Grignards).
Organic Process Research & Development.Safe Scale-up of Exothermic Grignard Reactions. (General process safety principles).
CymitQuimica MSDS. tert-Butylmagnesium chloride Safety Data Sheet. (Handling and reactivity data).[1][3][4][5][6][7][8][9][10][11]
1H NMR spectrum interpretation of 1-Cyclopropyl-2,2-dimethylpropan-1-one
As a Senior Application Scientist, interpreting the H NMR spectrum of sterically hindered, strained-ring systems like 1-Cyclopropyl-2,2-dimethylpropan-1-one (commonly known as cyclopropyl tert-butyl ketone) requires more...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, interpreting the
H NMR spectrum of sterically hindered, strained-ring systems like 1-Cyclopropyl-2,2-dimethylpropan-1-one (commonly known as cyclopropyl tert-butyl ketone) requires more than just reading chemical shifts. It demands an understanding of spin-system mechanics, molecular anisotropy, and the limitations of your analytical hardware.
In modern drug development, cyclopropyl groups are frequently deployed as bioisosteres to improve metabolic stability. However, their rigid geometry creates complex, tightly coupled NMR spin systems. This guide objectively compares the performance of Benchtop (60 MHz) NMR versus High-Field (400 MHz) NMR platforms in resolving this specific molecule, providing a self-validating experimental protocol for structural verification.
Mechanistic Profiling & Signal Causality
To accurately assign the spectrum of 1-Cyclopropyl-2,2-dimethylpropan-1-one, we must first establish the causality behind its chemical shifts. The molecule consists of three distinct magnetic environments:
The tert-Butyl Group (9H): The massive steric bulk of the tert-butyl group locks its conformation relative to the carbonyl. Inductive deshielding from the adjacent C=O bond pulls these nine equivalent methyl protons downfield to a sharp singlet at ~1.20 ppm .
The Cyclopropyl Methine (CH, 1H): The proton directly attached to the carbon adjacent to the carbonyl experiences the strongest electron-withdrawing effect, pushing it to ~2.10 ppm .
The Cyclopropyl Methylene (CH
, 4H): Cyclopropane rings exhibit a unique diamagnetic anisotropy due to the ring current generated by their strained C-C -bonds. This creates a shielding cone that pushes the ring protons unusually upfield[1]. Because the ring is rigid, the CH protons are diastereotopic, splitting into two sets of multiplets: those syn (cis) to the carbonyl (~0.80 ppm ) and those anti (trans) to the carbonyl (~1.00 ppm ).
Figure 1: Logical relationship of inductive deshielding and spin-spin coupling networks.
Platform Comparison: Benchtop (60 MHz) vs. High-Field (400 MHz)
When evaluating this molecule, the choice of NMR platform drastically alters the data output due to the Second-Order Effect . The cyclopropyl ring forms an
spin system. For a spin system to be "first-order" (easily interpretable via the rule), the chemical shift difference in Hz () must be significantly larger than the coupling constant ().
At 60 MHz: The
between the syn and anti CH protons is only ~12 Hz. With -couplings of 4–9 Hz, the ratio approaches 1. This causes severe "roofing" and collapses the cyclopropyl signals into an unresolved, second-order multiplet. Furthermore, the broad base of this multiplet often overlaps with the tert-butyl singlet.
At 400 MHz: The
expands to ~80 Hz. The ratio exceeds 10, pushing the system into first-order behavior. The multiplets resolve beautifully, allowing for accurate extraction of geminal and vicinal coupling constants[2].
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The internal validation metric is the strict 9:1:2:2 integration ratio . If this ratio fails, it indicates either incomplete longitudinal (
) relaxation or sample impurity.
Step 1: Sample Preparation
Action: Dissolve 15 mg of 1-Cyclopropyl-2,2-dimethylpropan-1-one in 0.6 mL of CDCl
containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl
lacks exchangeable protons, preventing solvent suppression artifacts. TMS provides an absolute 0.00 ppm reference, which is critical because the anisotropic shielding of the cyclopropyl ring pushes signals very close to 0 ppm[1].
Step 2: Shimming and Tuning
Action: Perform automated 3D gradient shimming, followed by manual adjustment of the Z1 and Z2 coils until the TMS signal FWHM (Full Width at Half Maximum) is <1.0 Hz.
Causality: High
homogeneity is mandatory to resolve the fine couplings (5-9 Hz) of the cyclopropyl ring.
Step 3: Pulse Sequence Selection
Action: Utilize a standard 30-degree pulse sequence (zg30 on Bruker systems). Set the relaxation delay (
) to 2.0 seconds and acquire 16 scans.
Causality: The highly mobile tert-butyl methyl groups have drastically different
relaxation times compared to the rigid cyclopropyl protons. A 30-degree pulse combined with a sufficient delay prevents signal saturation, ensuring the integration yields a perfect 9:1:2:2 ratio.
Step 4: Processing and Apodization
Action: Apply an exponential window function (Line Broadening, LB = 0.3 Hz) prior to Fourier Transformation. Phase and baseline correct manually.
Causality: An LB of 0.3 Hz optimizes the signal-to-noise ratio without artificially broadening the fine multiplet splitting required for
-coupling analysis.
Figure 2: Self-validating NMR experimental workflow for high-resolution spectral acquisition.
Data Presentation & Spectral Interpretation
Once acquired on a 400 MHz system, the data should perfectly align with the theoretical first-order projections. When compared to the less hindered analog, cyclopropyl methyl ketone[3], the tert-butyl group in our target molecule induces a slight downfield shift across the entire cyclopropyl ring due to increased steric compression.
Table 2: Quantitative
H NMR Signal Assignments (400 MHz, CDCl
)
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment
Causality / Notes
~2.10
Multiplet (tt)
1H
Cyclopropyl CH
Strongly deshielded by direct attachment to the highly polarized C=O group.
~1.20
Singlet (s)
9H
tert-Butyl CH
Locked conformation; 9 equivalent protons. Validates sample purity if integration is exactly 9.
~1.00
Multiplet (m)
2H
Cyclopropyl CH (anti)
Trans to the carbonyl oxygen. Less shielded than the syn protons.
~0.80
Multiplet (m)
2H
Cyclopropyl CH (syn)
Cis to the carbonyl oxygen. Experiences maximum anisotropic shielding from the ring and C=O -system.
Note: Exact chemical shifts may vary by
ppm depending on sample concentration and exact temperature during acquisition.
References
Wiberg, K. B., Barth, D. E., & Schertler, P. H. (2015). "Anisotropy Effect of Three-Membered Rings in 1H NMR Spectra: Quantification by TSNMRS and Assignment of the Stereochemistry." The Journal of Physical Chemistry A, 119(18), 4268-4276. URL:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 13004, Cyclopropyl methyl ketone." PubChem. URL: [Link]
Wenz, D. R., & Read de Alaniz, J. (2018). "Alkyl Cyclopropyl Ketones in Catalytic Formal [3+2] Cycloadditions: The Role of SmI2 Catalyst Stabilization." Angewandte Chemie International Edition. URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: FTIR Characteristic Peaks of Cyclopropyl tert-Butyl Ketone
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Cyclopropyl tert-butyl ketone (CAS: 765-43-5), also known as pivaloylcyclopropane , is a critical intermediate in the synthesis of antiviral therapeutics and agrochemicals. Its infrared (IR) spectrum presents a unique analytical challenge: it sits at the intersection of electronic conjugation (which lowers carbonyl frequency) and steric inhibition of resonance (which raises it).
This guide provides a definitive technical comparison of cyclopropyl tert-butyl ketone against its structural analogs—Pinacolone (steric control) and Methyl Cyclopropyl Ketone (electronic control). By understanding the "tug-of-war" between the cyclopropyl ring’s
-character and the tert-butyl group's bulk, researchers can unambiguously identify this compound in complex reaction mixtures.
Part 1: Comparative Spectral Analysis
The following table contrasts the target compound with its two closest spectral neighbors. Note the specific shifts in the Carbonyl (
Primary ID: The target is shifted lower than alkyl ketones but higher than fully conjugated analogs due to steric twist.
Cyclopropyl C-H ()
3080 – 3090 (w)
Absent
3080 – 3090 (w)
Crucial: Distinguishes from purely alkyl ketones like Pinacolone.
Alkyl C-H ()
2965, 2870 (s)
2965, 2870 (s)
3010, 2920 (s)
The 2965/2870 doublet is characteristic of the tert-butyl group.
t-Butyl "Doublet" ()
1395 & 1365 (m)
1395 & 1365 (m)
Absent (Singlet ~1360)
Crucial: Distinguishes from methyl ketones. The "split" peak is a t-butyl signature.
Ring Breathing
~1020 – 1035 (m)
Absent
~1020 (m)
Confirms presence of the cyclopropane ring.
Part 2: Deep Dive – The Mechanism of Spectral Shifts
1. The Carbonyl "Tug-of-War" (1705–1712 cm⁻¹)
The position of the carbonyl peak in cyclopropyl tert-butyl ketone is dictated by two opposing forces. Understanding this causality is essential for interpreting subtle shifts caused by solvent effects or impurities.
Electronic Conjugation (The Lowering Force): The cyclopropyl ring has significant
-character (Walsh orbitals), allowing it to conjugate with the carbonyl -system. In unhindered systems (e.g., Methyl Cyclopropyl Ketone), this delocalization reduces the bond order, lowering the stretching frequency to ~1700 cm⁻¹.
Steric Inhibition of Resonance (The Raising Force): The bulky tert-butyl group creates severe steric strain. To relieve this repulsion, the carbonyl group is forced to twist out of coplanarity with the cyclopropyl ring. This twisting breaks the conjugation, increasing the bond order and shifting the frequency back up toward the aliphatic ketone value (1715 cm⁻¹).
Result: The observed peak at 1705–1712 cm⁻¹ represents a "partially conjugated" state. It is distinct from the 1715 cm⁻¹ of Pinacolone (purely inductive effect) and the <1700 cm⁻¹ of planar conjugated ketones.
2. The Cyclopropyl "Island" (3080 cm⁻¹)
Most organic contaminants in this synthesis (solvents, alkyl halides) show C-H stretching below 3000 cm⁻¹.
The cyclopropyl C-H bonds possess high
-character (approx. -like), shifting their vibrational frequency to 3080–3090 cm⁻¹ .
Identification Protocol: Look for a small, sharp "island" peak just to the left of the massive alkyl C-H block (2800–3000 cm⁻¹). If this peak is missing, the ring has likely opened (e.g., acid-catalyzed ring opening to a homoallyl ketone).
Part 3: Experimental Protocol for Identification
To ensure data integrity (Trustworthiness), follow this self-validating protocol.
Method: Attenuated Total Reflectance (ATR) FTIR
Sample State: Neat Liquid (The compound is a volatile liquid at room temperature).
Step-by-Step Workflow:
Background Calibration: Collect a 32-scan background spectrum of the clean ATR crystal (Diamond or ZnSe). Ensure the region 2300–2400 cm⁻¹ (
) is flat.
Sample Application: Place 10-20
of the neat liquid onto the crystal. Note: Due to volatility, cover the sample with the ATR anvil immediately to prevent evaporation during the scan.
Acquisition:
Resolution: 4 cm⁻¹
Scans: 16 to 32 (Avoid excessive scanning to minimize evaporation effects).
Validation Check (Self-Correction):
Check 1: Is the peak at ~1710 cm⁻¹ the strongest in the spectrum? (If not, check for solvent contamination).
Check 2: Is the "t-butyl doublet" at 1395/1365 cm⁻¹ clearly resolved? (If fused into a blob, the sample may be too thick or the resolution too low).
Check 3: Is the 3080 cm⁻¹ peak visible? (Zoom in on the 3000–3100 region; it is weak but mandatory).
Part 4: Decision Logic for Identification
The following diagram illustrates the logical flow for distinguishing Cyclopropyl tert-butyl ketone from its common analogs and impurities using FTIR data.
Caption: Logical workflow for the spectral discrimination of Cyclopropyl tert-Butyl Ketone from structural analogs.
References
NIST Mass Spectrometry Data Center. (n.d.). Infrared Spectra of Ketones. National Institute of Standards and Technology. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on C-H stretching frequencies of cyclopropanes vs. alkenes).
Zwanenburg, B., & Weininger, S. J. (1970). Conformational properties of cyclopropyl ketones. Journal of Organic Chemistry. (Source for steric inhibition of resonance mechanisms in pivaloylcyclopropane).
SDBS. (n.d.). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST).[6] Retrieved from [Link]
Mass spectrometry fragmentation patterns of pivaloylcyclopropane
This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of Pivaloylcyclopropane (Cyclopropyl tert-butyl ketone) versus its structural isomers and analogs. It is designed for r...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of Pivaloylcyclopropane (Cyclopropyl tert-butyl ketone) versus its structural isomers and analogs. It is designed for researchers requiring precise structural elucidation and differentiation of ketone derivatives in drug development workflows.
Executive Summary: The Structural Signature
Pivaloylcyclopropane (CAS: 765-43-5, MW: 126.19) presents a unique mass spectral signature dominated by the stability of the tert-butyl cation. Unlike linear alkyl ketones that undergo extensive McLafferty rearrangements, pivaloylcyclopropane’s fragmentation is governed almost exclusively by
-cleavage driven by the stability of the tertiary carbocation.
This guide compares Pivaloylcyclopropane against its linear isomer,
-Butyrylcyclopropane , to demonstrate how branching at the -carbon radically alters fragmentation pathways, providing a reliable method for structural differentiation.
Experimental Protocol: GC-MS Acquisition
To ensure reproducible fragmentation data, the following self-validating protocol is recommended. This workflow minimizes thermal degradation and ensures consistent ionization energies.
Standard Operating Procedure (SOP)
Sample Preparation :
Dissolve 1 mg of Pivaloylcyclopropane in 1 mL of HPLC-grade Methanol or Dichloromethane.
Validation Step : Verify solvent blank contains no background peaks at
57 or 69.
GC Parameters :
Column : DB-5MS or equivalent (30 m x 0.25 mm x 0.25 µm).[1]
Carrier Gas : Helium at 1.0 mL/min (constant flow).
Temperature Program : Hold 50°C for 1 min; Ramp 20°C/min to 250°C; Hold 3 min.
MS Parameters (EI Source) :
Ionization Energy : 70 eV (Standard EI).
Source Temperature : 230°C.
Scan Range :
35–300.
Solvent Delay : 2.5 min.
Fragmentation Mechanics: The "Pivaloyl" Effect
The fragmentation of pivaloylcyclopropane is distinct due to the quaternary carbon adjacent to the carbonyl group. This structure blocks the standard McLafferty rearrangement pathway typically seen in ketones with
-hydrogens, forcing the molecule to fragment via high-energy direct cleavages.
Dominant Pathway:
-Cleavage
The molecular ion (
, 126) is short-lived. The primary fragmentation event is the homolytic cleavage of the bond between the carbonyl carbon and the tert-butyl group.
Formation of
57 (Base Peak) :
The bond breaks to generate a tert-butyl cation (
) and a cyclopropylcarbonyl radical.
Mechanism : The tertiary carbocation is exceptionally stable, making
57 the base peak (100% relative abundance) in nearly all pivaloyl derivatives.
Note: This peak is diagnostic for the tert-butyl group.
Formation of
69 :
Alternatively, the charge can remain on the acyl fragment, generating the cyclopropylacylium ion (
).
This ion is resonance-stabilized but less abundant than the tert-butyl cation.
Secondary Fragmentation (
41) :
The cyclopropyl ring often opens or cleaves to form the allyl cation (
, 41).
Pathway Visualization
The following diagram illustrates the competing cleavage pathways and the "blockade" of the McLafferty rearrangement.
Caption: Comparative fragmentation pathways of Pivaloylcyclopropane. The formation of the stable tert-butyl cation (m/z 57) is the thermodynamically favored route.
Comparative Analysis: Pivaloyl vs. Linear Isomers
Differentiation between Pivaloylcyclopropane and its linear isomer
-Butyrylcyclopropane is critical in metabolic studies where isomerization may occur.
A Comparative Guide to GC-MS and HPLC for Purity Analysis of 1-Cyclopropyl-2,2-dimethylpropan-1-one
For researchers, scientists, and professionals in drug development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of quality control and regu...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of quality control and regulatory compliance. 1-Cyclopropyl-2,2-dimethylpropan-1-one, a ketone with a unique structural combination of a cyclopropyl group and a sterically hindered tert-butyl moiety, requires robust analytical methods to ensure its identity and purity. This guide provides an in-depth, objective comparison of two premier analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
This document will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics. The aim is to equip the reader with the necessary knowledge to make an informed decision on the most suitable method for their specific analytical needs, from routine quality control to in-depth impurity profiling.
The Analytical Challenge: 1-Cyclopropyl-2,2-dimethylpropan-1-one
The structure of 1-Cyclopropyl-2,2-dimethylpropan-1-one presents specific analytical considerations. Its volatility and thermal stability make it a prime candidate for GC-MS analysis. However, the potential for co-eluting impurities with similar volatility necessitates a high-resolution separation technique. Furthermore, the absence of a strong chromophore in the molecule poses a challenge for conventional UV-based detection in HPLC, often requiring derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Fragmentation
GC-MS is a powerful technique that combines the high-resolution separation capabilities of gas chromatography with the unparalleled identification power of mass spectrometry. For volatile and thermally stable compounds like 1-Cyclopropyl-2,2-dimethylpropan-1-one, GC-MS is often the method of choice.
The Rationale Behind the GC-MS Approach
The decision to employ GC-MS is grounded in the physicochemical properties of the analyte. The compound's volatility allows for its efficient vaporization and transport through the GC column, where separation from potential impurities occurs based on differences in boiling points and interactions with the stationary phase. The mass spectrometer then provides a unique "fingerprint" of the molecule and its fragments, allowing for confident identification and quantification.
A critical aspect of a robust GC-MS method is the selection of an appropriate capillary column. For ketones, a mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, often provides the optimal balance of retention and selectivity to separate the main component from closely related impurities.
Anticipated Impurities from Synthesis
A common synthetic route to 1-Cyclopropyl-2,2-dimethylpropan-1-one involves the Grignard reaction between cyclopropanecarbonitrile and a tert-butylmagnesium halide. This synthesis can lead to several potential impurities that a robust analytical method must be able to separate and identify:
Unreacted Starting Materials: Residual cyclopropanecarbonitrile and reagents from the Grignard synthesis.
Byproducts of the Grignard Reaction: Double addition products or products from the reaction of the Grignard reagent with residual water or other electrophiles.
Solvent Residues: Residual solvents from the reaction and workup steps.
The ability to resolve these potential impurities is a key performance indicator of the analytical method.
Experimental Protocol: GC-MS
This protocol is designed to provide a robust starting point for the analysis of 1-Cyclopropyl-2,2-dimethylpropan-1-one purity.
Instrumentation:
Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.
Materials:
1-Cyclopropyl-2,2-dimethylpropan-1-one reference standard (purity ≥98%)
High-purity solvent (e.g., dichloromethane or ethyl acetate)
Helium (carrier gas, 99.999% purity)
Chromatographic Conditions:
Parameter
Value
Rationale
Column
DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
A versatile, low-bleed column suitable for a wide range of volatile and semi-volatile compounds, providing good resolution.
Injector Temperature
250 °C
Ensures rapid and complete vaporization of the analyte and impurities without thermal degradation.
Carrier Gas
Helium
Inert carrier gas providing good chromatographic efficiency.
Flow Rate
1.0 mL/min (constant flow)
An optimal flow rate for a 0.25 mm ID column to balance analysis time and resolution.
Oven Temperature Program
Initial: 60 °C, hold for 2 min; Ramp: 10 °C/min to 200 °C, hold for 5 min
A temperature program designed to separate volatile impurities at the beginning of the run and elute the main component with good peak shape.
Injection Volume
1 µL
A standard injection volume to avoid column overloading.
Split Ratio
50:1
A higher split ratio is used for purity analysis to prevent detector saturation by the main component.
Mass Spectrometer Conditions:
Parameter
Value
Rationale
Ionization Mode
Electron Ionization (EI)
Standard ionization technique that produces reproducible fragmentation patterns for library matching.
Ionization Energy
70 eV
The standard energy for EI, providing consistent and extensive fragmentation.
Source Temperature
230 °C
An optimal source temperature to maintain ion integrity and prevent contamination.
Quadrupole Temperature
150 °C
Maintains mass accuracy.
Scan Range
m/z 40-300
A scan range that covers the molecular ion of the analyte and its expected fragments, as well as potential lower molecular weight impurities.
Data Analysis:
The purity of 1-Cyclopropyl-2,2-dimethylpropan-1-one is determined by area percent calculation, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks. Identification of impurities can be achieved by comparing their mass spectra with a commercial library (e.g., NIST) and by interpreting their fragmentation patterns.
Visualization of the GC-MS Workflow
Caption: Workflow for the GC-MS analysis of 1-Cyclopropyl-2,2-dimethylpropan-1-one purity.
High-Performance Liquid Chromatography (HPLC): An Alternative Approach
While GC-MS is a strong candidate, HPLC offers a valuable orthogonal technique for purity assessment, particularly for identifying non-volatile or thermally labile impurities that would not be amenable to GC analysis.[1][2][3][4]
Rationale for HPLC and the Derivatization Imperative
The primary challenge for analyzing 1-Cyclopropyl-2,2-dimethylpropan-1-one by HPLC with UV detection is its lack of a significant chromophore. To overcome this, a pre-column derivatization step is necessary to introduce a UV-active moiety. A common and effective derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a brightly colored 2,4-dinitrophenylhydrazone derivative that can be readily detected by a UV-Vis detector.[5]
This approach allows for the separation of the derivatized ketone from any non-ketonic impurities and provides a means for quantification against a similarly derivatized reference standard.
Experimental Protocol: HPLC with Pre-column Derivatization
Instrumentation:
HPLC system with a UV-Vis detector.
Materials:
1-Cyclopropyl-2,2-dimethylpropan-1-one reference standard
2,4-Dinitrophenylhydrazine (DNPH)
Acetonitrile (HPLC grade)
Water (HPLC grade)
Phosphoric acid (or formic acid for MS compatibility)
Derivatization Procedure:
Prepare a 1 mg/mL solution of the 1-Cyclopropyl-2,2-dimethylpropan-1-one sample in acetonitrile.
Prepare a saturated solution of DNPH in acetonitrile containing a catalytic amount of acid (e.g., sulfuric acid).
Mix 100 µL of the sample solution with 1 mL of the DNPH solution.
Allow the reaction to proceed at room temperature for approximately 30 minutes.
Dilute the reaction mixture with the mobile phase before injection.
Chromatographic Conditions:
Parameter
Value
Rationale
Column
C18 column (e.g., 4.6 x 150 mm, 5 µm)
A standard reversed-phase column providing good retention and separation of the relatively non-polar DNPH derivative.
Mobile Phase
Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid
A common mobile phase for reversed-phase chromatography, with the acid improving peak shape.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Maintaining a constant temperature ensures reproducible retention times.
Detection Wavelength
365 nm
The wavelength of maximum absorbance for the DNPH derivative of the ketone.
Injection Volume
10 µL
A typical injection volume for analytical HPLC.
Data Analysis:
Purity is determined by creating a calibration curve from a series of derivatized reference standards of known concentrations. The concentration of the analyte in the sample is then calculated from its peak area relative to the calibration curve.
Visualization of the HPLC Workflow
Caption: Workflow for the HPLC analysis of 1-Cyclopropyl-2,2-dimethylpropan-1-one purity.
Comparative Analysis: GC-MS vs. HPLC
The choice between GC-MS and HPLC for the purity analysis of 1-Cyclopropyl-2,2-dimethylpropan-1-one depends on the specific analytical goals, available instrumentation, and the nature of the expected impurities.
Feature
Gas Chromatography-Mass Spectrometry (GC-MS)
High-Performance Liquid Chromatography (HPLC) with Derivatization
Principle
Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[2]
Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2]
Analyte Volatility
Ideal for volatile and thermally stable compounds.[1]
Suitable for non-volatile and thermally labile compounds; requires derivatization for volatile ketones without a chromophore.[3]
Sample Preparation
Simple dilution in a suitable solvent.
Requires a chemical derivatization step, which adds complexity and time.
Specificity
High, due to mass spectral detection providing structural information.
Moderate to high, dependent on chromatographic resolution and detector specificity.
Sensitivity
Generally very high, capable of detecting trace-level impurities.[1]
Sensitivity is dependent on the molar absorptivity of the derivative and the detector performance.
Impurity Identification
Excellent, through mass spectral library matching and fragmentation analysis.
Limited to comparison with reference standards of known impurities.
Throughput
Typically faster analysis times per sample.
Can be slower due to the derivatization step and potentially longer chromatographic runs.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose. Method validation is a mandatory requirement in the pharmaceutical industry, governed by guidelines from the International Council for Harmonisation (ICH), such as the Q2(R2) guideline.
The core parameters that must be evaluated during method validation include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
Both GC-MS and HPLC are powerful techniques for assessing the purity of 1-Cyclopropyl-2,2-dimethylpropan-1-one.
GC-MS stands out as the more direct, specific, and often faster method for this particular analyte, leveraging its volatility and providing rich structural information for impurity identification. It is the recommended primary technique for purity testing and impurity profiling.
HPLC with pre-column derivatization serves as a valuable orthogonal method. It is particularly useful for detecting non-volatile or thermally sensitive impurities that would be missed by GC-MS. While the derivatization step adds complexity, it provides a robust alternative for quantification and can be essential for a comprehensive purity assessment.
The selection of the most appropriate method will ultimately be guided by the specific requirements of the analysis, including the need for comprehensive impurity identification, sample throughput considerations, and the available instrumentation. For regulatory submissions, the use of a primary method like GC-MS, complemented by an orthogonal method such as HPLC for specific impurity analyses, represents a comprehensive and scientifically sound approach.
References
SIELC Technologies. (n.d.). Separation of Cyclopropyl methyl ketone on Newcrom R1 HPLC column. Retrieved from [Link]
PMC. (n.d.). Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
Master Organic Chemistry. (2023). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
AmpTech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
Chemical Science (RSC Publishing). (2024, March 4). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Retrieved from [Link]
Celebration of Scholarship. (n.d.). GCMS VS HPLC. Retrieved from [Link]
Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. Retrieved from [Link]
Lab Manager. (2025, December 2). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
ResearchGate. (2004, August 11). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Retrieved from [Link]
PMC. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]
Shimadzu. (n.d.). Application Compendium of Comprehensive 2D GC Vol.1-5. Retrieved from [Link]
University of Toronto. (n.d.). Synthetic Methods towards 1-Substituted Cyclopropylamines. Retrieved from [Link]
Google Patents. (n.d.). CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile.
ResearchGate. (2025, August 9). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]
iosrphr.org. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. Retrieved from [Link]
PubChem. (n.d.). 1-Cyclopropyl-2,2-dimethylpropane-1-thione. Retrieved from [Link]
Pharmaffiliates. (n.d.). 1-Cyclopropyl-2-methylpropan-1-ol. Retrieved from [Link]
NIST WebBook. (n.d.). Cyclopropane, 1,1-dimethyl-2-(2-methyl-1-propenyl)-. Retrieved from [Link]
Reactivity Profiling: Cyclopropyl vs. Isopropyl Ketones in Drug Development
When designing synthetic routes for active pharmaceutical ingredients (APIs), the choice between a cyclopropyl and an isopropyl moiety often dictates not only the final molecule's pharmacokinetic profile but the fundamen...
Author: BenchChem Technical Support Team. Date: March 2026
When designing synthetic routes for active pharmaceutical ingredients (APIs), the choice between a cyclopropyl and an isopropyl moiety often dictates not only the final molecule's pharmacokinetic profile but the fundamental reactivity of the adjacent carbonyl group. While both are secondary alkyl substituents, their stereoelectronic profiles are drastically different. As application scientists, we must move beyond empirical observation and understand the causality behind these differences.
This guide provides an objective, data-driven comparison of cyclopropyl and isopropyl ketone reactivity, focusing on the interplay between ground-state electronic stabilization and transition-state steric hindrance.
Mechanistic Divergence: Electronics vs. Sterics
The Cyclopropyl Anomaly: Walsh Orbitals and Conjugation
Unlike standard aliphatic chains, the cyclopropane ring exhibits significant π-character. According to the Walsh model, the bonding within cyclopropane involves sp²-like orbitals directed toward the center of the ring and p-like orbitals situated in the plane of the ring[1]. When placed adjacent to a carbonyl group, these p-like orbitals overlap with the C=O π-system, creating a conjugated network[2]. This ground-state stabilization mimics α,β-unsaturated ketones, albeit to a weaker extent, and fundamentally alters the dipole moment and spectroscopic properties of the molecule[3].
The Isopropyl Baseline: Steric Dominance
In contrast, the isopropyl group is a classical sp³-hybridized aliphatic system. It lacks the orbital geometry required for π-conjugation, relying solely on weak σ-hyperconjugation. Its reactivity is primarily governed by steric bulk. During nucleophilic addition, the freely rotating methyl groups of the isopropyl moiety create a significant steric shield, forcing nucleophiles to adopt specific trajectories (e.g., Felkin-Anh control) and increasing the activation energy of the transition state.
Fig 1. Divergent reactivity pathways dictated by electronic stabilization and steric hindrance.
Quantitative Comparison
Despite the ground-state electronic stabilization of cyclopropyl ketones—which typically reduces electrophilicity—they paradoxically exhibit faster rates of nucleophilic addition than their isopropyl counterparts[4]. This is because the cyclopropyl ring is "tied back" by its ~60° bond angles, drastically reducing its steric profile compared to the ~109.5° bond angles of the isopropyl group. In the transition state approaching the tetrahedral intermediate, this lack of steric crowding outweighs the ground-state electronic penalty[4].
Table 1: Stereoelectronic and Kinetic Profiling
Property
Cyclopropyl Ketone
Isopropyl Ketone
Mechanistic Causality
Ground State Electronics
Conjugated (Walsh orbitals)
Aliphatic (σ-hyperconjugation)
sp²-like and p-like orbitals of the cyclopropane ring overlap with the C=O π-system[1].
¹³C NMR Carbonyl Shift
Upfield (Shielded)
Downfield (Deshielded)
Conjugation increases electron density at the carbonyl carbon, shifting it upfield[5].
Steric Profile (Transition State)
Low (Ring tied back to ~60°)
High (Freely rotating methyls)
Cyclopropyl's constrained geometry reduces steric crowding during nucleophile approach[4].
Nucleophilic Addition Rate
Faster
Slower
Reduced steric hindrance in the transition state outweighs ground-state electronic stabilization[4].
Dipole Moment
Intermediate
Standard Aliphatic
Hyperconjugation and partial charge delocalization alter the dipole vector[3].
Self-Validating Experimental Protocols
To objectively compare these substrates, we employ self-validating experimental designs. By running competitive assays and utilizing internal spectroscopic controls, we eliminate run-to-run variables (e.g., moisture, temperature fluctuations) that often plague kinetic studies.
Protocol 1: Competitive Kinetic Profiling of Nucleophilic Addition
Causality: Measuring independent reaction rates can be skewed by minor differences in reagent concentration. A competitive in situ reduction forces both substrates to compete for a limiting amount of nucleophile, providing a direct, highly accurate relative rate constant.
Preparation : In an oven-dried Schlenk flask under argon, dissolve exactly 1.0 mmol of methyl cyclopropyl ketone, 1.0 mmol of methyl isopropyl ketone, and 0.5 mmol of dodecane (internal standard) in 10 mL of anhydrous THF.
Equilibration : Cool the mixture to 0 °C using an ice-water bath and stir for 10 minutes to ensure thermal equilibrium.
Nucleophilic Addition : Add a sub-stoichiometric amount of NaBH₄ (0.2 mmol) suspended in 2 mL of THF dropwise over 1 minute.
Kinetic Quenching : At precise intervals (1, 3, 5, 10, and 30 minutes), withdraw 0.5 mL aliquots and immediately quench into vials containing 1 mL of saturated aqueous NH₄Cl to arrest the reduction.
Analysis : Extract the quenched aliquots with ethyl acetate, dry over MgSO₄, and analyze via GC-FID. The ratio of the resulting secondary alcohols, normalized against the dodecane standard, yields the relative reactivity.
Fig 2. Self-validating competitive kinetic profiling workflow for nucleophilic addition.
Protocol 2: Spectroscopic Validation of Ground-State Conjugation
Causality: To prove that the cyclopropyl group electronically alters the carbonyl core, we must isolate the intramolecular effects from solvent interactions. Using a non-polar, non-coordinating solvent ensures the observed NMR shifts are purely inherent to the molecular geometry.
Sample Preparation : Prepare 0.1 M solutions of methyl cyclopropyl ketone and methyl isopropyl ketone in CDCl₃ (containing 0.03% v/v TMS as the internal reference).
Acquisition : Acquire ¹³C NMR spectra at 298 K using a standard proton-decoupled pulse sequence (e.g., zgpg30) with a minimum of 256 scans to ensure a high signal-to-noise ratio for the quaternary carbonyl carbons.
Data Interpretation : Compare the chemical shifts of the carbonyl carbons. The cyclopropyl ketone will exhibit a distinct upfield shift (lower ppm) relative to the isopropyl ketone, confirming the shielding effect provided by Walsh orbital conjugation[5].
Conclusion
In drug development and complex API synthesis, treating a cyclopropyl group merely as a "smaller isopropyl" is a fundamental mechanistic error. While its constrained geometry significantly accelerates nucleophilic addition by lowering transition-state steric barriers, its unique Walsh orbital overlap fundamentally alters the ground-state electronic landscape of the molecule. By employing self-validating kinetic and spectroscopic protocols, researchers can accurately map these divergent reactivity profiles, ensuring predictable and scalable synthetic outcomes.
References
Source: Canadian Journal of Chemistry (cdnsciencepub.com)
Reference Standards for Pivaloylcyclopropane Analysis
A Comparative Technical Guide for Pharmaceutical Development Executive Summary Pivaloylcyclopropane (1-cyclopropyl-2,2-dimethylpropan-1-one, CAS 20845-95-8) is a critical pharmacophore intermediate used in the synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Technical Guide for Pharmaceutical Development
Executive Summary
Pivaloylcyclopropane (1-cyclopropyl-2,2-dimethylpropan-1-one, CAS 20845-95-8) is a critical pharmacophore intermediate used in the synthesis of antiviral and agrochemical agents. Its unique structural features—a strained cyclopropyl ring adjacent to a bulky tert-butyl carbonyl group—present specific analytical challenges, particularly regarding ring-opening degradation and volatility.
This guide objectively compares the performance of Certified Reference Materials (CRMs) against Commercial Research Grade Standards and In-House Synthesized Materials . It provides validated protocols for purity assessment and establishes a self-validating workflow for researchers lacking commercial CRMs.
Part 1: Technical Comparison of Reference Standard Options
In early-stage drug development, the choice of reference standard dictates the reliability of potency assignment and impurity profiling. For pivaloylcyclopropane, three distinct tiers of standards exist.
Table 1: Comparative Performance Matrix
Feature
Option A: ISO 17034 CRM
Option B: Commercial Research Grade
Option C: In-House Synthesized
Primary Use
GMP Release Testing, Phase III+
Early Discovery, Route Scouting
Method Development, Non-GMP
Purity Confidence
High (>99.5% ± 0.3%)
Variable (>95-98%)
Unknown (Requires Validation)
Traceability
NIST/SI Traceable
Vendor CoA (often GC Area%)
qNMR (Primary Ratio Method)
Impurity Data
Quantified isomers & degradants
Limited (Major peaks only)
Full profile required by user
Risk Factor
Low (Audit-ready)
High (Batch-to-batch variation)
Medium (Dependent on skill)
Cost/Lead Time
High / Long (Custom synthesis)
Low / Immediate
High Labor / Variable
Critical Analysis of Alternatives
The CRM Advantage:
For GMP applications, an ISO 17034 CRM is the only option that provides a certified uncertainty budget. However, for pivaloylcyclopropane, off-the-shelf CRMs are rare. Most development teams must rely on Option B or Option C .
The Research Grade Pitfall:
Commercial research grade materials often report purity based solely on GC-FID area normalization. This method fails to detect:
Inorganic salts (from Friedel-Crafts quenching).
Non-volatile oligomers (ring-opened polymers).
Moisture content (pivaloylcyclopropane is hygroscopic).
The In-House Solution:
The most robust alternative to a CRM is an In-House Standard characterized by qNMR . This creates a "Primary Standard" capability within your own lab, bypassing the uncertainty of commercial vendor CoAs.
Part 2: Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed to be self-validating.
Protocol A: Absolute Purity by qNMR (The "Gold Standard" Alternative)
This protocol allows you to assign a potency value to a Research Grade or In-House material with <0.5% uncertainty, effectively upgrading it to a Primary Reference Standard.
Principle:
Quantitative NMR (qNMR) relies on the direct proportionality between signal integration and molar concentration, independent of the molecule's response factor.
Materials:
Analyte: ~20 mg Pivaloylcyclopropane.
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® grade).
Solvent: CDCl₃ (99.8% D) with TMS.
Workflow:
Weighing: Accurately weigh analyte (
) and internal standard () into the same vial using a microbalance (precision ±0.002 mg). Target a 1:1 molar ratio.
Dissolution: Dissolve in 0.7 mL CDCl₃. Ensure complete homogeneity.
Acquisition:
Instrument: 400 MHz (or higher) NMR.
Pulse Angle: 90°.
Relaxation Delay (
): 60 seconds (Critical: Must be of the slowest proton).
Scans: 16 or 32.
Integration:
Integrate the Cyclopropyl methine proton (
~1.9-2.1 ppm, multiplet, 1H).
Integrate the IS signal (e.g., TCNB aromatic singlet).
Calculation:
Where = Purity, = Integral area, = Number of protons, = Molecular weight.
Protocol B: Impurity Profiling by GC-MS
Objective: Detect volatile organic impurities, specifically ring-opened byproducts (e.g., 1-chloropentan-4-one derivatives if HCl was used).
Instrument Parameters:
System: Agilent 7890/5977 or equivalent.
Column: DB-624 or VF-624ms (30 m × 0.25 mm × 1.4 µm). Note: Thicker film required for volatile ketone retention.
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Inlet: Split 50:1 @ 220°C.
Oven Program:
40°C hold for 3 min.
Ramp 10°C/min to 150°C.
Ramp 25°C/min to 260°C (Hold 5 min).
Detection: MSD (Scan 35–400 amu).
Key Impurity Markers:
Cyclopropyl Methyl Ketone: Retention time (RT) ~ early eluter (Starting material).
Pinacolone: RT ~ early eluter (Starting material).
Ring-Opened Isomers: Look for peaks with m/z 140 (M+) but different fragmentation patterns (loss of C3H5 vs loss of linear alkyl).
Part 3: Structural & Degradation Analysis
Understanding the stability of pivaloylcyclopropane is vital for standard storage. The cyclopropane ring is strained (27.5 kcal/mol), making it susceptible to acid-catalyzed ring opening.
Caption: Acid-catalyzed ring opening is the primary degradation risk, leading to isomeric enones that may co-elute in generic HPLC methods.
Part 4: Decision Framework for Standard Selection
Researchers should use the following logic gate to select the appropriate standard grade based on the development phase.
Diagram 2: Reference Standard Selection Tree
Caption: Selection strategy balancing regulatory compliance with speed and cost. qNMR is the bridge for Pre-Clinical phases.
References
National Institute of Standards and Technology (NIST). Standard Reference Material® Definitions and Documentation. NIST. Available at: [Link]
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Available at: [Link]
Burbank, J. H., et al.Nickel-catalyzed γ-alkylation of cyclopropyl ketones. RSC Advances, 2024. (Context on synthesis and impurities).
Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]
European Medicines Agency (EMA). Guideline on the use of Near Infrared Spectroscopy (NIRS) by the pharmaceutical industry and the data requirements for new submissions and variations. (Reference for spectral library standards). Available at: [Link]
Validation
Comparative Guide: Ring Strain Energy in Cyclopropyl vs. Cyclobutyl Ketones
Executive Summary In medicinal chemistry and lead optimization, small rings (cyclopropyl and cyclobutyl) are critical bioisosteres used to modulate metabolic stability, lipophilicity, and conformational rigidity. While o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In medicinal chemistry and lead optimization, small rings (cyclopropyl and cyclobutyl) are critical bioisosteres used to modulate metabolic stability, lipophilicity, and conformational rigidity. While often grouped together as "strained rings," their thermodynamic behaviors and reactivity profiles differ fundamentally.
This guide objectively compares the Ring Strain Energy (RSE) and associated electronic effects of cyclopropyl and cyclobutyl ketones. We distinguish between exocyclic ketones (e.g., acetylcyclopropane)—the most common drug motifs—and endocyclic ketones (e.g., cyclobutanone), providing experimental protocols to assess their stability and reactivity.
Theoretical Framework: The Physics of Strain
To manipulate these moieties effectively, one must understand the distinct components of their strain. While their total strain energies are remarkably similar, the source of that strain dictates their divergent reactivity.
Strain Energy Components
Feature
Cyclopropyl Ketone (C3)
Cyclobutyl Ketone (C4)
Total Ring Strain (RSE)
~27.5 kcal/mol (115 kJ/mol)
~26.3 kcal/mol (110 kJ/mol)
Dominant Strain Type
Angle Strain (Baeyer): Deviation from 109.5° to 60°.
Torsional Strain (Pitzer): Eclipsing interactions in planar form (relieved by puckering).
Unlike cyclobutane, the cyclopropane ring behaves electronically like a double bond (homo-alkene). In cyclopropyl ketones , the Walsh orbitals of the ring overlap with the
orbital of the carbonyl.
Consequence: The cyclopropyl group acts as a
-donor. This stabilizes the carbonyl, making the C=O carbon less electrophilic than in aliphatic analogs, but activates the ring itself towards electrophilic ring-opening.
I-Strain (Internal Strain)
Endocyclic (Cyclopropanone vs. Cyclobutanone):
Cyclopropanone: Extreme strain. The
hybridization (120° ideal) forces the 60° angle to compress further. Highly unstable.
center relieves some transannular/torsional interactions compared to cyclobutane. Thus, cyclobutanone is a stable, isolable, and highly useful intermediate.
Quantitative Comparison & Reactivity
The following data summarizes the thermodynamic and kinetic differences relevant to synthesis and stability.
Table 1: Thermodynamic and Kinetic Parameters
Parameter
Cyclopropyl Methyl Ketone
Cyclobutyl Methyl Ketone
Implications for Drug Design
(gas)
-191.7 kJ/mol
~ -205 kJ/mol (Est.)
C3 is thermodynamically less stable but kinetically persistent due to orbital barriers.
C=O IR Frequency
~1700 cm⁻¹
~1715 cm⁻¹
Lower freq in C3 indicates conjugation (single bond character).
Nucleophilic Attack
Slower at C=O (Electronic shielding).
Faster at C=O (Inductive withdrawal + strain release).
C4 ketones are better electrophiles; C3 ketones are better metabolic blockers.
Metabolic Liability
Ring Opening: Radical clock opening is fast ().
Ring Expansion: Can expand to cyclopentanones; slower radical opening.
C3 blocks CYP450 oxidation at -position but introduces ring-opening risks.
Visualization: Reactivity Pathways
The following diagram illustrates the divergent reactivity pathways driven by strain energy.
Caption: Divergent reactivity profiles driven by ring strain. C3 systems favor ring opening via conjugation, while C4 systems favor classical carbonyl chemistry or ring expansion.
Experimental Protocols
To validate the strain effects in your specific scaffold, use these self-validating protocols.
Protocol A: Relative Rate of Reduction (Assessing Electrophilicity)
This protocol determines if the ring is electronically deactivating the ketone (C3 effect) or activating it (C4 inductive effect).
Materials:
Substrate (Cyclopropyl/Cyclobutyl ketone)
(0.5 eq)
Methanol-d4 (
)
NMR Internal Standard (e.g., 1,3,5-trimethoxybenzene)
Methodology:
Competition Experiment: Dissolve equimolar amounts (0.1 mmol) of the cyclopropyl ketone and a reference ketone (e.g., 2-pentanone) in
(0.6 mL).
Baseline: Acquire a
NMR spectrum to establish the integration ratio of -protons.
Initiation: Add
(0.05 mmol, substoichiometric) at 0°C.
Monitoring: Monitor the disappearance of the starting material peaks via NMR every 5 minutes for 30 minutes.
Analysis: Calculate the relative rate constant (
).
Expectation: Cyclopropyl ketones will reduce slower than the reference due to conjugative stabilization. Cyclobutyl ketones will reduce faster or at a similar rate.
Protocol B: Acid-Catalyzed Ring Stability Test
Drug candidates must survive acidic stomach conditions. This test stresses the ring strain.[3]
Methodology:
Dissolve compound (10 mg) in 1 mL of 1M HCl in THF/Water (1:1).
Incubate at 37°C for 4 hours (simulating gastric transit).
Analyze via LC-MS.
Cyclopropyl Result: Look for +18 Da (hydration) or +36 Da (HCl addition) products indicating ring opening (homo-Michael type).
Cyclobutyl Result: Typically stable under these conditions; instability suggests other lability.
Implications for Drug Design[3][4][5][6]
Metabolic Stability (The "Methyl Blocker")
Replacing a methyl group with a cyclopropyl ring is a classic strategy to block metabolic oxidation.
Mechanism: The C-H bond dissociation energy (BDE) in cyclopropane is significantly higher (~106 kcal/mol) than in acyclic alkanes (~98 kcal/mol) due to the greater
-character of the C-H bond.
C3 vs C4: Cyclopropane is superior for blocking CYP450 hydroxylation. Cyclobutane is effective but adds more lipophilicity (
) and steric bulk.
Decision Matrix: When to use which?
Design Goal
Recommended Ring
Reason
Block Metabolism
Cyclopropyl
High C-H BDE; minimal steric penalty.
Increase Lipophilicity
Cyclobutyl
Adds more carbon content; puckered shape fills hydrophobic pockets.
Rigidify Backbone
Cyclopropyl
Locks conformation (bisected); defines vector of substituents.
Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition. Link
Liebman, J. F., & Greenberg, A. (1976). "A survey of strained organic molecules." Chemical Reviews. Link
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[4] Journal of Medicinal Chemistry. Link
Daignault, L. G., & Walters, W. D. (1958).[5] "The Thermal Decomposition of Methyl Cyclobutyl Ketone." Journal of the American Chemical Society.[5] Link
As a Senior Application Scientist, I understand that the transition from bench-scale synthesis to operational scale-up requires more than just chemical proficiency; it demands rigorous, self-validating safety and logisti...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I understand that the transition from bench-scale synthesis to operational scale-up requires more than just chemical proficiency; it demands rigorous, self-validating safety and logistical frameworks.
1-Cyclopropyl-2,2-dimethylpropan-1-one (CAS 20845-95-8), commonly known as cyclopropyl tert-butyl ketone, is a highly sterically hindered aliphatic-alicyclic ketone. It is a critical intermediate in the synthesis of cyclopropylamines and various active pharmaceutical ingredients (APIs). However, due to its specific molecular weight (126.20 g/mol ) and hydrocarbon-rich structure, it presents significant volatility and flammability risks.
The following guide provides a comprehensive, field-proven methodology for the safe handling, containment, and disposal of this compound, ensuring compliance with stringent environmental and laboratory safety standards.
Chemical Profiling & Hazard Causality
To design an effective disposal protocol, we must first understand the physical chemistry driving the hazard. Ketones of this molecular weight are highly flammable liquids that readily form explosive vapor-air mixtures at room temperature.
Because 1-cyclopropyl-2,2-dimethylpropan-1-one is a non-conductive organic liquid, fluid friction during transfer operations can strip electrons, leading to the accumulation of static charge. If a static spark discharges in the presence of its vapors, deflagration can occur. Therefore, grounding and bonding are not merely recommendations—they are physical prerequisites for safe handling [1].
In the event of an accidental release, the protocol must shift immediately from routine handling to active containment. The following self-validating workflow ensures that all ignition vectors are neutralized before chemical cleanup begins.
Step 1: Isolate and Evacuate
Action: Immediately evacuate non-essential personnel from the spill zone.
Causality: The vapor density of C8 ketones is heavier than air. Vapors will pool in lower areas or along the floor, creating an invisible, creeping ignition hazard that can flash back from distant ignition sources [2].
Step 2: Eliminate Ignition Sources
Action: Power down all nearby electrical equipment, hot plates, and stirrers. Ensure the area is actively ventilated using intrinsically safe (explosion-proof) fume extraction.
Step 3: Inert Containment
Action: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand, vermiculite, or specialized polypropylene spill pads.
Causality: Never use combustible materials like sawdust or paper towels. The high surface area of the absorbed ketone on a combustible substrate creates a highly reactive matrix that can self-ignite if exposed to a spark or strong oxidizer [3].
Step 4: Collection and Packaging
Action: Use only non-sparking tools (e.g., brass, bronze, or conductive plastic scoops) to collect the saturated absorbent. Place the material into a heavy-duty, chemically compatible high-density polyethylene (HDPE) bucket with a secure, vapor-tight lid.
Step 5: Secondary Decontamination
Action: Wash the spill surface with a mild detergent and water to remove residual organic film, capturing the wash water as hazardous aqueous waste.
Standard Operating Procedure (SOP) for Routine Disposal
For routine laboratory operations, the disposal of 1-cyclopropyl-2,2-dimethylpropan-1-one must be integrated into a controlled waste management system.
Step 1: Waste Segregation
Route the chemical exclusively into the "Halogen-Free Organic Solvent" waste stream. Mixing this ketone with halogenated solvents (like chloroform or dichloromethane) complicates the incineration process, as halogens require specific alkaline scrubbers to neutralize hydrofluoric or hydrochloric acid gases produced during combustion [4].
Step 2: Containerization & Fluid Transfer
Transfer the waste into approved, clearly labeled HDPE or amber glass carboys.
Critical Safety Check: When transferring volumes larger than 4 liters, attach grounding cables to the source container and bonding cables between the source and receiving containers to dissipate static electricity [1].
Step 3: Ultimate Destruction via Incineration
The only approved method for the final disposal of 1-cyclopropyl-2,2-dimethylpropan-1-one is chemical incineration.
Mechanism: The waste must be transferred to a licensed professional disposal facility. It will be injected into a rotary kiln or liquid injection incinerator equipped with an afterburner. The primary chamber volatilizes the liquid, while the afterburner (operating above 1,000°C) ensures the complete thermal oxidation of the cyclopropyl and tert-butyl rings into carbon dioxide and water vapor [4].
Waste Routing & Decision Workflow
The following logic diagram outlines the operational decision tree for handling 1-cyclopropyl-2,2-dimethylpropan-1-one waste streams, ensuring rapid, error-free logistical routing.
Operational workflow for the safe containment, segregation, and incineration of ketone waste.
References
Cole-Parmer. (2005). Material Safety Data Sheet - Pinacolone. Retrieved from [Link]
Handling
Personal protective equipment for handling 1-Cyclopropyl-2,2-dimethylpropan-1-one
CAS: 20845-95-8 | Synonym: Cyclopropyl tert-butyl ketone Formula: C₈H₁₄O | MW: 142.24 g/mol Part 1: The Senior Scientist’s Executive Summary To the Researcher: You are handling a molecule that combines the significant st...
To the Researcher:
You are handling a molecule that combines the significant steric bulk of a tert-butyl group with the inherent ring strain (~27.5 kcal/mol) of a cyclopropyl moiety. While less volatile than its methyl-analog (Cyclopropyl methyl ketone), 1-Cyclopropyl-2,2-dimethylpropan-1-one presents a unique dual hazard: flammability driven by its lipophilic hydrocarbon skeleton and potential toxicity associated with cyclopropyl reactivity.
The Trap: Do not treat this simply as "just another ketone" like acetone. Standard nitrile gloves degrade rapidly upon contact with alkyl ketones, and the cyclopropyl ring introduces instability under strongly acidic conditions that simple aliphatic ketones do not possess. This guide prioritizes permeation resistance and static control .
Part 2: Hazard Identification & Risk Assessment
GHS Classification (Derived from Structural Analogs)
Specific SDS data for CAS 20845-95-8 is rare; the following is a conservative safety profile based on "Read-Across" methodology from Pinacolone and Cyclopropyl methyl ketone.
Hazard Category
Classification
Signal Word
H-Statement
Flammability
Flammable Liquid, Cat 3
WARNING
H226: Flammable liquid and vapor.
Acute Toxicity
Oral, Cat 4
WARNING
H302: Harmful if swallowed.
Skin Irritation
Irritant, Cat 2
WARNING
H315: Causes skin irritation.
Eye Irritation
Irritant, Cat 2A
WARNING
H319: Causes serious eye irritation.
Part 3: Personal Protective Equipment (PPE) Strategy
The "Why" Behind the Gear
Standard laboratory nitrile gloves (4 mil) are insufficient for direct handling of ketones. Ketones cause rapid swelling and permeation in nitrile rubber. You must upgrade your barrier protection.
PPE Matrix
Protection Zone
Recommended Equipment
Technical Rationale
Hand (Splash)
Double-gloved Nitrile (min 5 mil outer)
Acceptable only for incidental splash. Immediately remove if contaminated.[1]
Hand (Immersion)
Butyl Rubber (0.7 mm) or Silver Shield® (Laminate)
Critical: Ketones permeate nitrile in <5 mins. Butyl rubber offers >480 min breakthrough time for ketones.
Respiratory
Half-mask with OV Cartridges (Black band)
Required if working outside a fume hood. The tert-butyl group reduces volatility, but vapors are still an inhalation hazard.
Eye/Face
Chemical Splash Goggles (Indirect Vent)
Safety glasses fail against liquid splashes. Vapors can also irritate the ocular mucosa.
Body
Flame-Resistant (FR) Lab Coat
Synthetic fibers melt onto skin in a flash fire. Use treated cotton or Nomex.
Part 4: Operational Protocol (Step-by-Step)
Phase 1: Receipt & Inspection
Visual Check: Inspect the bottle for crystallization or pressure buildup. The cyclopropyl ring is stable at neutral pH but can polymerize or ring-open if catalyzed by trace acids/impurities.
Labeling: Immediately affix a secondary label indicating "FLAMMABLE" and "STORE FRIDGE" (Recommended 2-8°C to preserve purity, though stable at RT).
Phase 2: Active Handling (Synthesis/Aliquot)
Engineering Control: All transfers must occur inside a certified Chemical Fume Hood.
Static Grounding: When transferring >500 mL, ground the receiving vessel. The non-polar tert-butyl tail increases static charge accumulation potential.
Protocol:
Don Butyl rubber gloves (or Silver Shield liners under nitrile).
Clamp the receiving flask securely.
Use a glass syringe or PTFE-lined cannula for transfer. Avoid plastic syringes (polystyrene/polycarbonate) which may be solvated by the ketone.
If using a needle, purge with Nitrogen/Argon before withdrawal to prevent oxygen ingress (peroxide formation risk is low but non-zero).
Quench: Wipe drips immediately with a dry tissue, then clean surface with ethanol.
Segregation: Do NOT mix with strong acids (e.g., Sulfuric, Nitric). Acid can trigger exothermic ring-opening of the cyclopropyl group.
Part 5: Emergency Response Scenarios
Scenario A: Skin Exposure (The "Permeation" Threat)
Immediate Action: Do not wipe. Wiping drives chemical into pores.
Flush: Move immediately to the safety shower/sink. Flush with tepid water for 15 minutes .
Remove: Peel off gloves under the running water stream to prevent spreading the chemical to the wrist.
Scenario B: Spillage (>100 mL)
Evacuate: Clear the immediate zone.
Isolate: Turn off hot plates and stirrers (Ignition sources).
Absorb: Use Vermiculite or Activated Carbon spill pads. Do not use paper towels (increases surface area for evaporation/flammability).
Disposal: Shovel absorbent into a spark-proof container (HDPE bucket) and seal.
Part 6: Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling 1-Cyclopropyl-2,2-dimethylpropan-1-one, emphasizing the critical PPE decision points.
Caption: Operational logic flow for selecting PPE and managing spills. Note the divergence in glove selection based on contact time.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89366, Cyclopropyl methyl ketone. Retrieved from [Link](Used for Read-Across Toxicity Data).